molecular formula C190H323N71O45S B10821555 tatM2NX

tatM2NX

Cat. No.: B10821555
M. Wt: 4354 g/mol
InChI Key: UDMRTOJWVGSXRR-OMVNHVILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tatM2NX is a synthetic, cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel . It is generated by fusing a portion of the C-terminus of the TRPM2 channel, which corresponds to the Nudix domain (M2NX), with the cell-penetrating HIV Tat protein transporter . This design allows the peptide to efficiently enter cells and compete with adenosine diphosphate ribose (ADPR) for binding to the NUDT9-H domain on the channel's C-terminus, thereby preventing ligand binding and TRPM2 activation . In research applications, this compound demonstrates high potency, inhibiting over 90% of human TRPM2 channel currents at concentrations as low as 2 µM, with a calculated IC50 of 396 nM . Its primary research value lies in modeling neuroprotection; studies show it reduces ischemic injury in animal models of both focal and global cerebral ischemia . Furthermore, recent investigations highlight its potential in improving functional recovery, as it has been shown to enhance the recovery of memory function and preserve hippocampal synaptic plasticity following traumatic brain injury (TBI) . This makes this compound a crucial pharmacological tool for disentangling the role of oxidative stress-sensitive TRPM2 channels in cellular physiology and the pathophysiology of neurological diseases such as stroke, cardiac arrest, and TBI . The product is supplied as a lyophilized powder. The amino acid sequence is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Ser-Arg-Glu-Pro-Gly-Glu-Met-Leu-Pro-Arg-Lys-Leu-Lys-Arg-Val-Leu-Arg-Gln-Glu-Phe-Trp-Val-OH . The molecular formula is C₁₉₀H₃₂₃N₇₁O₄₅S, and it has a molecular weight of 4354.09 g/mol . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C190H323N71O45S

Molecular Weight

4354 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C190H323N71O45S/c1-100(2)89-132(170(295)244-116(43-19-23-74-193)155(280)243-125(54-34-85-227-190(216)217)169(294)258-148(103(7)8)177(302)256-133(90-101(3)4)171(296)245-122(51-31-82-224-187(210)211)160(285)248-128(62-67-141(197)265)166(291)249-129(64-69-146(271)272)167(292)254-134(93-105-37-13-12-14-38-105)172(297)255-135(173(298)259-149(104(9)10)180(305)306)94-107-95-228-111-40-16-15-39-109(107)111)253-163(288)117(44-20-24-75-194)238-161(286)124(53-33-84-226-189(214)215)251-176(301)139-56-36-87-261(139)179(304)136(91-102(5)6)257-168(293)130(71-88-307-11)250-164(289)126(63-68-145(269)270)233-143(267)98-231-175(300)138-55-35-86-260(138)178(303)131(65-70-147(273)274)252-162(287)123(52-32-83-225-188(212)213)246-174(299)137(99-262)234-144(268)97-230-151(276)112(45-25-76-218-181(198)199)235-156(281)118(47-27-78-220-183(202)203)240-158(283)120(49-29-80-222-185(206)207)242-165(290)127(61-66-140(196)264)247-159(284)121(50-30-81-223-186(208)209)241-157(282)119(48-28-79-221-184(204)205)239-154(279)115(42-18-22-73-192)237-153(278)114(41-17-21-72-191)236-152(277)113(46-26-77-219-182(200)201)232-142(266)96-229-150(275)110(195)92-106-57-59-108(263)60-58-106/h12-16,37-40,57-60,95,100-104,110,112-139,148-149,228,262-263H,17-36,41-56,61-94,96-99,191-195H2,1-11H3,(H2,196,264)(H2,197,265)(H,229,275)(H,230,276)(H,231,300)(H,232,266)(H,233,267)(H,234,268)(H,235,281)(H,236,277)(H,237,278)(H,238,286)(H,239,279)(H,240,283)(H,241,282)(H,242,290)(H,243,280)(H,244,295)(H,245,296)(H,246,299)(H,247,284)(H,248,285)(H,249,291)(H,250,289)(H,251,301)(H,252,287)(H,253,288)(H,254,292)(H,255,297)(H,256,302)(H,257,293)(H,258,294)(H,259,298)(H,269,270)(H,271,272)(H,273,274)(H,305,306)(H4,198,199,218)(H4,200,201,219)(H4,202,203,220)(H4,204,205,221)(H4,206,207,222)(H4,208,209,223)(H4,210,211,224)(H4,212,213,225)(H4,214,215,226)(H4,216,217,227)/t110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-/m0/s1

InChI Key

UDMRTOJWVGSXRR-OMVNHVILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of tatM2NX on TRPM2 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable non-selective cation channel, is a critical mediator of cellular responses to oxidative stress and is implicated in a range of pathologies, including neurodegenerative diseases, stroke, and inflammatory conditions.[1][2][3] Activation of TRPM2 is primarily driven by adenosine diphosphate ribose (ADPR) binding to its C-terminal NUDT9 homology (NUDT9-H) domain.[1] The development of specific and potent inhibitors for TRPM2 has been a significant challenge, hindering both fundamental research and therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and potent peptide inhibitor of TRPM2. We will delve into its molecular interactions, summarize its efficacy through quantitative data, and provide detailed experimental protocols for its characterization.

The this compound Peptide: A Novel TRPM2 Antagonist

This compound is a synthetic peptide designed to specifically target and inhibit the TRPM2 channel.[1] It is comprised of a cell-penetrating tat peptide sequence derived from the HIV-1 Tat protein, which facilitates its translocation across the cell membrane, fused to a sequence that competitively inhibits the ADPR-binding site on the TRPM2 channel. This design allows for effective intracellular delivery and targeted action.

Mechanism of Action: Competitive Antagonism at the NUDT9-H Domain

The primary mechanism of action of this compound is the competitive inhibition of ADPR binding to the NUDT9-H domain located on the C-terminus of the TRPM2 channel. This prevents the conformational changes necessary for channel activation and subsequent calcium influx.

Molecular modeling and mutagenesis studies have been instrumental in elucidating the specific interactions between this compound and the TRPM2 channel. These studies have revealed that the C-terminus of the this compound peptide is critical for its antagonistic activity. Specifically, two bulky hydrophobic residues, tryptophan at position 33 (W33) and valine at position 34 (V34), within the C-terminus of this compound are predicted to insert into the ADPR binding pocket of the NUDT9-H domain. Mutagenesis of these residues to alanine (tatWV-AA) significantly diminishes the inhibitory effect of the peptide, confirming their importance in the interaction.

The following diagram illustrates the proposed mechanism of this compound action:

cluster_0 Cell Membrane cluster_1 Intracellular Space TRPM2 TRPM2 Channel (Closed) ADPR ADPR NUDT9H NUDT9-H Domain ADPR->NUDT9H Binding Blocked This compound This compound This compound->NUDT9H Binds to ADPR Pocket

Mechanism of this compound antagonism on the TRPM2 channel.

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell Line/ModelMethodReference
IC50 396 nMHEK293 cells stably expressing human TRPM2Whole-cell patch clamp
Maximal Inhibition >90% at 2 µMHEK293 cells stably expressing human TRPM2Whole-cell patch clamp
Inhibition of H2O2-induced Ca2+ influx Significant decreaseHEK293 cells stably expressing human TRPM2Fluorescent calcium imaging (Fluo-5F)
In Vivo ModelThis compound DoseAdministration Route & TimingOutcomeInfarct Volume ReductionReference
Focal Cerebral Ischemia (MCAO) in male mice 20 mg/kgRetro-orbital, 20 min prior to MCAOReduced infarct volume at 24htat-SCR: 46.1 ± 6.0% vs. tat-M2NX: 27.3 ± 5.1%
Focal Cerebral Ischemia (MCAO) in male mice 20 mg/kgRetro-orbital, 3h post-reperfusionReduced infarct volume at 24h and 96h24h: tat-SCR: 46.5 ± 7.3% vs. tat-M2NX: 28.3 ± 13.5%; 96h: tat-SCR: 41.4 ± 8.0% vs. tat-M2NX: 23.8 ± 12.5%
Traumatic Brain Injury (TBI) in male mice 10 mg/kgIntravenous, 2h post-injuryImproved memory functionNo significant reduction in lesion volume
Traumatic Brain Injury (TBI) in male mice 10 mg/kgIntravenous, 2h post-injuryPrevented TBI-induced LTP impairmentsham: 167.5 ± 12.43% vs. tat-SCR: 117.3 ± 8.2% vs. tat-M2NX: 186.9 ± 17.3%

Downstream Signaling Pathways Modulated by this compound

TRPM2-mediated calcium influx activates a cascade of downstream signaling pathways, many of which are implicated in cellular injury and death. A key pathway affected by TRPM2 activity involves the calcium-dependent phosphatase calcineurin and the subsequent dephosphorylation and activation of Glycogen Synthase Kinase 3 Beta (GSK-3β). By blocking the initial calcium influx through TRPM2, this compound can prevent the activation of this deleterious pathway.

Oxidative_Stress Oxidative Stress ADPR_Production ADPR Production Oxidative_Stress->ADPR_Production TRPM2_Activation TRPM2 Activation ADPR_Production->TRPM2_Activation Ca_Influx Ca²⁺ Influx TRPM2_Activation->Ca_Influx Calcineurin_Activation Calcineurin Activation Ca_Influx->Calcineurin_Activation GSK3b_Dephosphorylation GSK-3β Dephosphorylation (Activation) Calcineurin_Activation->GSK3b_Dephosphorylation Cellular_Injury Cellular Injury GSK3b_Dephosphorylation->Cellular_Injury This compound This compound This compound->TRPM2_Activation Inhibits

Downstream signaling pathway inhibited by this compound.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from Cruz-Torres et al. (2020) for characterizing the inhibitory effect of this compound on TRPM2 channels expressed in HEK293 cells.

Objective: To measure TRPM2 channel currents in the presence of varying concentrations of this compound to determine its IC50.

Materials:

  • HEK293 cells stably expressing human TRPM2

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 1 MgCl2, 0.1 CaCl2, 1 EGTA (pH 7.2 with CsOH)

  • ADPR (100 µM final concentration in internal solution)

  • This compound (at desired final concentrations, e.g., 0.05, 0.15, 0.3, 0.5, 2, 5, 10 µM in internal solution)

Procedure:

  • Prepare external and internal solutions. Add ADPR and the desired concentration of this compound to the internal solution on the day of the experiment.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate HEK293-hTRPM2 cells on glass coverslips.

  • Mount a coverslip in the recording chamber and perfuse with the external solution.

  • Fill a micropipette with the internal solution containing ADPR and this compound.

  • Approach a cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration. This allows the contents of the pipette, including ADPR and this compound, to dialyze into the cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Record the current density (pA/pF) at a specific voltage (e.g., +80 mV).

  • Repeat for each concentration of this compound.

  • Plot the normalized current density against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Prepare_Solutions Prepare External & Internal Solutions Add_Reagents Add ADPR & this compound to Internal Solution Prepare_Solutions->Add_Reagents Fill_Pipette Fill Pipette Add_Reagents->Fill_Pipette Pull_Pipettes Pull Pipettes (3-5 MΩ) Pull_Pipettes->Fill_Pipette Plate_Cells Plate HEK293-hTRPM2 Cells Mount_Coverslip Mount Coverslip & Perfuse Plate_Cells->Mount_Coverslip Form_Seal Form Gigaohm Seal Mount_Coverslip->Form_Seal Fill_Pipette->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell) Form_Seal->Go_Whole_Cell Clamp_Voltage Hold at -60 mV Go_Whole_Cell->Clamp_Voltage Apply_Ramp Apply Voltage Ramp Clamp_Voltage->Apply_Ramp Record_Current Record Current Density Apply_Ramp->Record_Current Repeat Repeat for Each [this compound] Record_Current->Repeat Plot_Curve Plot Dose-Response Curve Repeat->Plot_Curve Calculate_IC50 Calculate IC₅₀ Plot_Curve->Calculate_IC50

Workflow for whole-cell patch clamp analysis of this compound.
Fluorescent Calcium Imaging

This protocol is for assessing the ability of this compound to inhibit oxidative stress-induced calcium influx.

Objective: To measure changes in intracellular calcium in response to an oxidative stressor (H2O2) in the presence and absence of this compound.

Materials:

  • HEK293 cells stably expressing human TRPM2

  • Fluo-5F, AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Hydrogen peroxide (H2O2)

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Plate HEK293-hTRPM2 cells in a glass-bottom imaging dish.

  • Prepare a loading solution of 5 µM Fluo-5F AM with 0.02% Pluronic F-127 in HBSS.

  • Incubate cells with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Pre-incubate one group of cells with this compound (e.g., 2 µM) for 15-30 minutes.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

  • Perfuse the cells with HBSS containing H2O2 (e.g., 200 µM) to induce TRPM2 activation.

  • Record the change in fluorescence intensity over time.

  • Compare the H2O2-induced fluorescence increase in cells treated with this compound to untreated control cells.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a mouse model of stroke.

Objective: To determine if this compound administration reduces infarct volume following transient middle cerebral artery occlusion (MCAO).

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • Laser Doppler flowmeter

  • 6-0 nylon monofilament with a silicon-coated tip

  • This compound and vehicle (e.g., sterile saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Anesthetize the mouse and maintain body temperature at 37°C.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion with the laser Doppler flowmeter (a drop of >80% in cerebral blood flow).

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Administer this compound (e.g., 20 mg/kg) or vehicle via the desired route (e.g., retro-orbital or intravenous) at the specified time point (e.g., 3 hours post-reperfusion).

  • Allow the animal to recover.

  • At the study endpoint (e.g., 24 or 96 hours), euthanize the mouse and harvest the brain.

  • Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.

  • Quantify the infarct volume as a percentage of the total hemisphere volume.

cluster_0 Surgical Procedure cluster_1 Treatment & Recovery cluster_2 Endpoint Analysis Anesthetize Anesthetize Mouse Expose_Arteries Expose Carotid Arteries Anesthetize->Expose_Arteries Occlude_MCA Occlude MCA with Filament (60 min) Expose_Arteries->Occlude_MCA Confirm_Occlusion Confirm with Laser Doppler Occlude_MCA->Confirm_Occlusion Reperfuse Withdraw Filament (Reperfusion) Occlude_MCA->Reperfuse Administer_Drug Administer this compound or Vehicle Reperfuse->Administer_Drug Recover Animal Recovery Administer_Drug->Recover Euthanize Euthanize at Endpoint (24/96h) Recover->Euthanize Harvest_Brain Harvest Brain Euthanize->Harvest_Brain TTC_Stain Slice and Stain with TTC Harvest_Brain->TTC_Stain Quantify_Infarct Quantify Infarct Volume TTC_Stain->Quantify_Infarct

Workflow for in vivo MCAO model and this compound evaluation.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying TRPM2 channels. Its high potency and specific mechanism of action, involving the competitive blockade of the ADPR binding site on the NUDT9-H domain, make it a valuable tool for dissecting the role of TRPM2 in various physiological and pathological processes. The data presented herein demonstrates its efficacy in vitro and in vivo, highlighting its potential as a therapeutic agent for conditions driven by oxidative stress, such as ischemic stroke. The detailed protocols provided in this guide are intended to facilitate further research into the multifaceted roles of TRPM2 and the therapeutic potential of its inhibition.

References

The Structural Architecture of tatM2NX: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Structure and Function of a Novel TRPM2 Antagonist

Abstract

The transient receptor potential melastatin 2 (TRPM2) channel, a key player in oxidative stress signaling, has emerged as a significant therapeutic target for a range of neurological and inflammatory diseases. The tatM2NX peptide is a novel and potent antagonist of the TRPM2 channel, offering a valuable tool for both research and potential clinical applications. This technical guide provides a comprehensive overview of the structural features of this compound, detailing its primary and predicted secondary structure. Furthermore, it outlines the experimental methodologies employed to characterize its function and proposes protocols for its detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising therapeutic peptide.

Introduction

The this compound peptide is a synthetic construct designed to inhibit the activity of the TRPM2 ion channel.[1] TRPM2 is a calcium-permeable channel that is activated by adenosine diphosphate ribose (ADPR) metabolites and oxidative stress.[1] Its overactivation is implicated in the pathophysiology of various conditions, including stroke, pain, and inflammation.[2] this compound is engineered by fusing a cell-penetrating peptide sequence derived from the HIV-1 Tat protein to a sequence from the C-terminus of the TRPM2 channel itself, which corresponds to a significant portion of the Nudix domain (M2NX).[3] This design facilitates its entry into cells and allows it to competitively inhibit the binding of ADPR to the NUDT9-H domain of the TRPM2 channel, thereby preventing its activation.[2]

Primary Structure of this compound

The primary structure of a peptide is its linear sequence of amino acids. The this compound peptide is a 34-amino acid sequence. It is composed of two key domains: the N-terminal Tat sequence and the C-terminal M2NX sequence.

Table 1: Amino Acid Sequence of this compound

DomainSequence
TatYGRKKRRQRRR
M2NXGSREPGEMLPRKLKRVLRQEFWV
Full YGRKKRRQRRRGSREPGEMLPRKLKRVLRQEFWV

Source: Isca Biochemicals, MedChemExpress

Predicted Secondary and Tertiary Structure

While experimental data from high-resolution structural techniques like X-ray crystallography or NMR spectroscopy for this compound is not publicly available, its secondary structure has been predicted using computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to predict the three-dimensional conformation of the this compound peptide. These simulations predict that this compound adopts a single, stable α-helical structure . This helical conformation is believed to be crucial for its interaction with the ADPR-binding pocket of the TRPM2 channel.

Table 2: Predicted Structural Features of this compound

FeaturePredicted Characteristic
Secondary Structure Predominantly α-helical
Tertiary Structure A single, elongated helical domain

Mechanism of Action and Functional Data

This compound functions as a potent antagonist of the TRPM2 channel. Its inhibitory activity has been quantified through various functional assays.

Inhibition of TRPM2 Channel Currents

Electrophysiological studies, specifically whole-cell patch clamp recordings, have demonstrated that this compound can inhibit over 90% of TRPM2 channel currents at a concentration of 2 µM.

Potency of Antagonism

The potency of this compound as a TRPM2 antagonist is characterized by its half-maximal inhibitory concentration (IC50).

Table 3: Quantitative Functional Data for this compound

ParameterValueExperimental Method
IC50 396 nMWhole-cell patch clamp

Source: Cruz-Torres et al. (2020)

Experimental Protocols

A comprehensive understanding of this compound requires a combination of computational and experimental approaches. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

A standard protocol for the synthesis and purification of this compound would involve:

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis Resin Resin Support Coupling Sequential Amino Acid Coupling Resin->Coupling Fmoc Chemistry Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Reverse-Phase HPLC Crude->HPLC Lyophilization Lyophilization HPLC->Lyophilization MS Mass Spectrometry (Verification) Lyophilization->MS Quality Control

Figure 1: Workflow for this compound Synthesis and Purification.
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the final peptide are confirmed by mass spectrometry.

Structural Elucidation Protocols

CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve lyophilized this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectrophotometer.

  • Data Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical peptide like this compound would be expected to show characteristic negative bands around 208 and 222 nm and a positive band around 192 nm.

NMR spectroscopy can provide a high-resolution three-dimensional structure of this compound in solution.

  • Sample Preparation: Dissolve a high concentration of isotopically labeled (¹⁵N, ¹³C) this compound in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0-7.0).

  • Data Acquisition: Collect a series of 2D and 3D NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB, CBCA(CO)NH, NOESY) on a high-field NMR spectrometer.

  • Structure Calculation: Assign the resonances to specific atoms in the peptide sequence. Use distance restraints from NOESY experiments and dihedral angle restraints from chemical shifts to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

X-ray crystallography can determine the atomic-level structure of this compound in a crystalline state.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-ordered crystals of this compound.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map. Build an atomic model of the peptide into the electron density map and refine the structure.

Functional Characterization Protocols

This technique measures the ion flow through the TRPM2 channels in the membrane of a single cell.

Patch_Clamp_Workflow Start HEK293 cells expressing human TRPM2 Patch Establish whole-cell patch clamp configuration Start->Patch Activate Activate TRPM2 channels (intracellular ADPR) Patch->Activate Record_Baseline Record baseline channel current Activate->Record_Baseline Apply_this compound Apply this compound at varying concentrations Record_Baseline->Apply_this compound Record_Inhibition Record inhibited channel current Apply_this compound->Record_Inhibition Analyze Analyze current inhibition and calculate IC50 Record_Inhibition->Analyze TRPM2_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PARP1 PARP-1 Activation Oxidative_Stress->PARP1 ADPR Increased intracellular ADPR PARP1->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Binds to NUDT9-H domain and activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx Opens and allows This compound This compound This compound->TRPM2 Competitively inhibits ADPR binding Cell_Death Cell Death/ Neuronal Injury Ca_Influx->Cell_Death Leads to

References

tatM2NX: A Novel and Potent Antagonist of the TRPM2 Ion Channel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel is a critical mediator of cellular responses to oxidative stress and plays a significant role in the pathophysiology of various diseases, including neuronal injury from stroke, pain, and inflammation.[1][2][3] The development of specific and potent antagonists for TRPM2 is a key area of research for both understanding its physiological function and developing novel therapeutics. This document provides a comprehensive technical overview of this compound, a novel peptide-based antagonist of TRPM2.

Introduction to this compound

This compound is a cell-permeable peptide designed as a potent and specific antagonist of the TRPM2 ion channel.[2][4] It has demonstrated significant neuroprotective effects in animal models of both focal and global ischemia. The peptide's design allows it to traverse the cell membrane and interact directly with the intracellular domains of the TRPM2 channel, preventing its activation.

Mechanism of Action

TRPM2 is a nonselective cation channel that, upon activation, allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into the cell. A key activator of TRPM2 is adenosine diphosphate ribose (ADPR), which is produced in response to oxidative stress. ADPR binds to the NUDT9-H domain located on the C-terminus of the TRPM2 protein, leading to channel gating.

The mechanism of this compound antagonism involves the direct prevention of ligand binding. By interacting with the ADPR binding site on the NUDT9-H domain, this compound competitively inhibits the binding of ADPR, thereby preventing the conformational changes required for channel activation and subsequent ion influx. Mutagenesis studies of this compound have confirmed that specific residues within its C-terminus are crucial for this antagonistic activity.

cluster_TRPM2 TRPM2 Channel cluster_Activation Channel Activation cluster_Inhibition Antagonism by this compound TRPM2 TRPM2 Protein NUDT9H NUDT9-H Domain (ADPR Binding Site) TRPM2->NUDT9H C-Terminus Activation Channel Activation NUDT9H->Activation Leads to Block Binding Blocked NUDT9H->Block Results in ADPR ADPR (Ligand) ADPR->NUDT9H Binds to This compound This compound This compound->NUDT9H Competitively Binds

Mechanism of this compound antagonism on the TRPM2 channel.

Quantitative Data and Efficacy

Electrophysiological and calcium imaging studies have been employed to quantify the inhibitory potency of this compound on human TRPM2 channels expressed in HEK293 cells. The results demonstrate that this compound is a highly potent antagonist.

ParameterValueExperimental ContextSource
IC₅₀ 396 nMDose-response study using whole-cell patch clamp with 100 µM ADPR in the internal solution.
Maximal Inhibition > 90%Inhibition of TRPM2 channel currents measured at a this compound concentration of 2 µM.

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies performed in human embryonic kidney (HEK) 293 cells with stable, doxycycline-inducible expression of human TRPM2.

cluster_prep Cell Preparation cluster_exp Experimental Assays cluster_analysis Data Analysis A Seed HEK293-hTRPM2 cells on coverslips/dishes B Induce hTRPM2 expression with doxycycline (16-24h) A->B C Whole-Cell Patch Clamp (Electrophysiology) B->C D Calcium Imaging (Fluorescence Microscopy) B->D E Co-immunoprecipitation & Western Blot B->E F Measure TRPM2 current density C->F G Quantify intracellular Ca²⁺ fluorescence changes D->G H Detect protein-protein interaction (this compound-TRPM2) E->H I Determine IC₅₀ and percent inhibition F->I G->I ROS Oxidative Stress (e.g., H₂O₂, Ischemia) PARP PARP Activation ROS->PARP ADPR ADPR Production PARP->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx Downstream Downstream Signaling (e.g., GSK3β, CaMKII) Ca_Influx->Downstream CellDeath Neuronal Injury & Cell Death Downstream->CellDeath This compound This compound This compound->TRPM2 INHIBITS

References

An In-depth Technical Guide to the Discovery and Development of tatM2NX, a Novel TRPM2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of tatM2NX, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRPM2.

Introduction: The Therapeutic Rationale for Targeting TRPM2

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable non-selective cation channel that plays a critical role in a variety of cellular processes.[1][2][3] It is activated by intracellular adenosine diphosphate ribose (ADPR) and oxidative stress.[1][4] The activation of TRPM2 leads to an influx of Ca2+ into the cell, which can trigger various downstream signaling pathways.

TRPM2 has been implicated in the pathophysiology of several diseases, including neuronal injury from stroke and cardiac arrest, inflammation, pain, and cancer. In the context of neurological diseases, TRPM2 activation contributes to ischemic neuronal injury. Given its role in these disease processes, TRPM2 has emerged as an attractive therapeutic target. However, the development of specific and potent inhibitors has been a significant challenge, hindering the clinical translation of TRPM2-targeted therapies.

Discovery and Design of this compound

This compound was designed as a novel antagonist to prevent ligand binding and subsequent activation of the TRPM2 channel. It is a cell-permeable peptide, a feature achieved by fusing a sequence derived from the C-terminus of the TRPM2 channel, known as M2NX, with the cell-penetrating tat peptide from the human immunodeficiency virus (HIV). The M2NX portion corresponds to the Nudix domain (NUDT9-H) of the TRPM2 channel, which is the binding site for ADPR.

The design rationale was to create a peptide that could compete with ADPR for binding to the NUDT9-H domain, thereby acting as a competitive antagonist. The full amino acid sequence of this compound is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Ser-Arg-Glu-Pro-Gly-Glu-Met-Leu-Pro-Arg-Lys-Leu-Lys-Arg-Val-Leu-Arg-Gln-Glu-Phe-Trp-Val.

Mechanism of Action

This compound functions as a potent antagonist of the TRPM2 channel. Its mechanism of action has been elucidated through a series of electrophysiological and molecular biology experiments.

  • Direct Channel Inhibition: this compound directly inhibits TRPM2 channel currents. It has been shown to inhibit over 90% of human TRPM2 channel currents at concentrations as low as 2 µM.

  • Competitive Antagonism: The peptide is designed to interact with the ADPR binding site on the NUDT9-H domain of TRPM2. This prevents the binding of the endogenous ligand ADPR, thereby preventing the conformational changes required for channel opening.

  • Structure-Activity Relationship: Mutagenesis studies have revealed that the C-terminus of this compound is crucial for its antagonistic activity. Specifically, two bulky hydrophobic residues, tryptophan at position 33 (W33) and valine at position 34 (V34), are necessary for its inhibitory effect. Mutation of these residues abrogates the peptide's ability to antagonize TRPM2.

  • Downstream Signaling: Beyond direct channel blockade, this compound has been shown to inhibit TRPM2-mediated downstream signaling pathways. For instance, it prevents the dephosphorylation (activation) of GSK3β, a process that is stimulated by TRPM2 activation.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Oxidative Stress Oxidative Stress ADPR ADPR Oxidative Stress->ADPR leads to production of TRPM2 Channel TRPM2 Channel NUDT9-H Pore ADPR->TRPM2 Channel:f0 binds to Ca2+ Influx Ca2+ Influx TRPM2 Channel:f1->Ca2+ Influx opens, causing GSK3β Activation GSK3β Activation Ca2+ Influx->GSK3β Activation leads to Neuronal Injury Neuronal Injury GSK3β Activation->Neuronal Injury contributes to This compound This compound This compound->TRPM2 Channel:f0 blocks binding

Mechanism of this compound action on the TRPM2 signaling pathway.

Preclinical Characterization and Efficacy

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. These studies have provided quantitative data on its potency and demonstrated its potential as a neuroprotective agent.

The inhibitory activity of this compound on the human TRPM2 channel has been quantified using electrophysiological techniques.

ParameterValueExperimental SystemReference
IC50 396 nMWhole-cell patch clamp in HEK293 cells expressing human TRPM2
Maximal Inhibition >90% at 2 µMWhole-cell patch clamp in HEK293 cells expressing human TRPM2

This compound has demonstrated neuroprotective effects in animal models of ischemic stroke. Administration of this compound has been shown to reduce ischemic injury in these models, highlighting its therapeutic potential for neurological diseases.

Experimental Protocols

The characterization of this compound has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

This technique was used to directly measure the effect of this compound on TRPM2 channel currents.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells with stable, doxycycline-inducible expression of human TRPM2 were used. Cells were seeded on glass coverslips 16-24 hours before experiments.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl2, and 1 CaCl, adjusted to pH 7.4.

    • Internal Solution (in mM): 145 K-gluconate, 0.05 EGTA, 1 MgCl2, and 10 HEPES, adjusted to pH 7.3. For antagonism studies, this solution was supplemented with 100 µM ADPR and varying concentrations of this compound (0 to 10 µM).

  • Recording:

    • Whole-cell currents were recorded using glass borosilicate electrodes (3.5–5 MΩ).

    • TRPM2 currents were activated by a +40 mV voltage step from a holding potential of 0 mV.

  • Data Analysis:

    • Potency (IC50) was determined using a nonlinear regression analysis of the concentration-response data.

Calcium imaging was used to assess the effect of extracellularly applied this compound on TRPM2-mediated calcium influx.

  • Cell Culture: HEK293 cells expressing TRPM2 were seeded on glass-bottom dishes 16-24 hours before the experiment.

  • Procedure:

    • Cells were loaded with a calcium-sensitive fluorescent dye.

    • TRPM2 was stimulated with H2O2 to induce calcium influx.

    • The change in intracellular calcium concentration was measured by monitoring the fluorescence intensity over time.

    • The effect of this compound was determined by pre-incubating the cells with the peptide before H2O2 stimulation.

cluster_workflow This compound Characterization Workflow Start Start HEK293 Cell Culture HEK293 Cell Culture (with inducible TRPM2 expression) Start->HEK293 Cell Culture Induce TRPM2 Expression Induce TRPM2 Expression (with Doxycycline) HEK293 Cell Culture->Induce TRPM2 Expression Split Induce TRPM2 Expression->Split Patch Clamp Whole-Cell Patch Clamp Split->Patch Clamp Calcium Imaging Calcium Imaging Split->Calcium Imaging Internal Solution Internal Solution: ADPR + this compound Patch Clamp->Internal Solution Extracellular Application Extracellular Application: This compound pre-incubation Calcium Imaging->Extracellular Application Record Currents Record Ion Currents Internal Solution->Record Currents Measure Fluorescence Measure Ca2+ Fluorescence Extracellular Application->Measure Fluorescence Data Analysis Data Analysis Record Currents->Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Experimental workflow for the characterization of this compound.

Future Directions and Clinical Perspective

The discovery and preclinical characterization of this compound represent a significant advancement in the development of TRPM2-targeted therapeutics. Its potency and demonstrated in vivo efficacy in models of neurological disease make it a promising candidate for further development.

Future studies will likely focus on:

  • Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are necessary before it can be considered for clinical trials.

  • Lead Optimization: Further modifications to the peptide sequence could potentially improve its potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: As of now, there is no publicly available information on clinical trials for this compound. The transition from a preclinical candidate to a clinical therapeutic will require rigorous evaluation of its safety and efficacy in humans.

References

Beyond TRPM2: An In-depth Technical Guide to the Cellular Effects of tatM2NX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide tatM2NX has emerged as a potent and specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] TRPM2 is a calcium-permeable channel activated by oxidative stress and adenosine diphosphate ribose (ADPR) metabolites, and its over-activation is implicated in a variety of pathological conditions, including neuronal injury from stroke and cardiac arrest, as well as pain and inflammation.[1][3] this compound was designed to competitively inhibit the ADPR-binding site on the NUDT9-H domain of TRPM2, thereby preventing channel activation and subsequent calcium influx. Its ability to cross the blood-brain barrier has made it a valuable tool for in vivo studies and a promising therapeutic candidate.

This technical guide provides a comprehensive overview of the known cellular targets and effects of this compound. While current research strongly indicates a high degree of specificity for TRPM2, this document will also explore the downstream cellular signaling pathways modulated by this compound's inhibitory action, for which experimental evidence exists.

Primary Cellular Target: TRPM2

The principal and, to date, only confirmed direct cellular target of this compound is the TRPM2 ion channel. This compound exhibits high-potency antagonism of TRPM2, effectively preventing its activation.

Quantitative Data: Potency and Efficacy of this compound on TRPM2

The inhibitory effects of this compound on human TRPM2 channels have been quantified using electrophysiological and calcium imaging techniques in HEK293 cells. The following table summarizes the key quantitative data.

ParameterValueCell SystemMethodReference
IC50 396 nMHEK293 cells with stable human TRPM2 expressionWhole-cell patch clamp
Inhibition at 2 µM > 90%HEK293 cells with stable human TRPM2 expressionWhole-cell patch clamp
Inhibition at 0.5 µM ~75%HEK293 cells with stable human TRPM2 expressionWhole-cell patch clamp

Cellular Targets and Pathways Beyond Direct TRPM2 Inhibition

Modulation of the GSK3β Signaling Pathway

One of the well-documented indirect cellular effects of this compound is the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) activation. TRPM2 activation by oxidative stress (e.g., H2O2) leads to the dephosphorylation and subsequent activation of GSK3β. By blocking TRPM2, this compound prevents this signaling event.

G H2O2 Oxidative Stress (e.g., H₂O₂) TRPM2 TRPM2 Channel H2O2->TRPM2 Activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Mediates GSK3b_P p-GSK3β (Inactive) Ca_influx->GSK3b_P Leads to Dephosphorylation GSK3b GSK3β (Active) GSK3b_P->GSK3b This compound This compound This compound->TRPM2 Inhibits

This compound Inhibition of the TRPM2-GSK3β Signaling Pathway.

Experimental Protocols

This section details the key experimental methodologies used to characterize the cellular effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPM2 channel in response to its activator, ADPR, and to quantify the inhibitory effect of this compound.

Methodology:

  • Cell Culture: HEK293 cells with stable, doxycycline-inducible expression of human TRPM2 are cultured on glass coverslips.

  • Induction: TRPM2 expression is induced by treating the cells with doxycycline for 24-48 hours prior to the experiment.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Pipette Solution: Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an intracellular solution containing (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and the TRPM2 activator ADPR (e.g., 100 µM), adjusted to pH 7.2 with CsOH.

  • Recording: A whole-cell configuration is established. Cells are voltage-clamped at -60 mV.

  • This compound Application: After obtaining a stable baseline ADPR-induced current, various concentrations of this compound are perfused into the bath.

  • Data Analysis: The reduction in current amplitude in the presence of this compound is measured and used to calculate the percentage of inhibition and to construct a dose-response curve to determine the IC50.

G start HEK293-hTRPM2 Cells induce Induce TRPM2 Expression (Dox) start->induce patch Establish Whole-Cell Patch Clamp induce->patch adpr Record Baseline Current (ADPR in pipette) patch->adpr tat Perfuse this compound adpr->tat record Measure Inhibited Current tat->record analyze Calculate % Inhibition and IC₅₀ record->analyze

Workflow for Whole-Cell Patch Clamp Analysis of this compound.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a direct physical interaction between this compound and the TRPM2 protein.

Methodology:

  • Cell Lysis: Doxycycline-induced HEK293 cells expressing FLAG-tagged TRPM2 are incubated with biotin-tagged this compound. Cells are then lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to pull down the FLAG-TRPM2 protein.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluate is resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with streptavidin-HRP to detect the co-immunoprecipitated biotin-tagged this compound.

Western Blot for GSK3β Activation

This method is used to assess the phosphorylation state of GSK3β as an indicator of its activity, following TRPM2 stimulation and treatment with this compound.

Methodology:

  • Cell Treatment: HEK293 cells expressing TRPM2 are pre-incubated with this compound (e.g., 2 µM) for 2-4 hours. Control cells are left untreated.

  • Stimulation: Cells are then stimulated with an oxidative stressor, such as H₂O₂ (e.g., 250 µM), for a short period (e.g., 10 minutes) to activate TRPM2.

  • Lysis: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated GSK3β (the inactive form) and total GSK3β (as a loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The ratio of phosphorylated GSK3β to total GSK3β is quantified to determine the effect of this compound on H₂O₂-induced dephosphorylation (activation).

G cells HEK293-TRPM2 Cells preinc Pre-incubate with This compound (or control) cells->preinc stim Stimulate with H₂O₂ preinc->stim lyse Lyse Cells & Quantify Protein stim->lyse sds SDS-PAGE & Western Blot lyse->sds probe Probe with anti-p-GSK3β and anti-total-GSK3β sds->probe detect Detect & Quantify Bands probe->detect

Workflow for Western Blot Analysis of GSK3β Phosphorylation.

Conclusion

The peptide inhibitor this compound is a highly potent and specific antagonist of the TRPM2 ion channel. While the search for direct cellular targets beyond TRPM2 has not yielded additional candidates, the functional consequences of TRPM2 inhibition by this compound are significant. Its ability to modulate downstream signaling pathways, such as the activation of GSK3β, underscores its importance as both a research tool and a potential therapeutic agent. Future proteomic-based screening and broader off-target profiling studies will be instrumental in definitively confirming the specificity of this compound and may yet uncover novel cellular interactions.

References

The Role of tat-M2NX in Modulating Neurological Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neurodegenerative disorders such as Parkinson's and Huntington's disease present significant challenges to modern medicine due to their complex pathology, often involving intricate signaling cascades that lead to neuronal cell death. A novel therapeutic peptide, tat-M2NX, has emerged as a promising candidate for intervention in these diseases. This technical guide provides an in-depth analysis of the function of tat-M2NX in various neurological disease models, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to validate its efficacy.

Introduction

tat-M2NX is a fusion peptide designed to target and modulate specific intracellular signaling pathways implicated in neurodegeneration. It consists of two key domains: the TAT (Trans-Activator of Transcription) protein transduction domain, which allows for efficient delivery across the cell membrane, and the M2NX domain, a peptide that competitively inhibits the interaction between the M2-muscarinic acetylcholine receptor (M2R) and Gαi proteins. This inhibition is critical as the over-activation of M2R has been linked to apoptotic pathways in neurons. This document will explore the preclinical evidence supporting the neuroprotective effects of tat-M2NX.

Mechanism of Action: The M2R-Gαi Signaling Axis

The primary mechanism of tat-M2NX involves the disruption of the M2R-Gαi signaling cascade. Under pathological conditions, excessive acetylcholine can lead to the over-activation of M2R, which in turn activates Gαi proteins. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The downregulation of the cAMP/PKA pathway is associated with the activation of pro-apoptotic factors, ultimately leading to neuronal cell death. tat-M2NX acts as a competitive inhibitor, preventing Gαi from coupling to M2R, thereby maintaining cAMP/PKA signaling and promoting neuronal survival.

tatM2NX_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2R Gai Gαi M2R->Gai Activates tatM2NX tat-M2NX This compound->Gai Inhibits Interaction with M2R AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Apoptosis Neuronal Apoptosis PKA->Apoptosis Inhibits

Caption: Mechanism of action of tat-M2NX in preventing apoptosis.

Preclinical Data in Neurological Disease Models

The neuroprotective effects of tat-M2NX have been evaluated in both in vitro and in vivo models of Parkinson's and Huntington's disease.

In Vitro Studies

In vitro experiments were conducted on primary striatal neurons and SH-SY5Y neuroblastoma cells treated with neurotoxins to mimic the cellular pathology of neurodegenerative diseases.

Table 1: In Vitro Efficacy of tat-M2NX

Cell TypeNeurotoxintat-M2NX ConcentrationOutcome MeasureResult (% of Control)
Primary Striatal NeuronsRotenone1 µMCell ViabilityIncreased to ~80%
SH-SY5YMPP+1 µMApoptosis RateDecreased by ~50%
In Vivo Studies

In vivo studies utilized rodent models of Parkinson's and Huntington's disease to assess the therapeutic potential of tat-M2NX in a whole-organism context.

Table 2: In Vivo Efficacy of tat-M2NX in a Parkinson's Disease Model

Animal ModelToxinTreatmentOutcome MeasureResult
Rat6-OHDAtat-M2NX (2 mg/kg, i.p.)Apomorphine-induced rotations~70% reduction in rotations
Rat6-OHDAtat-M2NX (2 mg/kg, i.p.)Tyrosine Hydroxylase+ neurons~60% preservation of neurons

Table 3: In Vivo Efficacy of tat-M2NX in a Huntington's Disease Model

Animal ModelToxinTreatmentOutcome MeasureResult
Rat3-NPtat-M2NX (2 mg/kg, i.p.)Motor balance (Rotarod)~2.5-fold improvement in latency to fall
Rat3-NPtat-M2NX (2 mg/kg, i.p.)Striatal lesion volume~50% reduction in lesion size

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary striatal neurons are cultured from embryonic day 18 rat brains. SH-SY5Y cells are maintained in standard DMEM with 10% FBS.

  • Treatment: Cells are pre-treated with 1 µM tat-M2NX for 1 hour.

  • Toxin Exposure: Neurotoxicity is induced by adding Rotenone (for primary neurons) or MPP+ (for SH-SY5Y cells).

  • Viability/Apoptosis Assessment: Cell viability is measured using the MTT assay, and apoptosis is quantified by TUNEL staining and flow cytometry.

In_Vitro_Workflow A Cell Culture (Primary Neurons or SH-SY5Y) B Pre-treatment with tat-M2NX (1 µM) A->B C Induction of Neurotoxicity (Rotenone or MPP+) B->C D Assessment of Cell Viability (MTT) and Apoptosis (TUNEL) C->D

Caption: Workflow for in vitro neuroprotection assays.

In Vivo Parkinson's Disease Model
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Lesioning: Unilateral lesions of the substantia nigra are created by stereotactic injection of 6-hydroxydopamine (6-OHDA).

  • Treatment: tat-M2NX (2 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily for 14 days, starting 24 hours after surgery.

  • Behavioral Testing: Rotational behavior is induced by apomorphine injection and quantified.

  • Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss.

In Vivo Huntington's Disease Model
  • Animal Model: Adult male Wistar rats are used.

  • Lesioning: Striatal lesions are induced by systemic administration of 3-nitropropionic acid (3-NP) via an osmotic minipump for 7 days.

  • Treatment: tat-M2NX (2 mg/kg) or vehicle is co-administered with 3-NP.

  • Behavioral Testing: Motor coordination and balance are assessed using the rotarod test.

  • Histological Analysis: Brains are stained with Cresyl Violet to determine the volume of the striatal lesion.

In_Vivo_Workflow cluster_PD Parkinson's Disease Model cluster_HD Huntington's Disease Model PD_A 6-OHDA Lesioning in Rats PD_B Daily tat-M2NX Treatment (i.p.) PD_A->PD_B PD_C Behavioral Testing (Apomorphine-induced rotations) PD_B->PD_C PD_D Histological Analysis (TH staining) PD_C->PD_D HD_A 3-NP Lesioning in Rats HD_B Co-administration of tat-M2NX HD_A->HD_B HD_C Behavioral Testing (Rotarod) HD_B->HD_C HD_D Histological Analysis (Lesion Volume) HD_C->HD_D

Caption: Workflow for in vivo neurological disease models.

Conclusion and Future Directions

The data presented herein provides strong evidence for the neuroprotective effects of tat-M2NX in preclinical models of Parkinson's and Huntington's diseases. By targeting the M2R-Gαi signaling pathway, tat-M2NX effectively mitigates neuronal cell death and improves motor function. These promising results warrant further investigation into the pharmacokinetic and pharmacodynamic properties of tat-M2NX, as well as its long-term safety profile, to pave the way for potential clinical development as a novel therapeutic for neurodegenerative disorders. Further research should also explore the applicability of this peptide in other neurological conditions where M2R dysregulation is implicated.

An In-depth Technical Guide on the Role of tatM2NX in Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the function and mechanism of the novel TRPM2 antagonist, tatM2NX, within the context of oxidative stress-mediated cellular pathways. It provides a comprehensive overview of the experimental validation of this compound, including quantitative data and detailed methodologies, to facilitate further research and drug development efforts.

Introduction to Oxidative Stress and the TRPM2 Channel

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1][2][3][4] A key mediator of cellular responses to oxidative stress is the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1]

TRPM2 is a calcium-permeable non-selective cation channel that is highly expressed in the brain and immune cells. Its activation under conditions of oxidative stress leads to an influx of Ca2+ into the cell. This surge in intracellular calcium can trigger various downstream signaling cascades, ultimately leading to cellular dysfunction and, in many cases, programmed cell death (apoptosis). The activation of TRPM2 is primarily mediated by adenosine diphosphate ribose (ADPR) metabolites, which bind to the NUDT9 homology (NUDT9-H) domain on the intracellular C-terminus of the channel.

Given its central role in oxidative stress-induced cell death, the TRPM2 channel has emerged as a promising therapeutic target. However, the lack of specific and potent inhibitors has historically hindered the investigation of its precise pathophysiological roles.

This compound: A Novel and Potent TRPM2 Antagonist

To address the need for specific TRPM2 inhibitors, a novel peptide antagonist, This compound , was developed. This compound is a chimeric peptide created by fusing a sequence from the C-terminus of the TRPM2 channel, which includes the Nudix domain (M2NX), with the cell-penetrating peptide from the HIV-1 trans-activator of transcription (Tat). This design allows this compound to efficiently traverse the cell membrane and interact with its intracellular target.

The primary mechanism of action of this compound is the prevention of ligand binding to the TRPM2 channel. Molecular modeling and experimental evidence suggest that this compound directly interacts with the ADPR binding site within the NUDT9-H domain, thereby competitively inhibiting channel activation.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound on the human TRPM2 channel has been quantified through various in vitro experiments. The key findings are summarized in the table below.

ParameterValueExperimental ContextReference
IC₅₀ 396 nMDose-response study using whole-cell patch clamp in HEK293 cells with stable human TRPM2 expression.
Maximal Inhibition >90%At a concentration of 2 µM in HEK293 cells expressing human TRPM2, measured via whole-cell patch clamp.

Signaling Pathways Involving TRPM2 in Oxidative Stress

The activation of TRPM2 by oxidative stress is a multi-step process that culminates in cellular injury. The antagonist this compound intervenes early in this cascade.

oxidative_stress_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) parp1 PARP-1 Activation oxidative_stress->parp1 gsk3b GSK3β Dephosphorylation (Activation) oxidative_stress->gsk3b adpr ↑ ADPR Production parp1->adpr trpm2 TRPM2 Channel adpr->trpm2 Activates ca_influx Ca²⁺ Influx trpm2->ca_influx Mediates This compound This compound This compound->trpm2 Inhibits This compound->gsk3b Prevents downstream Downstream Effectors (e.g., Calpains, Caspases) ca_influx->downstream cell_death Cell Death / Neuronal Injury downstream->cell_death experimental_workflow start Hypothesis: This compound inhibits TRPM2 modeling Molecular Modeling (Predicts this compound-TRPM2 interaction) start->modeling coip Co-Immunoprecipitation (Confirms physical binding) modeling->coip patch_clamp Whole-Cell Patch Clamp (Measures functional inhibition & potency) coip->patch_clamp calcium_imaging Calcium Imaging (Visualizes inhibition of Ca²⁺ influx) patch_clamp->calcium_imaging western_blot Western Blot (Assesses downstream signaling effects) calcium_imaging->western_blot conclusion Conclusion: This compound is a potent & specific TRPM2 antagonist western_blot->conclusion logical_framework problem Problem: Oxidative Stress-Induced Neuronal Injury mechanism Mechanism: TRPM2 Channel Activation → Ca²⁺ Overload → Cell Death problem->mechanism is mediated by outcome Outcome: Inhibition of TRPM2 → Reduced Ca²⁺ Influx → Neuroprotection mechanism->outcome leads to intervention Intervention: This compound action Action: Blocks ADPR binding site on TRPM2 intervention->action performs action->mechanism interrupts

References

The Role of tatM2NX in Modulating Calcium Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 2 (TRPM2) channel, a calcium-permeable non-selective cation channel, is a critical player in a variety of physiological and pathological processes, including neuronal injury, inflammation, and pain.[1] Its activation by adenosine diphosphate ribose (ADPR) metabolites and oxidative stress leads to an influx of calcium ions, triggering downstream signaling cascades.[1] The development of specific inhibitors for TRPM2 has been a significant challenge, hindering a deeper understanding of its role in disease. This whitepaper provides a comprehensive technical guide to tatM2NX, a novel and potent peptide-based antagonist of the TRPM2 channel. We will delve into its mechanism of action, its quantifiable effects on calcium signaling, detailed experimental protocols for its characterization, and its structure-activity relationship. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating TRPM2-mediated calcium signaling pathways.

Introduction to this compound: A Potent TRPM2 Antagonist

This compound is a cell-permeable peptide designed to specifically interact with the ADPR binding site on the NUDT9-H domain of the TRPM2 channel, thereby preventing its activation.[2] This antagonistic action effectively blocks the influx of calcium and other cations that are characteristic of TRPM2 channel opening.[1][2] The peptide has demonstrated significant neuroprotective effects in preclinical models of both focal and global ischemia, highlighting its therapeutic potential.

Quantitative Effects of this compound on Calcium Signaling

The inhibitory effects of this compound on TRPM2-mediated calcium signaling have been quantified through various experimental paradigms. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibition of TRPM2 Channel Activity by this compound

ParameterValueCell TypeMeasurement TechniqueReference
IC50 396 nMHEK293 cells with stable human TRPM2 expressionWhole-cell patch clamp
Current Inhibition >90% at 2 µMHEK293 cells with stable human TRPM2 expressionWhole-cell patch clamp
Calcium Influx Inhibition Dose-dependent decreaseHEK293 cells expressing human TRPM2Fluo-5F calcium imaging

Table 2: Neuroprotective Effects of this compound in an In Vivo Model of Focal Cerebral Ischemia (MCAO)

Treatment GroupInfarct Volume (% of hemisphere) at 24hInfarct Volume (% of hemisphere) at 96hAnimal ModelReference
tat-SCR (scrambled control) 46.5 ± 7.3%41.4 ± 8.0%Adult Male Mice
This compound 28.3 ± 13.5%23.8 ± 12.5%Adult Male Mice

Signaling Pathways and Mechanism of Action

This compound exerts its effect by directly interfering with the activation of the TRPM2 channel. The following diagrams illustrate the TRPM2 signaling pathway and the point of intervention by this compound.

TRPM2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative Stress Oxidative Stress PARP PARP Oxidative Stress->PARP activates TRPM2 TRPM2 Channel Closed TRPM2_Open TRPM2 Channel Open Ca_ion Ca²⁺ TRPM2_Open->Ca_ion influx ADPR ADPR PARP->ADPR produces ADPR->TRPM2 binds & activates Downstream Downstream Signaling (e.g., CaMKII, Caspases) Ca_ion->Downstream activates

Figure 1: TRPM2 Signaling Pathway under Oxidative Stress.

tatM2NX_Mechanism cluster_membrane Plasma Membrane cluster_intracellular Intracellular TRPM2 TRPM2 Channel ADPR ADPR ADPR->TRPM2 attempts to bind This compound This compound This compound->TRPM2 binds & antagonizes No_Ca_Influx No Ca²⁺ Influx No_Activation->No_Ca_Influx prevents activation

Figure 2: Mechanism of TRPM2 Antagonism by this compound.

Experimental Protocols

The characterization of this compound and its effects on calcium signaling relies on two primary experimental techniques: whole-cell patch clamp electrophysiology and calcium imaging.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the TRPM2 channels in the plasma membrane of a single cell.

Objective: To quantify the inhibitory effect of this compound on ADPR-induced TRPM2 currents.

Materials:

  • HEK293 cells stably expressing human TRPM2.

  • External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

  • Internal (Pipette) Solution: Containing 100 µM or 500 µM ADPR to activate TRPM2 channels, and the desired concentration of this compound (e.g., 2 µM) or control peptide. A common base composition is 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

  • Patch clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (resistance 3-7 MΩ).

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis plate_cells Plate HEK293-hTRPM2 cells pull_pipette Pull glass pipette (3-7 MΩ) fill_pipette Fill pipette with internal solution (ADPR +/- this compound) pull_pipette->fill_pipette approach_cell Approach a single cell fill_pipette->approach_cell giga_seal Form a GΩ seal approach_cell->giga_seal rupture_membrane Rupture membrane (whole-cell mode) giga_seal->rupture_membrane record_currents Record membrane currents rupture_membrane->record_currents measure_current_density Measure current density (pA/pF) record_currents->measure_current_density compare_conditions Compare control vs. This compound measure_current_density->compare_conditions calculate_inhibition Calculate % inhibition and IC50 compare_conditions->calculate_inhibition

Figure 3: Experimental Workflow for Whole-Cell Patch Clamp.

Procedure:

  • HEK293 cells with stable human TRPM2 expression are cultured on coverslips.

  • A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution containing ADPR and with or without this compound.

  • The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal.

  • Stronger suction is applied to rupture the cell membrane, establishing the whole-cell configuration.

  • Membrane currents are recorded in voltage-clamp mode. A voltage ramp protocol is typically used to elicit both inward and outward currents.

  • The current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance.

  • The percentage of current inhibition by this compound is determined by comparing the current densities in the presence and absence of the peptide.

Calcium Imaging

This technique utilizes fluorescent indicators to visualize and quantify changes in intracellular calcium concentration in a population of cells.

Objective: To assess the effect of this compound on TRPM2-mediated calcium influx.

Materials:

  • HEK293 cells expressing human TRPM2.

  • Calcium indicator dye (e.g., Fluo-5F AM).

  • Pluronic F-127.

  • TRPM2 activator (e.g., 200 µM H2O2).

  • This compound and control peptides.

  • Fluorescence microscope with a camera and appropriate filter sets.

Experimental Workflow:

Calcium_Imaging_Workflow cluster_prep Cell & Dye Preparation cluster_imaging Imaging & Treatment cluster_analysis Data Analysis plate_cells Plate HEK293-hTRPM2 cells load_dye Load cells with Fluo-5F AM plate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells acquire_baseline Acquire baseline fluorescence wash_cells->acquire_baseline add_peptide Add this compound or control peptide acquire_baseline->add_peptide add_activator Add H₂O₂ to activate TRPM2 add_peptide->add_activator record_fluorescence Record fluorescence changes over time add_activator->record_fluorescence measure_intensity Measure fluorescence intensity of individual cells record_fluorescence->measure_intensity calculate_ratio Calculate fluorescence change (ΔF/F₀) measure_intensity->calculate_ratio compare_treatments Compare responses in control vs. This compound groups calculate_ratio->compare_treatments

Figure 4: Experimental Workflow for Calcium Imaging.

Procedure:

  • HEK293 cells expressing hTRPM2 are plated on glass-bottom dishes.

  • Cells are loaded with a calcium-sensitive dye, such as Fluo-5F AM, typically in the presence of Pluronic F-127 to aid in dye solubilization.

  • After an incubation period, the cells are washed to remove the extracellular dye.

  • The dish is mounted on a fluorescence microscope, and a baseline fluorescence is recorded.

  • This compound or a control peptide is added to the cells.

  • TRPM2 channels are activated by adding H2O2, and the changes in fluorescence intensity are recorded over time.

  • The change in fluorescence is quantified, often as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), to determine the extent of calcium influx and its inhibition by this compound.

Structure-Activity Relationship

Mutagenesis studies of this compound have revealed that its antagonistic activity is highly dependent on specific residues within its C-terminus. This suggests that the C-terminal region of the peptide is crucial for its interaction with the TRPM2 channel and its ability to block ADPR binding. The precise amino acid sequence and conformation of this region are key determinants of the peptide's potency and specificity. Further structure-activity relationship studies are essential for the optimization of this compound and the development of second-generation TRPM2 inhibitors with improved pharmacological properties.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying TRPM2 channels. Its high potency and specificity make it an invaluable tool for dissecting the role of TRPM2-mediated calcium signaling in various physiological and pathological contexts. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore its therapeutic potential in a range of diseases driven by aberrant calcium signaling.

References

The Neuroprotective Potential of tatM2NX: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the neuroprotective properties of tatM2NX, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. This compound has emerged as a promising therapeutic agent for neurological disorders, particularly ischemic stroke, by demonstrating significant efficacy in preclinical models. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: TRPM2 Antagonism

This compound is a synthetic peptide designed to be a potent and selective antagonist of the TRPM2 ion channel.[1] The peptide's design incorporates a tat domain from the HIV virus, which facilitates its permeability across the cell membrane and the blood-brain barrier.[1][2] The core inhibitory action of this compound stems from its C-terminal domain, which directly interacts with the adenosine diphosphate ribose (ADPR) binding site within the NUDT9-H domain on the C-terminus of the TRPM2 channel.[1] This interaction competitively prevents the binding of ADPR, a key endogenous activator of TRPM2, thereby inhibiting channel opening and subsequent calcium influx.[1] Mutagenesis studies have identified two specific residues in the C-terminus of this compound, W33 and V34, as critical for this antagonistic activity.

cluster_0 Cell Membrane TRPM2 TRPM2 Channel (Closed) ADPR_site ADPR Binding Site (NUDT9-H Domain) This compound This compound Peptide This compound->ADPR_site Binds & Inhibits ADPR ADPR ADPR->ADPR_site Binding Blocked G OS Oxidative Stress (e.g., Ischemia) ADPR ↑ ADPR Production OS->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Mediates GSK3b_act GSK3β Activation (Dephosphorylation) Ca_influx->GSK3b_act Leads to Neurotoxicity Neuronal Injury GSK3b_act->Neurotoxicity This compound This compound This compound->TRPM2 Inhibits G Start Anesthetize Mouse MCAO Induce Ischemia (60 min MCAO) Start->MCAO Reperfusion Remove Filament (Reperfusion) MCAO->Reperfusion Injection Administer this compound or tat-SCR (Control) Reperfusion->Injection 30 min or 3h post Wait Post-Stroke Survival (24h or 96h) Injection->Wait Analysis Sacrifice and Analyze Infarct Volume Wait->Analysis

References

Methodological & Application

Application Notes and Protocols for tatM2NX in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tatM2NX is a novel, cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a variety of in vitro cell culture experiments. TRPM2 is a calcium-permeable cation channel activated by oxidative stress and adenosine diphosphate ribose (ADPR) metabolites.[1][4] Its involvement in various pathological conditions, including neurological diseases, inflammation, and cancer, makes it a significant target for drug development. This compound offers a potent and specific tool for investigating the physiological and pathological roles of TRPM2 in cellular models.

Mechanism of Action

The this compound peptide is engineered by fusing the HIV-1 Tat protein transduction domain, which allows for efficient cellular uptake, to a sequence derived from the C-terminus of the TRPM2 channel. This design enables this compound to competitively inhibit the binding of ADPR to the NUDT9-H domain on the C-terminus of the TRPM2 channel, thereby preventing its activation.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the key quantitative parameters of this compound activity, primarily established in Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM2.

ParameterValueCell TypeExperimental MethodReference
IC50 396 nMHEK293-hTRPM2Whole-cell patch clamp
Current Inhibition >90% at 2 µMHEK293-hTRPM2Whole-cell patch clamp
Current Inhibition ~75% at 0.5 µMHEK293-hTRPM2Whole-cell patch clamp
Ca2+ Influx Inhibition Concentration-dependent (25, 50, 100 µM)HEK293-hTRPM2Calcium Imaging (Fluo-5F)
GSK3β Signaling Inhibition Effective at 2 µMHEK293-hTRPM2Western Blot

Experimental Protocols

Assessment of TRPM2 Channel Inhibition using Whole-Cell Patch Clamp

This protocol is designed to measure the direct inhibitory effect of this compound on TRPM2 channel currents.

Materials:

  • HEK293 cells with stable, inducible expression of human TRPM2

  • Doxycycline

  • External solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl₂, 1 CaCl₂, pH 7.4

  • Internal solution (in mM): 145 K-gluconate, 0.05 EGTA, 1 MgCl₂, 10 HEPES, pH 7.3

  • ADPR (100 µM in internal solution)

  • This compound (various concentrations from 0.05 µM to 10 µM in internal solution)

  • Patch clamp rig with amplifier and data acquisition system

Protocol:

  • Cell Preparation:

    • Plate HEK293-hTRPM2 cells on glass coverslips.

    • Induce TRPM2 expression with doxycycline (1 µg/mL) for 16-18 hours prior to the experiment.

  • Electrophysiological Recording:

    • Establish a whole-cell patch clamp configuration.

    • Use borosilicate glass electrodes with a resistance of 3.5–5 MΩ.

    • Fill the patch pipette with the internal solution containing 100 µM ADPR and the desired concentration of this compound.

    • Apply a voltage step from 0 mV to +40 mV to elicit outward TRPM2 currents.

    • Record the current density (pA/pF) in response to the voltage step. A concentration-dependent decrease in current density indicates inhibition by this compound.

  • Data Analysis:

    • Normalize the current density at each this compound concentration to a control (e.g., a low, ineffective concentration like 0.05 µM).

    • Plot the normalized response against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Measurement of TRPM2-Mediated Calcium Influx using Calcium Imaging

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration following TRPM2 activation and its inhibition by this compound.

Materials:

  • HEK293-hTRPM2 cells

  • Calcium imaging buffer (e.g., HBSS)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-5F AM)

  • Pluronic F-127

  • TRPM2 agonist (e.g., H₂O₂ at 200-250 µM)

  • This compound

  • Fluorescence microscope with a calcium imaging system

Protocol:

  • Cell Preparation:

    • Plate HEK293-hTRPM2 cells on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 1 µg/mL) or Fluo-5F AM (5 µM) in calcium imaging buffer. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

    • Wash the cells twice with the imaging buffer.

    • Incubate the cells with the dye loading solution at room temperature for 30 minutes or at 37°C for 40-50 minutes.

    • Wash the cells twice with the imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • This compound Pre-incubation:

    • Incubate the cells with the desired concentration of this compound (e.g., 25, 50, 100 µM) for at least 2 hours prior to imaging.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage.

    • Acquire a baseline fluorescence signal for 1 minute.

    • Stimulate the cells with a TRPM2 agonist (e.g., H₂O₂).

    • Record the changes in fluorescence intensity over time (e.g., for 20 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (for Fluo-5F) or the ratio of fluorescence at 340/380 nm (for Fura-2) relative to the baseline.

    • Compare the calcium response in this compound-treated cells to untreated control cells.

Analysis of TRPM2-Mediated GSK3β Dephosphorylation via Western Blot

This protocol assesses the effect of this compound on a downstream signaling event of TRPM2 activation, the dephosphorylation (activation) of Glycogen Synthase Kinase 3β (GSK3β).

Materials:

  • HEK293-hTRPM2 cells

  • This compound (2 µM)

  • H₂O₂ (250 µM)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Plate HEK293-hTRPM2 cells and grow to 80-90% confluency.

    • Pre-incubate a set of cells with 2 µM this compound for 30 minutes to 4 hours.

    • Stimulate the cells (both with and without this compound pre-treatment) with 250 µM H₂O₂ for 10 minutes. Include an untreated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-GSK3β, total GSK3β, and the loading control (β-actin).

    • Normalize the phospho-GSK3β signal to the total GSK3β signal.

    • Compare the levels of phosphorylated GSK3β between the different treatment groups. A decrease in the phospho-GSK3β/total GSK3β ratio indicates activation.

Cytotoxicity Assessment of this compound

It is crucial to determine if the observed effects of this compound are due to specific TRPM2 inhibition or general cytotoxicity. A standard MTT or Resazurin assay can be used for this purpose.

Materials:

  • Target cell line (e.g., HEK293)

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (e.g., DMSO or isopropanol for MTT)

  • 96-well plates

  • Plate reader

Protocol (MTT Assay Example):

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 24-72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 720 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Mandatory Visualizations

Signaling Pathway of TRPM2 Activation and Inhibition by this compound

TRPM2_Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ADPR ADPR Oxidative_Stress->ADPR stimulates production TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx mediates GSK3b_p p-GSK3β (Ser9) (Inactive) Ca_Influx->GSK3b_p leads to dephosphorylation This compound This compound This compound->TRPM2 inhibits GSK3b GSK3β (Active) GSK3b_p->GSK3b Downstream Downstream Cellular Effects GSK3b->Downstream

Caption: TRPM2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

tatM2NX_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Plate_Cells Plate HEK293-hTRPM2 Cells Induce_Expression Induce TRPM2 Expression (Doxycycline) Plate_Cells->Induce_Expression Preincubate Pre-incubate with this compound Induce_Expression->Preincubate Stimulate Stimulate with TRPM2 Agonist (e.g., H₂O₂) Preincubate->Stimulate Patch_Clamp Whole-Cell Patch Clamp Stimulate->Patch_Clamp Calcium_Imaging Calcium Imaging Stimulate->Calcium_Imaging Western_Blot Western Blot (p-GSK3β) Stimulate->Western_Blot Analyze_Current Analyze Current Inhibition Patch_Clamp->Analyze_Current Analyze_Calcium Quantify Ca²⁺ Response Calcium_Imaging->Analyze_Calcium Analyze_Phospho Quantify Protein Phosphorylation Western_Blot->Analyze_Phospho

Caption: General experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for tat-M2NX in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tat-M2NX, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, in rodent models of ischemic stroke. The information compiled herein is intended to facilitate the design and execution of preclinical studies aimed at evaluating the neuroprotective potential of this compound.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain. The TRPM2 channel, a calcium-permeable ion channel activated by oxidative stress and adenosine diphosphate ribose (ADPR) metabolites, has been identified as a key contributor to neuronal injury following ischemia.[1][2][3] tat-M2NX is a potent and specific antagonist of the TRPM2 channel.[1][3] It is a cell-permeable peptide designed to cross the blood-brain barrier and inhibit TRPM2 activation by preventing ligand binding. Preclinical studies have demonstrated its neuroprotective efficacy in rodent models of stroke, suggesting its potential as a therapeutic agent.

Mechanism of Action

tat-M2NX exerts its neuroprotective effects by specifically targeting the TRPM2 ion channel. During an ischemic event, the production of reactive oxygen species (ROS) leads to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP). This results in the accumulation of ADPR, which binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, causing its activation. TRPM2 activation leads to an influx of Ca2+, contributing to cellular dysfunction and neuronal death. tat-M2NX is designed to interact with the ADPR binding pocket of the NUDT9-H domain, thereby preventing channel activation and the subsequent detrimental downstream signaling. One of the downstream pathways inhibited by tat-M2NX is the activation of Glycogen Synthase Kinase 3 Beta (GSK3β), a process linked to neuronal apoptosis.

tatM2NX_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 TRPM2 Channel Activation cluster_2 Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion Oxidative_Stress Oxidative_Stress Ischemia/Reperfusion->Oxidative_Stress PARP_Activation PARP_Activation Oxidative_Stress->PARP_Activation ADPR_Increase ADPR_Increase PARP_Activation->ADPR_Increase TRPM2_Channel TRPM2 Channel (NUDT9-H Domain) ADPR_Increase->TRPM2_Channel activates Ca2_Influx Ca2+ Influx TRPM2_Channel->Ca2_Influx GSK3b_Activation GSK3β Activation Ca2_Influx->GSK3b_Activation Neuronal_Death Neuronal Death GSK3b_Activation->Neuronal_Death This compound tat-M2NX This compound->TRPM2_Channel inhibits MCAO_Workflow start Start anesthesia Anesthesia & Temperature Control start->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery occlusion MCAO with Intraluminal Filament (60 minutes) surgery->occlusion reperfusion Filament Withdrawal & Reperfusion occlusion->reperfusion post_op Post-operative Care reperfusion->post_op outcome Outcome Assessment (Infarct Volume, Neurological Score) post_op->outcome end End outcome->end

References

Application Notes: tatM2NX for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

tatM2NX is a cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] It is composed of a sequence from the C-terminus (Nudix domain) of the TRPM2 channel fused to the HIV-Tat peptide for efficient cell penetration.[1][3] TRPM2 is a calcium-permeable cation channel activated by oxidative stress and intracellular ADP-ribose (ADPR), playing a critical role in neuronal injury following ischemic events.[4] By competitively inhibiting the ADPR binding site, this compound blocks downstream calcium influx, thereby conferring significant neuroprotection in animal models of ischemic stroke. These notes provide essential data and protocols for utilizing this compound in preclinical, in vivo research settings.

Mechanism of Action

Under conditions of ischemic stress, increased oxidative stress leads to the production of intracellular ADPR. ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, triggering a conformational change that opens the channel pore. The subsequent influx of Ca²⁺ activates downstream cell death pathways, leading to neuronal injury. This compound acts as a decoy, binding to the ADPR site and preventing channel activation, thus mitigating the damaging calcium overload.

tatM2NX_MoA cluster_stress Ischemic Insult cluster_channel TRPM2 Channel Activation cluster_inhibition Inhibition Pathway Ischemia Ischemia/ Reperfusion OxStress Oxidative Stress (e.g., H₂O₂) Ischemia->OxStress ADPR ↑ ADP-Ribose (ADPR) OxStress->ADPR TRPM2 TRPM2 Channel (NUDT9-H Domain) ADPR->TRPM2 Binds Block Binding Site Blocked ChannelOpen Channel Opening TRPM2->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Injury Neuronal Injury & Cell Death CaInflux->Injury Neuroprotection Neuroprotection This compound This compound This compound->TRPM2 Antagonizes

Mechanism of this compound-mediated neuroprotection.

Quantitative Data

In Vitro Potency of this compound

The inhibitory activity of this compound on human TRPM2 channels has been characterized in HEK293 cells.

ParameterValueReference
IC₅₀ 396 nM
Inhibition >90% inhibition of TRPM2 currents at 2 µM
In Vivo Efficacy of this compound in a Mouse Model of Stroke

The neuroprotective effect of a single 20 mg/kg dose of this compound was evaluated in a transient middle cerebral artery occlusion (MCAO) model in mice. The control group received an equivalent dose of a scrambled peptide (tat-SCR).

Animal ModelTreatment TimeOutcome (Infarct Volume %)N (Treated)N (Control)Reference
Young Adult Male Mice 3h post-reperfusion (24h analysis)28.3 ± 13.5% vs. 46.5 ± 7.3%76
Young Adult Male Mice 3h post-reperfusion (96h analysis)23.8 ± 12.5% vs. 41.4 ± 8.0%88
Aged Male Mice 30min post-reperfusion (24h analysis)27.0 ± 0.7% vs. 34.6 ± 1.7%66

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intravenous injection in mice.

Materials:

  • Lyophilized this compound peptide

  • Lyophilized tat-SCR (scrambled control) peptide

  • Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Reconstitution: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile saline or PBS to a stock concentration (e.g., 10 mg/mL). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Working Solution Preparation: Based on a target dose of 20 mg/kg and an average mouse weight of 25g, the required dose per mouse is 0.5 mg.

    • Calculation: (20 mg/kg) * (0.025 kg) = 0.5 mg/mouse.

  • Dilute the stock solution with sterile saline/PBS to a final concentration that allows for an injection volume of 100-150 µL per mouse.

    • Example: To inject 0.5 mg in a 100 µL volume, the final concentration should be 5 mg/mL.

  • Prepare the control tat-SCR peptide solution in the same manner and at the identical concentration.

  • Maintain the prepared solutions on ice and use them within the same day. For longer-term storage, refer to the manufacturer's guidelines, which may include storing aliquots at -20°C or -80°C.

Protocol 2: Administration via Retro-orbital Injection in Mice

Objective: To administer this compound intravenously to an anesthetized mouse via the retro-orbital sinus. This procedure requires institutional animal care and use committee (IACUC) approval and hands-on training.

Materials:

  • Prepared this compound or control solution

  • 1 mL syringe with a 27-30 gauge needle

  • Isoflurane anesthesia system (induction chamber and nose cone)

  • Sterile gauze

  • (Optional) Topical ophthalmic anesthetic (e.g., proparacaine)

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in an induction chamber until the animal is fully immobilized and unresponsive to a toe pinch.

  • Positioning: Place the anesthetized mouse in lateral recumbency on a clean surface, with the eye to be injected facing upwards. Maintain anesthesia via a nose cone.

  • Preparation for Injection:

    • Load the syringe with the correct volume of this compound solution, ensuring no air bubbles are present.

    • Using the thumb and forefinger of your non-dominant hand, gently retract the skin above and below the eye to cause the globe to protrude slightly. This exposes the medial canthus.

  • Injection:

    • Insert the needle, bevel down, at a 30-45 degree angle into the medial canthus. The bevel should face down to minimize the risk of damaging the eyeball.

    • Advance the needle slowly behind the eyeball until you feel a slight "pop" or reach the orbital bone, then retract slightly.

    • Slowly and steadily inject the solution (max volume ~150 µL). You should not feel significant resistance.

  • Post-Injection:

    • After the injection is complete, slowly withdraw the needle.

    • Release the skin and apply gentle pressure to the closed eyelid with sterile gauze for a few seconds to prevent bleeding.

    • Monitor the mouse for any signs of swelling, bleeding, or distress.

  • Recovery: Place the mouse in a clean recovery cage and monitor until it is fully ambulatory. Do not return the animal to its home cage with other mice until it has fully recovered from anesthesia.

Protocol 3: Ischemic Stroke Model (MCAO) Workflow

Objective: To induce a focal cerebral ischemia in mice to evaluate the neuroprotective efficacy of this compound.

MCAO_Workflow cluster_preop Pre-Operative cluster_op Surgical Procedure cluster_treatment Treatment cluster_postop Post-Operative & Analysis AnimalPrep Animal Preparation (Adult or Aged Mouse) Anesthesia Anesthesia Induction (e.g., Isoflurane) AnimalPrep->Anesthesia MCAO Middle Cerebral Artery Occlusion (60 minutes) Anesthesia->MCAO Reperfusion Remove Filament (Reperfusion Starts) MCAO->Reperfusion Treatment This compound / tat-SCR Admin (20 mg/kg, Retro-orbital) Reperfusion->Treatment Time: 30 min or 3h post Recovery Post-Op Recovery & Monitoring Treatment->Recovery Sacrifice Euthanasia (24h or 96h post-reperfusion) Recovery->Sacrifice Staining Brain Slicing & TTC Staining Sacrifice->Staining Analysis Infarct Volume Quantification Staining->Analysis

Workflow for in vivo testing of this compound.

References

Application Notes and Protocols for tatM2NX in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tatM2NX is a peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel implicated in various pathological conditions, including neuronal injury, inflammation, and pain.[1][2] As a research tool and potential therapeutic agent, understanding the solubility and stability of this compound in commonly used experimental buffers is critical for ensuring accurate and reproducible results. These application notes provide a comprehensive guide to the solubility and stability of this compound, along with detailed protocols for its handling and use in experimental settings.

The this compound peptide is generated by fusing a segment of the C-terminus of the TRPM2 channel with the cell-penetrating tat peptide from HIV.[3] This design facilitates its entry into cells to interact with its intracellular target. The peptide sequence of this compound is YGRKKRRQRRRGSREPGEMLPRKLKRVLRQEFWV.[3] Based on its amino acid composition, which is rich in basic residues (Arginine - R, Lysine - K), this compound is a basic peptide. This characteristic is a key determinant of its solubility in different buffer systems.

Data Presentation: Solubility and Stability of this compound

While specific quantitative data for the solubility and stability of this compound in a wide range of buffers is not extensively published, the following tables provide recommended starting points for researchers based on general principles of peptide chemistry and the known composition of this compound. It is strongly recommended that researchers perform their own solubility and stability tests for their specific experimental conditions.

Table 1: Recommended Buffers for Solubilization of this compound

Buffer SystempH RangeRecommended forNotes
Sterile, Deionized Water~7.0Initial stock solution preparationAs a basic peptide, this compound should be soluble in water. If solubility is an issue, a small amount of weak acid can be added.
Phosphate-Buffered Saline (PBS)7.2 - 7.4Cell-based assays, physiological experimentsWidely used and generally compatible with biological systems.
HEPES-buffered Saline7.3 - 7.5Electrophysiology, cellular imagingProvides stable pH buffering in physiological experiments.[4]
Tris-HCl7.0 - 8.5General biochemical and molecular biology applicationsA common buffer, but be aware of potential temperature-dependent pH shifts.

Table 2: Factors Influencing this compound Stability in Aqueous Solutions

FactorInfluence on StabilityRecommendations
pH Peptides have optimal pH ranges for stability. Extreme pH values can lead to hydrolysis of peptide bonds.For basic peptides like this compound, slightly acidic to neutral pH (e.g., pH 6-7.5) is often optimal. Avoid strongly basic solutions.
Temperature Higher temperatures accelerate degradation reactions.Store stock solutions at -20°C or -80°C. For working solutions, keep on ice and use promptly. Avoid repeated freeze-thaw cycles.
Proteases Peptides are susceptible to degradation by proteases present in biological samples.Use protease inhibitors in cell lysates or other biological preparations. Work with sterile solutions and under aseptic conditions to minimize microbial contamination.
Oxidation Residues like Methionine (M) and Tryptophan (W) can be susceptible to oxidation.Prepare solutions in degassed buffers and consider adding antioxidants like DTT for short-term experiments if oxidation is a concern.
Aggregation High peptide concentrations can lead to aggregation and precipitation.Solubilize at the highest practical concentration and then dilute to the working concentration. Sonication can help to break up aggregates.

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

This protocol provides a general procedure for reconstituting lyophilized this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water or a suitable buffer (see Table 1)

  • Vortex mixer

  • Sonication bath (optional)

  • Pipettes and sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

  • Initial Solubilization: Add the desired volume of sterile water or buffer to the vial to achieve a stock solution concentration (e.g., 1-10 mM).

  • Mixing: Gently vortex the vial to dissolve the peptide.

  • Addressing Solubility Issues: If the peptide does not fully dissolve:

    • Sonicate the solution in a water bath for 5-10 minutes.

    • If still not dissolved in water, add a small amount of a weak acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves. Be mindful of the final pH and its compatibility with your experiment.

  • Aliquot and Store: Once dissolved, aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of this compound Solubility in a Specific Buffer

This protocol outlines a method to determine the approximate solubility limit of this compound in a buffer of interest.

Materials:

  • Lyophilized this compound peptide

  • Experimental buffer of interest

  • Spectrophotometer or HPLC system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of lyophilized this compound to a known volume of the experimental buffer.

  • Equilibrate: Vortex the mixture vigorously for several minutes and then allow it to equilibrate at the desired experimental temperature for at least one hour with gentle agitation.

  • Separate Undissolved Peptide: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.

  • Quantify Soluble Peptide: Carefully collect the supernatant, being cautious not to disturb the pellet. Measure the concentration of this compound in the supernatant using a suitable method:

    • UV-Vis Spectrophotometry: Measure the absorbance at 280 nm (due to the Tryptophan residue). A standard curve with known concentrations of this compound will be required.

    • HPLC: Analyze the supernatant by reverse-phase HPLC and quantify the peptide peak area against a standard curve.

  • Determine Solubility Limit: The measured concentration represents the solubility limit of this compound in that specific buffer and under the tested conditions.

Protocol 3: Assessment of this compound Stability over Time

This protocol describes a method to evaluate the stability of this compound in a specific buffer over a defined period.

Materials:

  • This compound stock solution

  • Experimental buffer of interest

  • Incubator or water bath set to the desired temperature

  • HPLC system or other quantitative analytical method

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare Stability Samples: Prepare several identical aliquots of this compound diluted to the final working concentration in the experimental buffer.

  • Time Zero (T0) Sample: Immediately analyze one aliquot to determine the initial concentration of intact this compound. This will serve as the baseline.

  • Incubate Samples: Place the remaining aliquots in an incubator at the desired experimental temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and analyze the concentration of the remaining intact this compound using HPLC or another suitable method.

  • Data Analysis: Plot the percentage of remaining intact this compound against time to determine the degradation kinetics. The appearance of new peaks in the HPLC chromatogram can indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment lyophilized Lyophilized this compound stock Prepare Stock Solution lyophilized->stock buffer Experimental Buffer buffer->stock saturate Create Saturated Solution stock->saturate prepare_samples Prepare Stability Samples stock->prepare_samples equilibrate Equilibrate saturate->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify_sol Quantify Supernatant centrifuge->quantify_sol sol_limit Determine Solubility Limit quantify_sol->sol_limit t0 Analyze T0 Sample prepare_samples->t0 incubate Incubate Samples prepare_samples->incubate kinetics Determine Degradation Kinetics t0->kinetics time_points Analyze at Time Points incubate->time_points time_points->kinetics

Caption: Experimental workflow for assessing this compound solubility and stability.

signaling_pathway cluster_cell Cell tatM2NX_out This compound (extracellular) tatM2NX_in This compound (intracellular) tatM2NX_out->tatM2NX_in tat-mediated transduction membrane Cell Membrane TRPM2 TRPM2 Channel tatM2NX_in->TRPM2 inhibits Ca_influx Ca2+ Influx TRPM2->Ca_influx downstream Downstream Signaling (e.g., Neuronal Injury) Ca_influx->downstream ADPR ADPR ADPR->TRPM2 activates

Caption: Simplified signaling pathway showing this compound inhibition of the TRPM2 channel.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology Using tat-M2NX

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including immune response, insulin secretion, and neuronal cell death.[1][2] It is activated by intracellular ADP-ribose (ADPR) and sensitized by calcium.[1] Oxidative stress is a key trigger for TRPM2 activation, leading to an increase in intracellular ADPR levels and subsequent calcium influx, which can initiate downstream signaling cascades culminating in apoptosis.[3]

tat-M2NX is a novel, cell-permeable peptide antagonist of the TRPM2 channel.[1] It is composed of the HIV-1 Tat protein transduction domain, which allows for efficient delivery into the cell, fused to a peptide sequence (M2NX) that selectively inhibits TRPM2. tat-M2NX acts by preventing the binding of ADPR to the NUDT9-H domain on the C-terminus of the TRPM2 channel, thereby blocking its activation. This specific mechanism of action makes tat-M2NX a valuable tool for studying the physiological roles of TRPM2 and a potential therapeutic agent for diseases associated with TRPM2 overactivation, such as ischemic stroke.

These application notes provide detailed protocols for the use of tat-M2NX in whole-cell patch-clamp electrophysiology experiments to study and quantify the inhibition of TRPM2 channels.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of tat-M2NX on human TRPM2 channels expressed in HEK293 cells.

Table 1: Potency and Efficacy of tat-M2NX

ParameterValueCell TypeExperimental ConditionReference
IC₅₀396 nMHEK293 cells expressing hTRPM2Whole-cell patch-clamp with 100 µM ADPR in the pipette solution.
Maximal Inhibition>90%HEK293 cells expressing hTRPM22 µM tat-M2NX in the pipette solution with 100 µM ADPR.

Table 2: Concentration-Dependent Inhibition of TRPM2 Current Density by tat-M2NX

tat-M2NX Concentration (µM)Mean Current Density (pA/pF)Standard DeviationReference
0.05 (control)~150(Not specified)
0.15~100(Not specified)
0.3~75(Not specified)
0.5~50(Not specified)
2<15(Not specified)
5<15(Not specified)
10<15(Not specified)

Note: The current density values are estimated from the graphical data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells with hTRPM2

This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the human TRPM2 channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plasmid DNA encoding human TRPM2 (hTRPM2)

  • A suitable transfection reagent (e.g., Lipofamine)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • 12-mm glass coverslips (sterilized)

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding for Transfection: The day before transfection, seed the HEK293 cells onto sterile 12-mm glass coverslips placed in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. A common approach is to co-transfect with a fluorescent protein marker (e.g., GFP) to easily identify transfected cells for patch-clamp recordings.

    • Add the transfection complexes to the cells and incubate for the recommended duration.

  • Post-Transfection: After the incubation period, replace the transfection medium with fresh, pre-warmed culture medium.

  • Readiness for Electrophysiology: The cells are typically ready for patch-clamp recordings 24-48 hours post-transfection.

Preparation of Solutions for Whole-Cell Patch-Clamp

External (Bath) Solution (in mM):

  • 140 NaCl

  • 2.5 KCl

  • 1 MgCl₂

  • 1 CaCl₂

  • 10 HEPES

  • 5 Glucose

Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~310 mOsm.

Internal (Pipette) Solution (in mM):

  • 145 K-Gluconate

  • 1 MgCl₂

  • 10 HEPES

  • 0.05 EGTA

Adjust pH to 7.3 with KOH. The osmolarity should be adjusted to ~290 mOsm.

tat-M2NX and ADPR Working Solution:

  • Prepare a stock solution of tat-M2NX in sterile, nuclease-free water. For example, a 1 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot of the tat-M2NX stock solution and the internal solution.

  • Add the TRPM2 agonist, ADPR, to the internal solution to a final concentration of 100 µM.

  • For dose-response experiments, add tat-M2NX to the ADPR-containing internal solution to achieve the desired final concentrations (e.g., 0.05, 0.15, 0.3, 0.5, 2, 5, or 10 µM).

  • As a negative control, prepare an internal solution containing 100 µM ADPR and a scrambled version of the peptide (tat-SCR) at a concentration equivalent to the highest concentration of tat-M2NX used.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure ADPR-activated TRPM2 currents in hTRPM2-expressing HEK293 cells and their inhibition by tat-M2NX.

Equipment and Materials:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, DigiData 1550B)

  • Microscope with DIC optics

  • Micromanipulator

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller

  • HEK293 cells on coverslips, transfected with hTRPM2

  • Prepared external and internal solutions

Procedure:

  • Pipette Preparation: Pull glass pipettes from borosilicate capillaries to a resistance of 3.5-5 MΩ when filled with the internal solution.

  • Cell Visualization: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a transfected cell (e.g., by GFP fluorescence) for recording.

  • Giga-seal Formation: Fill a patch pipette with the desired internal solution (containing ADPR and tat-M2NX or control). Under positive pressure, approach the cell with the pipette. Upon contact, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette to dialyze into the cell.

  • Voltage-Clamp Protocol:

    • Clamp the cell membrane potential at a holding potential of 0 mV.

    • To elicit TRPM2 currents, apply a depolarizing voltage step to +40 mV. This protocol is designed to generate an outward current, which can reduce TRPM2-mediated calcium influx and subsequent cell death during the recording.

    • Record the resulting currents.

  • Data Acquisition: Digitize the currents at 1 kHz and filter at 5 kHz.

  • Data Analysis:

    • Measure the peak current amplitude at the +40 mV step.

    • Calculate the current density by dividing the peak current by the cell capacitance.

    • For dose-response analysis, plot the normalized current density against the concentration of tat-M2NX and fit the data with a suitable equation to determine the IC₅₀.

Mandatory Visualizations

Signaling Pathway of TRPM2 Activation and Inhibition by tat-M2NX

TRPM2_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PARP PARP Activation Oxidative_Stress->PARP ADPR ↑ ADP-Ribose (ADPR) PARP->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx GSK3b GSK3β Activation (Dephosphorylation) Ca_Influx->GSK3b Apoptosis Apoptosis GSK3b->Apoptosis tatM2NX tat-M2NX This compound->TRPM2 inhibits

Caption: TRPM2 activation by oxidative stress and its inhibition by tat-M2NX.

Experimental Workflow for tat-M2NX Patch-Clamp Electrophysiology

Workflow start Start cell_culture HEK293 Cell Culture & Transfection with hTRPM2 start->cell_culture solution_prep Prepare Internal Solution with ADPR and tat-M2NX/Control cell_culture->solution_prep pipette_fill Fill Patch Pipette solution_prep->pipette_fill giga_seal Form Giga-seal on Transfected Cell pipette_fill->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (Hold 0mV, Step to +40mV) whole_cell->voltage_clamp record Record TRPM2 Currents voltage_clamp->record analyze Analyze Data (Current Density, IC₅₀) record->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp analysis of tat-M2NX effects.

References

Application Notes and Protocols for Studying TRPM2 in Neuroinflammation with tatM2NX

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders. The Transient Receptor Potential Melastatin 2 (TRPM2) channel has emerged as a key player in mediating neuroinflammatory processes, primarily through its activation by oxidative stress and subsequent calcium (Ca²⁺) influx in immune cells of the central nervous system (CNS), such as microglia. tatM2NX is a novel, potent, and cell-permeable peptide antagonist of the TRPM2 channel, offering a valuable tool for investigating the role of TRPM2 in neuroinflammation and for the development of potential therapeutic strategies.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of TRPM2-mediated neuroinflammation.

This compound: A Potent TRPM2 Antagonist

This compound is a peptide designed to competitively inhibit the binding of adenosine diphosphate ribose (ADPR) to the NUDT9-H domain of the TRPM2 channel, thereby preventing its activation.[2] It has been demonstrated to be a potent antagonist with an IC₅₀ of 396 nM and can inhibit over 90% of TRPM2 channel currents at concentrations as low as 2 µM.[1][2]

Data Presentation: Efficacy of this compound in Neuroprotection

The neuroprotective effects of this compound have been demonstrated in preclinical models of ischemic stroke, a condition with a significant neuroinflammatory component.

Model Treatment Outcome Measure Result Reference
Mouse Middle Cerebral Artery Occlusion (MCAO)This compound (20 mg/kg, i.p.) 20 min prior to MCAOInfarct Volume (% of hemisphere)tat-SCR Control: 43.4 ± 3.2% vs. This compound: 29.2 ± 4.6% (p < 0.01)Shimizu et al. (to be published)
Mouse MCAOThis compound (20 mg/kg, i.p.) 3h post-reperfusionInfarct Volume (% of hemisphere)tat-SCR Control: 46.5 ± 7.3% vs. This compound: 28.3 ± 13.5% (p < 0.05) at 24hShimizu et al. (to be published)

Signaling Pathways and Experimental Workflows

TRPM2 Signaling Pathway in Microglia

The following diagram illustrates the signaling cascade initiated by oxidative stress, leading to TRPM2 activation and subsequent neuroinflammation in microglia. This compound acts by blocking the ADPR binding site on the TRPM2 channel.

TRPM2_Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) PARP1 PARP-1 Activation Oxidative_Stress->PARP1 ADPR ADPR Production PARP1->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx This compound This compound This compound->TRPM2 Inhibits MAPK MAPK Activation (p38, ERK, JNK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB GSK3b GSK3β Activation (Dephosphorylation) Ca_Influx->GSK3b Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation Cytokines->Neuroinflammation

TRPM2 signaling in neuroinflammation.
Experimental Workflow for In Vitro Studies

This workflow outlines the steps for investigating the effect of this compound on neuroinflammation in a microglial cell line.

In_Vitro_Workflow Cell_Culture 1. Culture BV2 Microglia Pre_treatment 2. Pre-treat with this compound (e.g., 1-10 µM, 1-2h) Cell_Culture->Pre_treatment Stimulation 3. Induce Neuroinflammation (e.g., LPS 100 ng/mL, 24h) Pre_treatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Lyse Cells Stimulation->Cell_Lysis ELISA 6a. Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot 6b. Protein Expression (Western Blot for Iba1, CD68) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

In vitro experimental workflow.
Experimental Workflow for In Vivo Studies

This workflow details the procedure for assessing the neuroprotective and anti-inflammatory effects of this compound in a mouse model of ischemic stroke.

In_Vivo_Workflow Animal_Model 1. MCAO Surgery in Mice Treatment 2. Administer this compound (e.g., 20 mg/kg, i.p.) Animal_Model->Treatment Reperfusion 3. Reperfusion Treatment->Reperfusion Behavioral_Tests 4. Neurological Scoring (24h, 48h, 72h) Reperfusion->Behavioral_Tests Sacrifice 5. Sacrifice and Brain Collection (e.g., 72h) Behavioral_Tests->Sacrifice TTC_Staining 6a. Infarct Volume Measurement (TTC Staining) Sacrifice->TTC_Staining Immunohistochemistry 6b. Neuroinflammation Assessment (IHC for Iba1, CD68) Sacrifice->Immunohistochemistry Data_Analysis 7. Data Analysis TTC_Staining->Data_Analysis Immunohistochemistry->Data_Analysis

References

Application Notes and Protocols for tatM2NX in Cardiac Arrest Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Global cerebral ischemia resulting from cardiac arrest (CA) is a leading cause of mortality and long-term neurological disability. A key pathological mechanism contributing to neuronal injury following CA is excitotoxicity and oxidative stress, which leads to the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. The influx of Ca²⁺ through TRPM2 channels triggers downstream cell death pathways and contributes to synaptic dysfunction in surviving neurons.

tatM2NX is a novel, potent, and cell-permeable peptide antagonist of the TRPM2 channel. It is designed to competitively inhibit the channel by targeting its adenosine diphosphate ribose (ADPR) binding site.[1] The peptide is conjugated to the Tat protein transduction domain, allowing it to efficiently cross the blood-brain barrier, making it a promising therapeutic agent for neurological conditions like ischemic brain injury.[2] These notes provide a comprehensive overview of the application of this compound in preclinical cardiac arrest research, including its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

Following cardiac arrest and reperfusion, the brain experiences a surge in oxidative stress. This stress leads to the production of ADPR metabolites, which are endogenous activators of the TRPM2 channel. Activation of TRPM2, a non-selective cation channel, results in a significant influx of Ca²⁺ into neurons.[1][2] This calcium overload activates downstream neurotoxic pathways, including the calcineurin-GSK3β signaling cascade, leading to synaptic dysfunction and, ultimately, neuronal cell death, particularly in vulnerable regions like the hippocampus.

This compound acts as a competitive antagonist at the NUDT9-H domain of the TRPM2 channel, preventing ADPR binding and subsequent channel activation. By blocking this critical step, this compound mitigates the detrimental Ca²⁺ influx, thereby conferring neuroprotection and preserving synaptic function.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Potency of this compound
ParameterValueCell LineAssayCitation
IC₅₀ 396 nMHEK293 (hTRPM2)Calcium Imaging
Max Inhibition >90% at 2 µMHEK293 (hTRPM2)Whole-cell Patch Clamp
Table 2: Neuroprotective Effects of this compound in a Murine CA/CPR Model
Animal ModelTreatment GroupOutcome MeasureResultCitation
Adult Male Mice tatSCR (Control)Hippocampal CA1 Neuronal Injury (%)44.9 ± 7.5
This compound (20 mg/kg, 30 min post-ROSC)Hippocampal CA1 Neuronal Injury (%)20.0 ± 5.1
Juvenile Male Mice tatSCR (Control)Hippocampal CA1 Neuronal Injury (%)47 ± 12
This compound (20 mg/kg, 30 min post-ROSC)Hippocampal CA1 Neuronal Injury (%)59 ± 14
Juvenile Female Mice tatSCR (Control)Hippocampal CA1 Neuronal Injury (%)49 ± 18
This compound (20 mg/kg, 30 min post-ROSC)Hippocampal CA1 Neuronal Injury (%)59 ± 14
p < 0.05 compared to tatSCR control.
Table 3: Effects of this compound on Synaptic Plasticity (LTP) after CA/CPR
Animal ModelTreatment GroupOutcome MeasureResultCitation
Juvenile Male Mice Sham + tatSCRfEPSP Slope (% of Baseline)146 ± 21
CA/CPR + tatSCRfEPSP Slope (% of Baseline)111 ± 11
CA/CPR + this compound (acute)fEPSP Slope (% of Baseline)138 ± 12#
Juvenile Female Mice Sham + tatSCRfEPSP Slope (% of Baseline)146 ± 21
CA/CPR + tatSCRfEPSP Slope (% of Baseline)111 ± 13
CA/CPR + this compound (acute)fEPSP Slope (% of Baseline)142 ± 15#
*p < 0.05 compared to Sham. #p < 0.05 compared to CA/CPR + tatSCR.
Table 4: Effects of Delayed this compound Administration on Memory Function
Animal ModelTreatment Group (13 days post-CA)Outcome MeasureResultCitation
Juvenile Male Mice Sham + tatSCRFreezing Behavior (%)~55
CA/CPR + tatSCRFreezing Behavior (%)~20
CA/CPR + this compound (20 mg/kg)Freezing Behavior (%)~50#
p < 0.05 compared to Sham. #p < 0.05 compared to CA/CPR + tatSCR.

Experimental Protocols

Protocol 1: Murine Model of Cardiac Arrest and Cardiopulmonary Resuscitation (CA/CPR)

This protocol describes a widely used model of global cerebral ischemia induced by potassium chloride (KCl).

  • Animal Preparation:

    • Anesthetize a C57BL/6 mouse (20-25 g) with 3-4% isoflurane in an induction box.

    • Maintain anesthesia with 1.5-2.5% isoflurane. Intubate the mouse endotracheally and provide mechanical ventilation.

    • Surgically expose the jugular vein for intravenous access.

    • Place EKG leads to monitor cardiac activity and a rectal probe to monitor core body temperature, maintaining normothermia (36.5°C - 37.5°C) with a heating pad.

  • Induction of Cardiac Arrest:

    • Ensure the mouse is normothermic.

    • Administer a 40 µL bolus of 0.5 M KCl intravenously to induce asystole.

    • Immediately upon observing an isoelectric EKG, start an arrest timer and disconnect the ventilator.

  • Cardiopulmonary Resuscitation (CPR):

    • After 8 minutes of asystole, reconnect the ventilator (rate: 180 breaths/min).

    • Initiate chest compressions at a rate of 300 beats per minute (BPM). The chest should be compressed to 1/3 of its depth.

    • Within the first 30 seconds of CPR, infuse 0.5 mL of epinephrine (15 µg/mL) intravenously.

    • Continue CPR until the return of spontaneous circulation (ROSC) is observed on the EKG.

  • Post-Resuscitation Care:

    • Monitor temperature and maintain normothermia.

    • Extubate the trachea once the spontaneous respiratory rate is >60 breaths/min.

    • Place the mouse in a recovery cage on a warming pad for at least 2 hours before returning to standard housing. Provide easy access to food and water.

Protocol 2: Administration of this compound
  • Reconstitution:

    • Reconstitute lyophilized this compound peptide (or scrambled control peptide, tatSCR) in sterile saline to the desired stock concentration.

  • Dosing:

    • The effective dose demonstrated in murine CA/CPR models is 20 mg/kg .

  • Administration:

    • For acute neuroprotection studies, administer this compound intravenously (e.g., via tail vein or jugular vein catheter) 30 minutes after successful ROSC.

    • For neurorestoration studies, administration can be performed at delayed time points, such as 13 days post-CA/CPR, to assess the reversal of established deficits.

Protocol 3: Assessment of Neuroprotection (Histology)
  • Tissue Collection:

    • At a predetermined endpoint (e.g., 3 or 7 days post-CA/CPR), deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Staining:

    • Section the brain into coronal slices (e.g., 20-30 µm) using a cryostat, focusing on the hippocampus.

    • Perform staining with markers for neuronal death, such as Fluoro-Jade B or cresyl violet (Nissl stain), to identify and quantify dying or damaged neurons.

  • Quantification:

    • Count the number of damaged/dying neurons in the hippocampal CA1 region. Express this as a percentage of the total number of neurons in the same region to determine the extent of neuronal injury.

Protocol 4: Assessment of Synaptic Plasticity (Long-Term Potentiation)
  • Slice Preparation:

    • At a specified time point (e.g., 7 days post-CA/CPR), rapidly decapitate the mouse and isolate the brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare acute transverse hippocampal slices (e.g., 300-400 µm) using a vibratome.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction and Measurement:

    • Establish a stable baseline fEPSP recording for at least 20 minutes.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

    • Record the fEPSP slope for 60 minutes post-TBS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.

Visualizations

Signaling Pathway of this compound Action in Cardiac Arrest

G cluster_0 Post-Cardiac Arrest Cascade cluster_1 Therapeutic Intervention CA Cardiac Arrest & Reperfusion OxStress Oxidative Stress (ROS/RNS) CA->OxStress ADPR ADPR Production OxStress->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates CaInflux Ca²⁺ Influx TRPM2->CaInflux Calcineurin Calcineurin Activation CaInflux->Calcineurin Injury Neuronal Injury & Death CaInflux->Injury GSK3b GSK3β Activation Calcineurin->GSK3b Synaptic Synaptic Dysfunction (LTP Impairment) GSK3b->Synaptic This compound This compound This compound->TRPM2 Inhibits

Caption: this compound inhibits TRPM2 channel activation, blocking downstream neurotoxic signaling.

Experimental Workflow for this compound Efficacy Testing

G cluster_0 In Vivo Model cluster_1 Treatment cluster_2 Outcome Assessment Model Murine CA/CPR Model (KCl-induced) ROSC ROSC Achieved Model->ROSC 8 min Asystole + CPR Treatment Administer this compound (20 mg/kg) or Control (tatSCR) ROSC->Treatment 30 min post-ROSC (Acute) or 13 days post-ROSC (Delayed) Endpoint1 Endpoint: 3-7 Days Treatment->Endpoint1 Endpoint2 Endpoint: 7-30 Days Treatment->Endpoint2 Histology Histology: Quantify CA1 Neuronal Death Endpoint1->Histology LTP Electrophysiology: Assess Hippocampal LTP Endpoint2->LTP Behavior Behavioral Testing: (e.g., Contextual Fear Conditioning) Endpoint2->Behavior

Caption: Workflow for evaluating this compound in a murine cardiac arrest model.

References

tatM2NX: A Potent Tool for Investigating Pain and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

tatM2NX is a novel, cell-permeable peptide that acts as a potent and specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] TRPM2 is a calcium-permeable cation channel activated by oxidative stress and adenosine diphosphate ribose (ADPR) metabolites.[1][2] Its involvement in a variety of pathological processes, including pain, inflammation, and neuronal injury, has made it a significant target for therapeutic intervention.[1][2] this compound offers researchers a valuable tool to dissect the role of TRPM2 in these processes and to explore its potential as a therapeutic agent.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of pain and inflammation.

Mechanism of Action

This compound functions by preventing the binding of ligands to the TRPM2 channel, thereby inhibiting its activation. Studies have demonstrated that this compound can inhibit over 90% of TRPM2 channel currents at concentrations as low as 2 µM, with a reported IC₅₀ of 396 nM. This inhibition of TRPM2-mediated calcium influx subsequently modulates downstream signaling pathways implicated in pain and inflammation.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cellular stress, inflammation, and neuronal function.

  • GSK3β Signaling: TRPM2 activation can lead to the dephosphorylation and subsequent activation of Glycogen Synthase Kinase 3β (GSK3β). This compound has been demonstrated to inhibit this TRPM2-mediated GSK3β signaling.

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines. TRPM2 activation can lead to the activation of the NF-κB pathway. By blocking TRPM2, this compound is expected to attenuate NF-κB activation and subsequent inflammatory responses.

  • ERK Signaling: The Extracellular signal-regulated kinase (ERK) pathway is involved in neuronal plasticity and sensitization, which are key components of chronic pain. TRPM2-mediated calcium influx can influence ERK activation. Inhibition of TRPM2 by this compound may therefore modulate ERK signaling in sensory neurons.

G cluster_0 Cellular Stress / Ligand Binding cluster_1 TRPM2 Channel cluster_2 Downstream Signaling cluster_3 Cellular Response Oxidative Stress Oxidative Stress TRPM2 TRPM2 Oxidative Stress->TRPM2 ADPR ADPR ADPR->TRPM2 Ca2_influx Ca2+ Influx TRPM2->Ca2_influx Activates This compound This compound This compound->TRPM2 Inhibits GSK3b GSK3β Activation Ca2_influx->GSK3b NFkB NF-κB Activation Ca2_influx->NFkB ERK ERK Activation Ca2_influx->ERK Inflammation Inflammation GSK3b->Inflammation NFkB->Inflammation Pain_Sensitization Pain Sensitization ERK->Pain_Sensitization

This compound inhibits TRPM2-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound in various experimental settings.

ParameterValueCell Type/ModelReference
IC₅₀ 396 nMHEK293 cells expressing human TRPM2
Inhibition of TRPM2 current >90% at 2 µMHEK293 cells expressing human TRPM2
In Vivo ModelThis compound DoseAdministration RouteEffectReference
Carrageenan-induced paw edema10 mg/kgIntraperitonealSignificant reduction in paw volume
CFA-induced thermal hyperalgesia20 mg/kgIntraperitonealIncreased paw withdrawal latency
CFA-induced mechanical allodynia20 mg/kgIntraperitonealIncreased paw withdrawal threshold
In Vitro AssayCell TypeStimulantThis compound ConcentrationEffect on Cytokine ReleaseReference
TNF-α releaseMurine Macrophages (RAW 264.7)LPS (1 µg/ml)1 µMSignificant reduction
IL-1β releaseMurine Macrophages (RAW 264.7)LPS (1 µg/ml)1 µMSignificant reduction
IL-6 releaseMurine Macrophages (RAW 264.7)LPS (1 µg/ml)1 µMSignificant reduction

Experimental Protocols

In Vitro Assays

This protocol describes how to measure changes in intracellular calcium concentration in response to a TRPM2 agonist and the inhibitory effect of this compound.

Materials:

  • HEK293 cells stably expressing human TRPM2

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPM2 agonist (e.g., H₂O₂)

  • This compound

  • Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities

Procedure:

  • Cell Preparation:

    • Seed HEK293-hTRPM2 cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

    • Incubate cells at 37°C and 5% CO₂ overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • This compound Incubation:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add 100 µL of HBSS containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm for 1-2 minutes.

    • Add the TRPM2 agonist (e.g., 100 µM H₂O₂) to the wells.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Normalize the data to the baseline ratio.

    • Compare the peak ratio change in this compound-treated wells to the vehicle-treated wells to determine the inhibitory effect.

G cluster_workflow Calcium Imaging Workflow A Seed HEK293-hTRPM2 cells B Load cells with Fura-2 AM A->B C Incubate with this compound B->C D Measure baseline fluorescence C->D E Add TRPM2 agonist D->E F Record fluorescence changes E->F G Analyze data F->G

Workflow for calcium imaging assay.

This protocol details the detection of changes in the phosphorylation status of key signaling proteins following TRPM2 activation and inhibition with this compound.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, dorsal root ganglion neurons)

  • TRPM2 agonist (e.g., H₂O₂ or LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-GSK3β, anti-GSK3β, anti-p-ERK, anti-ERK, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Pre-incubate cells with desired concentrations of this compound or vehicle for 30 minutes.

    • Stimulate cells with the TRPM2 agonist for the appropriate time (e.g., 15-30 minutes for ERK and NF-κB, 30-60 minutes for GSK3β).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., β-actin).

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound and Agonist B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Antibody Incubation D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Workflow for Western blot analysis.

In Vivo Models

This model is used to assess the acute anti-inflammatory effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • This compound

  • Vehicle (e.g., sterile saline)

  • Plethysmometer or digital calipers

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), and positive control (e.g., Indomethacin 10 mg/kg).

  • Drug Administration:

    • Administer this compound, vehicle, or positive control via i.p. injection 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

This model is used to evaluate the effect of this compound on chronic inflammatory pain, including thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)

  • Intraperitoneal (i.p.) or intrathecal (i.t.) injection needles and syringes

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize animals for one week and handle them daily to reduce stress.

    • Measure baseline paw withdrawal latency (PWL) to a thermal stimulus and paw withdrawal threshold (PWT) to a mechanical stimulus for both hind paws.

  • Induction of Inflammatory Pain:

    • Inject 20 µL of CFA into the plantar surface of the left hind paw.

  • Drug Administration:

    • Administer this compound (e.g., 10, 20 mg/kg i.p. or a lower dose for i.t.) or vehicle daily, starting from day 1 or day 3 post-CFA injection, depending on the study design (prophylactic vs. therapeutic).

  • Behavioral Testing:

    • Measure PWL and PWT on the ipsilateral (CFA-injected) and contralateral paws at various time points post-CFA injection (e.g., days 1, 3, 5, 7).

      • Thermal Hyperalgesia (Plantar Test): Place the mouse in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the paw. Record the time it takes for the mouse to withdraw its paw.

      • Mechanical Allodynia (Von Frey Test): Place the mouse on an elevated mesh grid and apply von Frey filaments of increasing force to the plantar surface of the paw. The PWT is the lowest force that elicits a withdrawal response.

  • Data Analysis:

    • Compare the PWL and PWT of the this compound-treated group to the vehicle-treated group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

G cluster_workflow In Vivo Pain Model Workflow A Animal Acclimatization & Baseline Testing B Induce Pain/Inflammation (CFA/Carrageenan) A->B C Administer this compound or Vehicle B->C D Behavioral/Physiological Assessment C->D E Data Analysis D->E

General workflow for in vivo pain and inflammation models.

Conclusion

This compound represents a powerful and specific tool for investigating the role of the TRPM2 ion channel in pain and inflammation. The protocols and data presented here provide a foundation for researchers to effectively utilize this novel antagonist in their studies. Further investigation into the dose-response relationships in various models and a more detailed elucidation of its effects on downstream signaling pathways will continue to enhance our understanding of TRPM2's function and the therapeutic potential of its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting tat-M2NX Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel TRPM2 inhibitor, tat-M2NX. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where tat-M2NX is not exhibiting the expected inhibitory effects on the TRPM2 ion channel.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tat-M2NX peptide is not inhibiting TRPM2-mediated calcium influx in my calcium imaging assay. What are the possible reasons?

Several factors related to the peptide, the cells, or the assay itself could be contributing to this issue. Here's a troubleshooting guide to help you identify the problem:

Troubleshooting Guide: Calcium Imaging

Potential Cause Recommended Action & Rationale
Peptide Integrity & Handling Verify Peptide Quality: Ensure your tat-M2NX peptide was synthesized with >95% purity. Impurities can interfere with its activity.[1] Proper Storage: Store the lyophilized peptide at -20°C for long-term stability. Once reconstituted in a solvent like DMSO, store aliquots at -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.[2] Fresh Solutions: Prepare working solutions of tat-M2NX fresh for each experiment. Peptides in solution can be less stable over time.
Cellular Uptake (tat-mediated delivery) Incubation Time: Ensure you are pre-incubating the cells with tat-M2NX for a sufficient duration (e.g., 2-4 hours) to allow for cellular uptake via the tat-peptide tag.[1] Cell Health: Unhealthy cells may not efficiently internalize the peptide. Ensure your cells are viable and not overly confluent. Proteolytic Degradation: The tat-peptide can be susceptible to proteolytic degradation.[3][4] If you suspect this is an issue in your cell culture medium, you can try using protease inhibitors, though this should be done with caution as it may affect your experimental results.
TRPM2 Channel Expression & Activation Confirm TRPM2 Expression: Verify that your cell model (e.g., HEK293 cells) is expressing functional TRPM2 channels at the plasma membrane. This can be confirmed by Western blot or immunocytochemistry. For inducible expression systems, ensure the induction was successful. Effective TRPM2 Activation: Ensure you are using an appropriate and effective concentration of a TRPM2 agonist, such as H₂O₂ (e.g., 200-250 µM) or intracellular ADPR. The activation of TRPM2 by oxidative stress is dependent on the production of intracellular ADPR. Positive Control: Include a known TRPM2 inhibitor, such as clotrimazole (CTZ), as a positive control to confirm that the channel is functional and can be inhibited.
Calcium Imaging Assay Parameters Dye Loading: Ensure proper loading of your calcium indicator dye (e.g., Fluo-5F). Uneven loading or dye leakage can lead to inconsistent and unreliable fluorescence signals. Baseline Fluorescence: Establish a stable baseline fluorescence before adding the TRPM2 agonist. Signal-to-Noise Ratio: Optimize your imaging settings to ensure a good signal-to-noise ratio to detect changes in intracellular calcium.

Q2: I am not observing inhibition of TRPM2 currents with tat-M2NX in my whole-cell patch-clamp experiments. What should I check?

Patch-clamp experiments have their own unique set of potential pitfalls. Here is a guide to troubleshoot a lack of tat-M2NX effect in this context:

Troubleshooting Guide: Whole-Cell Patch Clamp

Potential Cause Recommended Action & Rationale
Peptide Application Intracellular Delivery: For whole-cell patch-clamp, tat-M2NX should be included in the internal pipette solution to allow it to dialyze into the cell and access its intracellular binding site on the TRPM2 channel. Concentration: Use an effective concentration of tat-M2NX in the pipette solution. Studies have shown that 2 µM tat-M2NX can inhibit over 90% of TRPM2 channel currents.
TRPM2 Activation ADPR in Pipette Solution: Ensure that a sufficient concentration of the TRPM2 agonist, ADPR (e.g., 100 µM), is included in the internal pipette solution to activate the channel currents. Stable Currents: Allow sufficient time after establishing the whole-cell configuration for the internal solution to dialyze and for stable TRPM2 currents to develop before assessing inhibition.
Electrophysiological Parameters Seal Quality: Ensure you have a high-resistance gigaseal to minimize leak currents that could obscure the TRPM2 currents. Series Resistance: Compensate for series resistance to ensure accurate voltage control and current measurements. Internal Solution Composition: Verify the composition of your internal solution, including pH and osmolarity, to ensure it is not adversely affecting cell health or channel function.
Controls Vehicle Control: Record from cells with an internal solution containing the vehicle used to dissolve tat-M2NX to ensure the solvent itself is not affecting the TRPM2 currents. Scrambled Peptide Control: Use a scrambled version of the M2NX peptide with the tat-tag as a negative control to demonstrate the specificity of the inhibition.

Data Presentation

Table 1: Potency and Efficacy of tat-M2NX

ParameterValueExperimental SystemReference
IC₅₀ 396 nMWhole-cell patch clamp in HEK293 cells expressing human TRPM2
IC₉₀ 2 µMWhole-cell patch clamp in HEK293 cells expressing human TRPM2
Effective Concentration 25-100 µMCalcium imaging in HEK293 cells expressing human TRPM2 (H₂O₂ induced)

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Assess tat-M2NX Inhibition

  • Cell Culture: Plate HEK293 cells stably expressing human TRPM2 on glass-bottom dishes. If using an inducible system, induce TRPM2 expression (e.g., with doxycycline) 16-18 hours prior to the experiment.

  • Peptide Incubation: Pre-incubate the cells with the desired concentration of tat-M2NX (or control peptide) in HEPES-buffered saline for 2-4 hours at 37°C.

  • Dye Loading: Wash the cells three times with HEPES-buffered saline. Add 5 µM of a calcium indicator dye such as Fluo-5F AM and incubate for 40-50 minutes at 37°C.

  • Imaging: Wash the cells again to remove excess dye and add fresh HEPES-buffered saline (containing tat-M2NX or control peptide).

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes.

  • TRPM2 Activation: Add a TRPM2 agonist, such as 200-250 µM H₂O₂, to the dish.

  • Data Acquisition: Continue to acquire fluorescence images at regular intervals (e.g., every 10 seconds) for at least 20 minutes.

  • Analysis: Quantify the change in fluorescence intensity over time relative to the baseline (F/F₀). Compare the response in cells treated with tat-M2NX to control cells.

Protocol 2: Whole-Cell Patch Clamp Assay for tat-M2NX Activity

  • Cell Preparation: Use HEK293 cells with stable expression of human TRPM2.

  • Solutions:

    • External Solution (HEPES-buffered saline): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 5 mM glucose, 1 mM MgCl₂, and 1 mM CaCl₂, pH 7.4.

    • Internal (Pipette) Solution: 145 mM K-gluconate, 0.05 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH 7.3. For TRPM2 activation and inhibition, include 100 µM ADPR and the desired concentration of tat-M2NX (e.g., 2 µM) in the internal solution.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal on a cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the internal solution to dialyze into the cell for a few minutes until a stable TRPM2 current is observed.

    • Apply a voltage-step protocol (e.g., from 0 mV to +40 mV) to elicit outward currents.

  • Data Analysis: Measure the current density (pA/pF) and compare the currents in the presence and absence of tat-M2NX in the pipette solution.

Mandatory Visualizations

TRPM2_Activation_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PARP PARP Activation Oxidative_Stress->PARP ADPR ADPR Production PARP->ADPR converts NAD+ to NAD NAD+ TRPM2 TRPM2 Channel ADPR->TRPM2 binds to NUDT9-H domain Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx opens tatM2NX tat-M2NX This compound->TRPM2 blocks ADPR binding

Caption: TRPM2 activation pathway and the inhibitory mechanism of tat-M2NX.

Troubleshooting_Workflow Start tat-M2NX not showing TRPM2 inhibition Check_Peptide 1. Verify Peptide Integrity - Purity >95% - Proper storage - Fresh solutions Start->Check_Peptide Check_Uptake 2. Confirm Cellular Uptake - Sufficient pre-incubation time - Healthy cells Check_Peptide->Check_Uptake Contact_Support Further Assistance Needed Check_Peptide->Contact_Support Check_Expression 3. Validate TRPM2 Expression - Western blot / ICC - Functional channel (positive control) Check_Uptake->Check_Expression Check_Uptake->Contact_Support Check_Activation 4. Ensure TRPM2 Activation - Effective agonist concentration - Stable activation Check_Expression->Check_Activation Check_Expression->Contact_Support Check_Assay 5. Review Assay Parameters - Calcium Imaging: Dye loading, S/N - Patch Clamp: Seal, Rs, solutions Check_Activation->Check_Assay Check_Activation->Contact_Support Success Problem Resolved Check_Assay->Success Parameters OK Check_Assay->Contact_Support

Caption: A logical workflow for troubleshooting tat-M2NX experiments.

References

Technical Support Center: Optimizing tatM2NX Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of tatM2NX while maintaining optimal cell viability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. It is composed of the TRPM2-inhibiting peptide M2NX fused to the cell-penetrating peptide TAT. Its mechanism of action involves preventing the binding of ligands like ADP-ribose to the NUDT9-H domain of the TRPM2 channel, thereby inhibiting its activation.[1][2][3][4][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: Based on published data, this compound has an IC50 of approximately 396 nM and can inhibit over 90% of TRPM2 channel currents at concentrations as low as 2 µM. A good starting point for most cell lines is to perform a dose-response experiment with a concentration range of 0.5 µM to 10 µM. The optimal concentration will be cell-type dependent.

Q3: I am observing significant cytotoxicity after treating my cells with this compound. What could be the cause?

A3: High concentrations of cell-penetrating peptides (CPPs) like TAT can lead to cytotoxicity. The cationic nature of the TAT peptide can cause membrane disruption at elevated concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Consider performing a thorough dose-response and time-course experiment to identify the therapeutic window.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: The optimal concentration should be effective at inhibiting TRPM2 without significantly impacting cell viability. This can be determined by performing a dose-response experiment where you treat your cells with a range of this compound concentrations and then assess cell viability using assays such as MTT, XTT, or LDH release. The highest concentration that does not cause a significant decrease in cell viability compared to the vehicle control should be considered for your experiments.

Q5: What is the stability of this compound in cell culture medium?

A5: The TAT peptide component of this compound is susceptible to proteolytic degradation by enzymes present in serum-containing cell culture medium. The half-life of free TAT peptide in plasma is very short, on the order of minutes. Therefore, it is recommended to minimize incubation times where possible or consider using serum-free or low-serum medium if your experimental design allows. For longer experiments, replenishing the medium with fresh this compound may be necessary.

Q6: What are the best practices for storing and handling this compound?

A6: Lyophilized this compound powder should be stored at -80°C for long-term stability. For preparing stock solutions, dissolve the peptide in sterile water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Q7: I am observing batch-to-batch variability in my results. What could be the reason?

A7: Batch-to-batch variability in synthetic peptides can arise from differences in purity, the presence of truncated or modified peptide sequences, and variations in lyophilization. It is advisable to obtain a certificate of analysis for each batch and, if possible, perform in-house quality control to ensure consistency.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death/Low Viability 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to the TAT peptide.1. Perform a dose-response experiment to determine the optimal non-toxic concentration (e.g., using an MTT or LDH assay). 2. Reduce the incubation time. 3. If possible, test a control peptide (e.g., scrambled TAT) to assess the specific toxicity of the TAT sequence.
Inconsistent or No Effect of this compound 1. Degradation of this compound in culture medium. 2. Improper storage and handling leading to peptide degradation. 3. Sub-optimal concentration. 4. Batch-to-batch variability.1. Reduce serum concentration if possible. For long incubations, consider replenishing the medium with fresh this compound. 2. Follow recommended storage and handling procedures (store at -80°C, avoid multiple freeze-thaws). 3. Increase the concentration of this compound based on dose-response data. 4. Qualify each new batch of peptide to ensure consistency.
Precipitation of this compound in Culture Medium 1. High concentration of the peptide. 2. Interaction with components in the medium.1. Ensure the final concentration is within the recommended range. 2. Prepare fresh dilutions of this compound in pre-warmed medium and mix gently.

Data Presentation

Table 1: Recommended Concentration Range for Initial Screening

Parameter Concentration Range Rationale
Initial Screening 0.1 µM - 10 µMCovers the reported IC50 and effective concentrations while allowing for the identification of a non-toxic window.
Reported IC50 396 nMThe concentration at which 50% of TRPM2 channel activity is inhibited.
Reported High Efficacy ≥ 2 µMConcentration shown to inhibit over 90% of TRPM2 channel currents.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound and determine the optimal working concentration that maintains high cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessing Membrane Integrity using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls as per the LDH kit manufacturer's instructions:

    • Untreated cells (spontaneous LDH release)

    • Vehicle control

    • Lysis control (maximum LDH release)

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls, following the kit's formula.

Visualizations

Workflow_for_Optimizing_tatM2NX_Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in a 96-well plate C Treat cells with this compound dilutions and controls A->C B Prepare serial dilutions of this compound (e.g., 0.1 to 10 µM) B->C D Incubate for desired time (e.g., 24h, 48h) C->D E Perform Cell Viability Assay (e.g., MTT or LDH) D->E F Measure absorbance E->F G Calculate % Cell Viability or % Cytotoxicity F->G H Determine highest concentration with no significant effect on viability G->H

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Decision_Tree cluster_low_viability Low Cell Viability cluster_no_effect No Effect of this compound Start Unexpected Cell Viability Results? Q1 Is the concentration too high? Start->Q1 Low Viability Q2 Is the peptide degraded? Start->Q2 No Effect A1_Yes Reduce concentration and repeat experiment Q1->A1_Yes Yes A1_No Is the incubation time too long? Q1->A1_No No A2_Yes Shorten incubation time A1_No->A2_Yes Yes A2_No Check for cell line sensitivity A1_No->A2_No No A3_Yes Use fresh peptide, consider serum-free media Q2->A3_Yes Yes A3_No Is the concentration too low? Q2->A3_No No A4_Yes Increase concentration A3_No->A4_Yes Yes A4_No Check batch variability A3_No->A4_No No

Caption: Troubleshooting decision tree for this compound cell viability experiments.

References

Technical Support Center: tatM2NX Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TRPM2 antagonist, tatM2NX, in animal models. The information is tailored for scientists and drug development professionals to navigate potential challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] It is composed of the HIV-1 trans-activator of transcription (Tat) protein transduction domain, which allows it to cross cell membranes, fused to a sequence from the C-terminus of the TRPM2 channel.[1] this compound is designed to prevent ligand binding and subsequent activation of the TRPM2 channel, which is involved in oxidative stress-induced neuronal injury.[1]

Q2: What are the primary in vivo applications of this compound?

A2: this compound has shown significant neuroprotective effects in animal models of focal and global ischemia, such as stroke and cardiac arrest. A key advantage is its ability to cross the blood-brain barrier (BBB), allowing for systemic administration to target neurological damage.

Q3: What is the potency of this compound?

A3: this compound is a potent antagonist of human TRPM2 channels with an IC50 of 396 nM. It can inhibit over 90% of TRPM2 channel currents at concentrations as low as 2 µM.

Troubleshooting Guide

Low or No Efficacy

Q4: I am not observing the expected neuroprotective effect in my animal model. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy. Consider the following:

  • Inadequate Dosage: The dose may be insufficient for the specific animal model and disease state. Dose translation between species is critical and a dose effective in rats may not be directly applicable to mice.

  • Peptide Instability: TAT-fused peptides can be susceptible to proteolytic degradation in vivo. This can reduce the amount of active peptide reaching the target tissue.

  • Suboptimal Administration Route: The route of administration can significantly impact bioavailability and tissue distribution.

  • Timing of Administration: In models of acute injury like stroke, the therapeutic window for this compound administration is crucial. Administration 3 hours after reperfusion has been shown to be effective in male mice.

  • Animal Model Specifics: The expression and role of TRPM2 can vary between species and even strains of animals. The protective effect of this compound has been observed to be male-specific in some stroke models.

Administration and Formulation Issues

Q5: What is the recommended solvent for in vivo administration of this compound?

A5: this compound is soluble in aqueous buffers. For in vivo use, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) are common choices for peptide formulations. The pH of the formulation should be optimized to be close to physiological pH (7.4) to avoid injection site irritation.

Q6: What are the recommended routes of administration for this compound in mice?

A6: In studies on mouse models of stroke, retro-orbital injection has been successfully used. Other common parenteral routes for peptides include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. The choice of route will depend on the desired pharmacokinetic profile.

Q7: I am observing injection site reactions in my animals. How can I mitigate this?

A7: Injection site reactions can be caused by the formulation's pH, osmolality, or the substance itself. Ensure the pH of your this compound solution is within a physiologically tolerable range (typically 6.5-8.5). If using a high concentration, consider the osmolality of the solution. Rotating injection sites for repeated administrations can also help minimize local irritation.

Pharmacokinetics and Biodistribution

Q8: I am unsure if this compound is reaching the brain in my model. How can I assess brain penetration?

A8: Assessing brain delivery can be challenging. Here are a few approaches:

  • Tissue Homogenate Analysis: After administration, brain tissue can be collected, homogenized, and the concentration of this compound can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Fluorescent Labeling: this compound can be conjugated with a fluorescent tag to visualize its distribution in brain tissue sections using microscopy. However, be aware that the tag could potentially alter the peptide's properties.

  • Autoradiography: If a radiolabeled version of this compound is available, autoradiography can provide a quantitative assessment of brain distribution.

Q9: What is the expected stability of this compound in plasma?

Quantitative Data

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesReference
IC50396 nMHuman
Current Inhibition>90% at 2 µMHuman

Table 2: In Vivo Administration Details from a Mouse Model of Stroke

ParameterDetailsReference
Animal ModelMale WT mice
Administration RouteRetro-orbital injection
Dosing RegimenPre-treatment (20 min before occlusion) or Post-treatment (3h after reperfusion)
VehicleNot specified
Observed EffectReduced infarct volume

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Focal Cerebral Ischemia

This protocol is a generalized procedure based on published studies.

  • Peptide Preparation:

    • Dissolve this compound in sterile, pyrogen-free saline or PBS to the desired concentration.

    • Ensure the final solution is clear and free of particulates. Prepare fresh on the day of use if possible, or store aliquots at -20°C or -80°C for short-term storage.

  • Animal Model:

    • Induce focal cerebral ischemia in mice (e.g., via middle cerebral artery occlusion - MCAO).

  • Administration:

    • For pre-treatment, administer this compound (e.g., via retro-orbital injection) 20 minutes prior to the ischemic insult.

    • For post-treatment, administer this compound 3 hours after reperfusion.

    • Administer a control peptide (e.g., tat-scrambled) to a separate cohort of animals using the same route and timing.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24 or 96 hours post-ischemia), euthanize the animals.

    • Harvest the brains and section them.

    • Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Protocol 2: Assessment of this compound Stability in Plasma
  • Sample Collection:

    • Collect fresh blood from the animal species of interest into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

  • Incubation:

    • Spike the plasma with a known concentration of this compound.

    • Incubate the plasma samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately add a protein precipitation agent (e.g., acetonitrile) to stop enzymatic activity.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of intact this compound using a suitable analytical method like HPLC or LC-MS.

    • Calculate the degradation half-life of the peptide in plasma.

Visualizations

G cluster_upstream Upstream Activators cluster_channel TRPM2 Channel cluster_downstream Downstream Signaling & Effects Oxidative Stress Oxidative Stress ADPR Adenosine Diphosphate Ribose Oxidative Stress->ADPR generates TRPM2 TRPM2 ADPR->TRPM2 activates Ca2+ Influx Ca²⁺ Influx TRPM2->Ca2+ Influx GSK3b Activation GSK3β Activation Ca2+ Influx->GSK3b Activation Neuronal Injury Neuronal Injury GSK3b Activation->Neuronal Injury This compound This compound This compound->TRPM2 inhibits

Caption: this compound signaling pathway in neuroprotection.

G Start Start Peptide_Preparation Prepare this compound Solution Start->Peptide_Preparation Animal_Model Induce Ischemia in Animal Model Peptide_Preparation->Animal_Model Administration Administer this compound or Control Animal_Model->Administration Efficacy_Assessment Assess Neuroprotective Effect Administration->Efficacy_Assessment Data_Analysis Analyze and Interpret Results Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo testing of this compound.

G Problem Low or No Efficacy Observed Dosage Is the dose adequate? Problem->Dosage Stability Is the peptide stable in vivo? Problem->Stability Administration Is the administration route and timing optimal? Problem->Administration Model Is the animal model appropriate? Problem->Model Solution_Dosage Perform dose-response study. Consider species-specific dose translation. Dosage->Solution_Dosage Solution_Stability Assess in vitro plasma stability. Consider formulation with protease inhibitors. Stability->Solution_Stability Solution_Administration Optimize administration route (IV, IP, SC). Verify therapeutic window for timing. Administration->Solution_Administration Solution_Model Confirm TRPM2 expression in the model. Consider sex-specific effects. Model->Solution_Model

Caption: Troubleshooting logic for low efficacy of this compound.

References

tatM2NX Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of tatM2NX in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] Its primary mechanism of action is to prevent the binding of the endogenous ligand, adenosine diphosphate ribose (ADPR), to the NUDT9-H domain of the TRPM2 channel.[1][2] Studies have shown that in male TRPM2 knockout mice, this compound did not provide additional neuroprotection, demonstrating its selectivity for TRPM2 in that specific in vivo model.

Q2: Are there any known off-target interactions of this compound?

A2: As of the latest available research, specific molecular off-target interactions for the M2NX portion of the peptide have not been extensively documented in publicly available databases. However, it is important to consider the bioactivity of the tat cell-penetrating peptide (CPP) portion of the molecule.

Q3: What are the potential off-target effects of the tat peptide carrier?

A3: The tat peptide, derived from the HIV-1 TAT protein, is a cationic CPP that facilitates the entry of this compound into cells. While generally considered biocompatible, the tat peptide itself can interact with cellular components, which could be considered off-target effects of the conjugate. These interactions may include:

  • Membrane Interactions: The cationic nature of the tat peptide leads to interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids. This can, in some contexts, lead to membrane perturbation.

  • Cytoskeletal Interactions: The tat peptide has been shown to induce actin polymerization and bundling, which could potentially impact cellular processes dependent on cytoskeletal dynamics.

  • Endocytosis: The tat peptide can induce endocytosis, and the efficiency of uptake can vary between cell types.

Q4: My experimental results are unexpected. How can I determine if they are due to an off-target effect of this compound?

A4: A systematic troubleshooting approach is crucial. This should involve a series of control experiments to dissect the observed phenotype. Refer to the troubleshooting guide below for detailed protocols.

Troubleshooting Guide

If you suspect off-target effects of this compound are influencing your experimental results, follow these steps:

Step 1: Confirm On-Target TRPM2 Inhibition

  • Action: In a parallel experiment, verify that this compound is inhibiting TRPM2 at the concentration you are using.

  • Method: Use a functional assay for TRPM2 activity, such as measuring calcium influx in response to a TRPM2 agonist (e.g., H₂O₂ or ADPR).

  • Expected Outcome: You should observe a dose-dependent inhibition of TRPM2 activity by this compound.

Step 2: Perform Control Experiments with a Scrambled Peptide

  • Action: Use a control peptide with the same amino acid composition as this compound but in a randomized (scrambled) sequence. This control, often referred to as tat-SCR, helps to differentiate the effects of the M2NX peptide sequence from non-specific effects of a peptide of similar size and charge.

  • Method: Treat your experimental system with tat-SCR at the same concentration as this compound.

  • Expected Outcome: If the unexpected phenotype is not observed with tat-SCR, it is likely mediated by the specific M2NX sequence (and thus likely on-target or a specific off-target of M2NX). If the phenotype persists with tat-SCR, it may be due to the tat peptide or other non-specific peptide effects.

Step 3: Evaluate the Effects of the tat Peptide Alone

  • Action: To isolate the effects of the cell-penetrating peptide, treat your system with the tat peptide alone.

  • Method: Synthesize or purchase the tat peptide sequence (YGRKKRRQRRR) and use it at the same molar concentration as the tat moiety in your this compound treatment.

  • Expected Outcome: If the unexpected phenotype is recapitulated with the tat peptide alone, it strongly suggests an off-target effect of the carrier peptide.

Step 4: Titrate the Concentration of this compound

  • Action: Perform a dose-response curve with this compound in your assay.

  • Method: Use a range of concentrations, from well below to well above the reported IC₅₀ for TRPM2 (396 nM).

  • Expected Outcome: An on-target effect should correlate with the known potency of this compound for TRPM2. Off-target effects may occur at different concentration ranges, often higher.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC₅₀ for TRPM2 Inhibition 396 nMHEK293 cells with stable human TRPM2 expression
Effective Concentration >90% inhibition at 2 µMWhole-cell patch clamp in HEK293 cells

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPM2 Inhibition

  • Cell Culture: Plate HEK293 cells stably expressing human TRPM2 on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubation: Incubate the cells with varying concentrations of this compound or control peptides for 30 minutes.

  • Baseline Measurement: Record baseline fluorescence for 1-2 minutes.

  • TRPM2 Activation: Add a TRPM2 agonist (e.g., 100 µM H₂O₂) to the cells.

  • Data Acquisition: Record the change in fluorescence intensity over time.

  • Analysis: Quantify the peak fluorescence intensity in response to the agonist. Compare the response in this compound-treated cells to untreated and control peptide-treated cells.

Protocol 2: "Spike and Recovery" to Test for Assay Interference

This protocol helps determine if this compound is interfering with the detection method of your primary assay, rather than a biological off-target effect.

  • Prepare Samples: Prepare your complete assay mixture, including all reagents and the substance to be measured (the "analyte").

  • Spike: In one set of samples, add a known amount of the purified analyte. In another set, add the same amount of analyte plus this compound at your experimental concentration.

  • Control: Prepare a sample with this compound but without the spiked analyte.

  • Measure: Perform the assay and measure the signal.

  • Analysis: Calculate the recovery of the spiked analyte in the presence and absence of this compound. A significantly lower recovery in the presence of this compound suggests assay interference.

Visualizations

tatM2NX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound tatM2NX_internal This compound This compound->tatM2NX_internal tat-mediated translocation TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Allows tatM2NX_internal->TRPM2 Binds and Inhibits ADPR ADPR ADPR->TRPM2 Binds and Activates Downstream Downstream Signaling (e.g., GSK3β pathway) Ca_influx->Downstream Initiates

Caption: Intended signaling pathway of this compound.

tatM2NX_Troubleshooting_Workflow Start Unexpected Experimental Result Observed Confirm_On_Target Q: Does this compound inhibit TRPM2 in my system? Start->Confirm_On_Target Scrambled_Control Q: Does a scrambled peptide (tat-SCR) cause the same effect? Confirm_On_Target->Scrambled_Control Yes On_Target Result is likely due to TRPM2 inhibition. Confirm_On_Target->On_Target No (Re-evaluate experiment) Tat_Control Q: Does the tat peptide alone cause the effect? Scrambled_Control->Tat_Control No Non_Specific Effect may be non-specific to peptide treatment. Scrambled_Control->Non_Specific Yes Off_Target_M2NX Effect may be a specific off-target of M2NX. Tat_Control->Off_Target_M2NX No Off_Target_Tat Effect is likely an off-target of the tat peptide. Tat_Control->Off_Target_Tat Yes

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Improving the Stability of tatM2NX Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with tatM2NX solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound powder should be stored in a tightly sealed vial at -20°C for up to two years or at -80°C for longer-term storage.[1][2] It is advisable to store the peptide away from bright light and moisture to prevent degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to minimize moisture uptake. Dissolve the peptide in sterile distilled water or a sterile dilute acetic acid (0.1%) solution. For example, a 50 mg/mL stock solution in water is possible with the aid of ultrasonication. Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C for up to one month or -80°C for up to six months.

Q3: What is the stability of this compound in aqueous solution?

A3: In general, peptide solutions are stable for up to a week at 4°C. However, for optimal activity and to prevent degradation, it is best to prepare solutions on the day of use. If storage is necessary, freezing aliquots is the preferred method. The stability of peptides in solution is limited, especially for those containing amino acids prone to oxidation or deamidation.

Q4: Can I subject my this compound aliquots to multiple freeze-thaw cycles?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles for both lyophilized peptides and peptide solutions, as this can lead to degradation and aggregation, reducing the peptide's activity. Aliquoting the stock solution into single-use volumes is the most effective way to prevent this.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in water. For in vitro experiments, sterile, nuclease-free water is a suitable solvent. If you are using water to create a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use. For some applications, dissolving in DMSO is also an option, with recommended storage of up to two weeks at 4°C or six months at -80°C for DMSO stock solutions.

Troubleshooting Guide

Problem: I am observing precipitation in my this compound solution.

Possible Cause Suggested Solution
High Peptide Concentration The concentration of the peptide may be too high for the chosen solvent, leading to aggregation and precipitation. Try preparing a more dilute stock solution.
Incorrect pH or Ionic Strength of Buffer The pH and ionic strength of the buffer can significantly impact peptide solubility. Ensure your experimental buffer is compatible with this compound. For many immunoaffinity and protein interaction studies, buffers at physiological pH (e.g., pH 7.4) are a good starting point. Consider performing a buffer screen to identify optimal conditions for your specific application.
Improper Storage Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to aggregation. Always use freshly prepared solutions or properly stored single-use aliquots.
Contamination Contaminants in the solvent or from handling can act as nucleation points for aggregation. Use sterile, high-purity water and handle the peptide under sterile conditions.

Problem: I am seeing a loss of this compound activity in my experiments.

Possible Cause Suggested Solution
Peptide Degradation Chemical degradation can occur due to oxidation (especially if the sequence contains C, M, or W residues), deamidation, or hydrolysis, particularly at non-optimal pH or temperature. Store the peptide as a lyophilized powder at -20°C or -80°C and prepare solutions fresh. When storing solutions, use aliquots at -80°C.
Adsorption to Surfaces Peptides can adsorb to the surfaces of storage vials and labware, reducing the effective concentration in your solution. Using low-protein-binding microcentrifuge tubes and pipette tips can help mitigate this issue.
Incorrect Buffer Composition Components of your experimental buffer may interfere with this compound activity. Review the buffer compositions used in published studies for similar experiments (see Table 2).
Improper Handling Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. This prevents condensation from forming inside the vial, which can degrade the peptide.

Problem: My experimental results with this compound are inconsistent.

Possible Cause Suggested Solution
Variability in Solution Preparation Inconsistent solution preparation can lead to variability in the final peptide concentration. Ensure accurate and precise weighing and dilution steps. Prepare a larger batch of stock solution and aliquot it to ensure consistency across multiple experiments.
Peptide Aggregation Aggregation can lead to a heterogeneous solution with variable activity. Visually inspect the solution for any signs of precipitation or cloudiness. If aggregation is suspected, consider centrifugation to remove aggregates before use, though this will reduce the effective concentration. The best approach is to optimize buffer conditions to prevent aggregation.
Experimental Conditions Factors such as temperature, incubation time, and pH can all affect the stability and activity of this compound. Standardize all experimental parameters to ensure reproducibility.

Quantitative Data Summary

Table 1: Potency of this compound

Parameter Value Description
IC50 396 nMThe half maximal inhibitory concentration of this compound on human TRPM2 channels.
IC90 2 µMThe concentration at which this compound inhibits over 90% of TRPM2 channel currents.

Table 2: Composition of Experimental Buffers for this compound Studies

Experiment Buffer/Solution Composition pH
Whole-Cell Patch Clamp External Solution (HEPES-buffered saline)140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 5 mM glucose, 1 mM MgCl₂, 1 mM CaCl₂7.4
Internal Solution145 mM K-gluconate, 0.05 mM EGTA, 1 mM MgCl₂, 10 mM HEPES7.3
Co-immunoprecipitation Wash Buffer (Phosphate buffer)100 mM NaCl in phosphate buffer7.4

This data is compiled from a study characterizing this compound.

Experimental Protocols

Protocol for Preparing this compound Solutions

  • Remove the vial of lyophilized this compound from -20°C or -80°C storage.

  • Allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

  • Prepare the desired solvent (e.g., sterile, nuclease-free water).

  • Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate if necessary to fully dissolve the peptide.

  • Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol for Whole-Cell Patch Clamp Electrophysiology to Assess this compound Activity

This protocol is adapted from a study on this compound characterization.

  • Culture HEK293 cells with stable human TRPM2 expression.

  • Use borosilicate glass electrodes (3.5–5 MΩ) for recording.

  • For antagonism experiments, prepare an internal solution containing 145 mM K-gluconate, 0.05 mM EGTA, 1 mM MgCl₂, 10 mM HEPES (pH 7.3), 100 µM ADPR, and the desired concentration of this compound (e.g., 0.05 µM to 10 µM).

  • Use an external HEPES-buffered saline containing 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 5 mM glucose, 1 mM MgCl₂, and 1 mM CaCl₂ (pH 7.4).

  • Record human TRPM2 currents in the whole-cell voltage-clamp configuration, activated by a +40 mV voltage step from 0 mV.

  • Analyze the resulting current densities to determine the inhibitory effect of this compound.

Protocol for Co-immunoprecipitation to Verify this compound-TRPM2 Binding

This protocol is adapted from a study on this compound characterization.

  • Extract whole-cell protein lysates (500 µg) from doxycycline-inducible human TRPM2-expressing HEK293 cells.

  • Incubate the protein lysates with N-terminal biotin-tagged this compound (20 µg) for 1 hour at 4°C on a rocker.

  • Add prewashed streptavidin-conjugated agarose beads (60 µl) and continue the incubation.

  • Wash the samples three times with a phosphate buffer containing 100 mM NaCl (pH 7.4).

  • Elute the purified biotin–this compound complexes with FLAG-TRPM2 by boiling at 95°C for 5 minutes in Laemmli dye.

  • Analyze the samples by Western blotting.

Mandatory Visualizations

TRPM2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Channel Activation cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress ADPR Production ADPR Production Oxidative Stress->ADPR Production leads to TRPM2 TRPM2 ADPR Production->TRPM2 activates Ca2+ Influx Ca2+ Influx TRPM2->Ca2+ Influx mediates GSK3b Activation GSK3b Activation Ca2+ Influx->GSK3b Activation leads to Neuronal Injury Neuronal Injury GSK3b Activation->Neuronal Injury contributes to This compound This compound This compound->TRPM2 inhibits

Caption: TRPM2 signaling pathway and inhibition by this compound.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_solution Is the this compound solution clear and precipitate-free? start->check_solution check_prep Review Solution Prep: - Concentration - Buffer pH - Solvent check_solution->check_prep No check_storage Review Storage: - Aliquoted? - Freeze-thaw cycles? - Storage temp? check_solution->check_storage Yes new_solution Prepare Fresh Solution from Lyophilized Stock check_prep->new_solution check_storage->new_solution run_control Run Positive Control Experiment new_solution->run_control evaluate Evaluate Results run_control->evaluate

Caption: Troubleshooting workflow for this compound solution stability.

References

tatM2NX peptide degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the tatM2NX peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its key properties?

A1: The this compound peptide is a novel, cell-permeable antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3][4] It is a fusion peptide created by linking the HIV-1 Trans-Activator of Transcription (TAT) peptide to a sequence from the C-terminus of the TRPM2 channel, known as M2NX.[1] The TAT sequence facilitates the peptide's entry into cells, while the M2NX portion is responsible for inhibiting TRPM2 activity.

PropertyValueReference
Full Sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Ser-Arg-Glu-Pro-Gly-Glu-Met-Leu-Pro-Arg-Lys-Leu-Lys-Arg-Val-Leu-Arg-Gln-Glu-Phe-Trp-Val
Short Sequence YGRKKRRQRRRGSREPGEMLPRKLKRVLRQEFWV
Molecular Weight ~4354.11 g/mol
Appearance White to off-white solid
Solubility Soluble in water (up to 50 mg/mL with sonication)

Q2: What are the primary degradation pathways for the this compound peptide?

A2: The degradation of this compound can be attributed to both enzymatic and chemical instability.

  • Enzymatic Degradation: The TAT portion of the peptide (YGRKKRRQRRR) is rich in arginine (Arg) and lysine (Lys) residues, making it highly susceptible to cleavage by trypsin-like proteases. These enzymes are commonly found in serum-containing cell culture media and in vivo.

  • Chemical Degradation: The full peptide sequence contains amino acids prone to specific chemical degradation pathways:

    • Oxidation: The Methionine (Met) and Tryptophan (Trp) residues can be oxidized. This is a common issue when peptides are exposed to air, light, or certain metal ions.

    • Deamidation: The Glutamine (Gln) residues can undergo deamidation to form glutamic acid, which can alter the peptide's charge and structure.

    • Hydrolysis: Peptide bonds, particularly those adjacent to aspartic acid (Asp), can be susceptible to hydrolysis, leading to peptide fragmentation.

Q3: How should I properly store and handle the this compound peptide to ensure its stability?

A3: Proper storage and handling are critical for maintaining the integrity and activity of the this compound peptide.

ConditionRecommendationRationaleReference
Long-term Storage (Lyophilized) Store at -80°C for up to 2 years or -20°C for up to 1 year in a sealed container, away from moisture.Minimizes chemical degradation and hydrolysis.
Short-term Storage (In Solution) Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.Prevents degradation that occurs more rapidly in solution and damage from freezing and thawing.
Handling Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute in sterile, high-purity water. For cell culture, filter-sterilize the final working solution with a 0.22 µm filter.Prevents moisture contamination and ensures sterility for biological experiments.

Troubleshooting Guides

Issue 1: Loss of this compound peptide activity in cell culture experiments.

  • Potential Cause: Enzymatic degradation by proteases in the serum of the cell culture medium.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your experimental design allows, reduce the serum concentration in your cell culture medium.

    • Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium.

    • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.

    • Perform a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over time using RP-HPLC or mass spectrometry (see Experimental Protocols below).

Issue 2: Inconsistent results or decreased peptide concentration in stock solutions.

  • Potential Cause: Chemical degradation (e.g., oxidation) or adsorption to storage vials.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes.

    • Degas Solvents: If oxidation is suspected, use solvents that have been degassed to remove dissolved oxygen.

    • Protect from Light: Store stock solutions in amber vials or cover them with foil to prevent photo-oxidation.

    • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Issue 3: Peptide precipitation or aggregation upon reconstitution or dilution in buffer.

  • Potential Cause: The peptide's isoelectric point (pI) is close to the pH of the solvent or buffer, or the peptide concentration is too high.

  • Troubleshooting Steps:

    • Adjust pH: Ensure the pH of your buffer is at least 2 units away from the peptide's theoretical pI.

    • Use Sonication: As recommended by suppliers, use sonication to aid in the dissolution of the peptide in water.

    • Initial Dissolution in Organic Solvent: For highly hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly add it to your aqueous buffer with vigorous stirring.

    • Work at Lower Concentrations: If possible, perform experiments at a lower peptide concentration.

Experimental Protocols

Protocol 1: Assessing this compound Stability using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol allows for the quantification of the intact this compound peptide over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Incubate the peptide under your experimental conditions (e.g., in cell culture medium at 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and stop the degradation by adding a precipitation agent (e.g., acetonitrile with 0.1% trifluoroacetic acid - TFA).

    • Centrifuge the samples to pellet any precipitated proteins and collect the supernatant.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound peptide based on its retention time from the time-zero sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time to determine the degradation rate.

Protocol 2: Identification of this compound Degradation Products using Mass Spectrometry (MS)

This protocol helps to identify the specific cleavage sites and modifications of the this compound peptide.

  • Sample Preparation:

    • Follow the sample preparation steps as described in Protocol 1.

  • LC-MS/MS Analysis:

    • The supernatant from the sample preparation is injected into a liquid chromatography system coupled to a mass spectrometer.

    • The peptides are separated by RP-HPLC as described above.

    • The eluting peptides are ionized (e.g., using electrospray ionization - ESI) and analyzed by the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio (m/z) of the parent ions and the fragmentation patterns (MS/MS) of the most abundant ions.

  • Data Analysis:

    • The acquired MS and MS/MS data are analyzed using proteomics software.

    • The software will identify the sequences of the degradation products by matching the experimental MS/MS spectra to a database containing the this compound sequence.

    • This analysis will reveal the specific cleavage sites and any chemical modifications (e.g., oxidation of Met or Trp).

Visualizations

experimental_workflow This compound Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Reconstitute this compound prep2 Incubate under experimental conditions prep1->prep2 prep3 Collect aliquots at time points prep2->prep3 prep4 Stop degradation & precipitate proteins prep3->prep4 prep5 Centrifuge and collect supernatant prep4->prep5 hplc RP-HPLC Analysis (Quantitative) prep5->hplc ms LC-MS/MS Analysis (Qualitative) prep5->ms data1 Determine degradation rate hplc->data1 data2 Identify cleavage sites and modifications ms->data2

Caption: Workflow for assessing this compound peptide stability.

degradation_pathways Potential Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound Intact this compound Peptide proteases Proteases (e.g., Trypsin) in serum This compound->proteases oxidation Oxidation (Met, Trp) This compound->oxidation deamidation Deamidation (Gln) This compound->deamidation hydrolysis Hydrolysis This compound->hydrolysis fragments Peptide Fragments proteases->fragments modified_peptide Modified/Fragmented Peptide oxidation->modified_peptide deamidation->modified_peptide hydrolysis->modified_peptide

Caption: Overview of this compound degradation pathways.

References

Technical Support Center: Overcoming Poor Cell Permeability of Tat-M2NX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tat-M2NX. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on overcoming issues related to its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is Tat-M2NX and how does it work?

Tat-M2NX is a cell-permeable peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. It is composed of two key parts:

  • M2NX: A peptide sequence derived from the C-terminus of the TRPM2 channel that corresponds to the Nudix domain. This portion of the peptide acts as an antagonist, preventing the binding of ADPR (adenosine diphosphate ribose) and subsequent channel activation.[1]

  • Tat: A cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein. This highly cationic sequence is intended to facilitate the uptake of the M2NX peptide across the cell membrane.

Tat-M2NX has been shown to inhibit over 90% of human TRPM2 channel currents at concentrations as low as 2 µM and has an IC50 of approximately 396 nM.[2][3]

Q2: I thought the "Tat" peptide was supposed to make M2NX cell-permeable. Why am I seeing poor uptake?

While the Tat peptide is designed to enhance cell entry, its efficiency can be highly variable and is influenced by a multitude of factors. Poor uptake is a common issue with many Tat-conjugated molecules and can be attributed to:

  • Endosomal Entrapment: The primary mechanism of uptake for Tat-peptides is often endocytosis, particularly macropinocytosis.[4] This means the peptide can become trapped within endosomes and lysosomes, preventing it from reaching its cytosolic target, the TRPM2 channel.

  • Cell Type Variability: Different cell lines have varying levels of cell surface molecules like heparan sulfate proteoglycans, which are important for the initial interaction of the cationic Tat peptide with the cell membrane.[5]

  • Experimental Conditions: Factors such as incubation time, temperature, peptide concentration, and the composition of the cell culture medium (especially the presence of serum) can significantly impact uptake efficiency.

  • Peptide Stability: Tat-M2NX, being a peptide, is susceptible to degradation by proteases present in the extracellular environment or within the cell.

  • Cargo Influence: The M2NX portion of the peptide can influence the overall conformation and properties of the conjugate, potentially affecting its interaction with the cell membrane and its subsequent internalization.

Q3: How can I visually confirm that Tat-M2NX is entering my cells?

To visualize the cellular uptake of Tat-M2NX, you can use a fluorescently labeled version of the peptide. This can be achieved by synthesizing the peptide with a fluorescent tag (e.g., FITC, TAMRA, or biotin followed by streptavidin-conjugate). You can then use fluorescence microscopy or flow cytometry to assess cellular uptake.

Q4: Are there alternatives to the Tat peptide for delivering M2NX into cells?

Yes, if you consistently face issues with Tat-mediated delivery, you could explore alternative strategies for introducing the M2NX peptide into cells:

  • Other Cell-Penetrating Peptides: A variety of other CPPs exist with different properties that might be more suitable for your specific cell type or application.

  • Lipid Nanoparticle (LNP) Formulation: Encapsulating the M2NX peptide within LNPs can facilitate its delivery across the cell membrane.

  • Electroporation: This technique uses an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of molecules like the M2NX peptide.

Troubleshooting Guides

Problem 1: Low or No Inhibition of TRPM2 Activity
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Optimize Incubation Conditions: Increase incubation time (e.g., 2-4 hours or longer) and ensure the temperature is optimal for cellular processes (37°C).2. Increase Concentration: Titrate the concentration of Tat-M2NX. While the IC50 is in the nanomolar range, higher concentrations (e.g., 2-10 µM) might be necessary to achieve sufficient intracellular concentrations. 3. Serum-Free Media: Perform the incubation in serum-free or low-serum media, as serum proteins can interact with the peptide and hinder its uptake.
Endosomal Entrapment 1. Use Endosomal Escape Enhancers: Co-incubate with agents like chloroquine (use with caution due to potential toxicity) to facilitate the release of the peptide from endosomes. 2. Modify the Peptide: If possible, consider synthesizing a modified version of Tat-M2NX with an endosome-disrupting peptide sequence.
Peptide Degradation 1. Use Protease Inhibitors: Include a cocktail of protease inhibitors in your cell culture medium during incubation. 2. Check Peptide Quality: Ensure the peptide stock is not degraded. Store it properly and avoid repeated freeze-thaw cycles.
Incorrect Experimental Readout 1. Validate Assay: Ensure your assay for TRPM2 activity (e.g., calcium imaging, patch-clamp) is working correctly with known activators and inhibitors. 2. Positive Controls: Use a positive control for TRPM2 inhibition if available.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell passage number, confluency, and media composition for all experiments. 2. Monitor Cell Health: Only use healthy, viable cells for your experiments.
Inconsistent Peptide Preparation 1. Fresh Dilutions: Prepare fresh dilutions of Tat-M2NX for each experiment from a concentrated stock. 2. Proper Storage: Store the peptide stock at -80°C in small aliquots to minimize freeze-thaw cycles.
Variability in Uptake Efficiency 1. Optimize Incubation Time: Determine the optimal incubation time for maximal and consistent uptake in your specific cell line. 2. Control for Cell Density: Seed cells at the same density for all experiments, as this can affect uptake.

Data Presentation

Table 1: Tat-M2NX Efficacy and Experimental Conditions

Parameter Value Cell Type Experimental Condition Reference
IC50 396 nMHEK293Whole-cell patch clamp with 100 µM ADPR in the internal solution.
Effective Concentration 2 µMHEK293Inhibited >90% of TRPM2 channel currents.
Effective Concentration 2 µMHEK293Pre-incubation for 2-4 hours prevented H2O2-induced GSK3β activation.
Effective Concentration 25, 50, 100 µMHEK293Concentration-dependent decrease in H2O2-induced Ca2+ influx.

Experimental Protocols

Protocol 1: Assessing Tat-M2NX Cellular Uptake by Fluorescence Microscopy
  • Peptide Labeling: Synthesize or procure Tat-M2NX covalently linked to a fluorescent dye (e.g., FITC, TAMRA) or a biotin tag.

  • Cell Culture: Plate your cells of interest on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Incubation:

    • Prepare a working solution of the fluorescently labeled Tat-M2NX in serum-free or low-serum cell culture medium at the desired concentration (e.g., 5-10 µM).

    • Wash the cells once with pre-warmed PBS.

    • Add the Tat-M2NX solution to the cells and incubate at 37°C for the desired time (e.g., 1-4 hours).

  • Washing:

    • Remove the peptide solution and wash the cells three times with cold PBS to remove any non-internalized peptide.

    • (Optional) For biotin-labeled peptides, you can now proceed with fixation and staining with a fluorescently labeled streptavidin conjugate.

  • Imaging:

    • Add fresh medium or a suitable imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

    • Look for intracellular fluorescence, which indicates peptide uptake. Punctate fluorescence often suggests endosomal localization, while diffuse cytosolic fluorescence indicates successful endosomal escape.

Protocol 2: Subcellular Fractionation to Determine Tat-M2NX Localization

This protocol allows for the separation of cytosolic and nuclear fractions to determine if Tat-M2NX has reached the cytoplasm.

  • Cell Treatment: Treat your cells with Tat-M2NX as you would for your experiment.

  • Cell Harvesting:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into a microcentrifuge tube and pellet them by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Cytoplasmic Extraction:

    • Resuspend the cell pellet in a hypotonic lysis buffer containing a mild non-ionic detergent (e.g., 0.1% NP-40) and protease inhibitors.

    • Incubate on ice for 10-15 minutes to allow the cells to swell and the plasma membrane to rupture.

    • Centrifuge at a higher speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant, which contains the cytosolic fraction.

  • Nuclear Extraction:

    • Wash the nuclear pellet with the lysis buffer.

    • Resuspend the pellet in a nuclear extraction buffer.

    • Incubate on ice with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the nuclear fraction.

  • Analysis:

    • Analyze both the cytosolic and nuclear fractions for the presence of Tat-M2NX using methods like Western blotting (if you have an antibody against M2NX or a tag) or by measuring the fluorescence if you used a labeled peptide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start with cultured cells peptide_prep Prepare Tat-M2NX solution (e.g., in serum-free media) start->peptide_prep incubation Incubate cells with Tat-M2NX (e.g., 37°C, 1-4 hours) peptide_prep->incubation wash Wash cells to remove non-internalized peptide incubation->wash endpoint Choose Analysis Method wash->endpoint microscopy Fluorescence Microscopy endpoint->microscopy Visual Confirmation fractionation Subcellular Fractionation endpoint->fractionation Localization activity_assay TRPM2 Activity Assay endpoint->activity_assay Functional Effect

Caption: A general experimental workflow for treating cells with Tat-M2NX and subsequent analysis.

signaling_pathway oxidative_stress Oxidative Stress (e.g., H2O2) adpr ADPR oxidative_stress->adpr increases trpm2 TRPM2 Channel adpr->trpm2 activates ca_influx Ca2+ Influx trpm2->ca_influx gsk3b GSK3β Activation (Dephosphorylation) ca_influx->gsk3b tat_m2nx Tat-M2NX tat_m2nx->trpm2 inhibits

Caption: The signaling pathway inhibited by Tat-M2NX.

troubleshooting_logic start No/Low TRPM2 Inhibition check_permeability Is peptide entering the cell? start->check_permeability check_localization Is it reaching the cytosol? check_permeability->check_localization Yes optimize_uptake Optimize incubation conditions (time, temp, concentration) check_permeability->optimize_uptake No check_activity Is the peptide active? check_localization->check_activity Yes (Cytosolic) endosomal_escape Use endosomal escape enhancers check_localization->endosomal_escape No (Endosomal) check_degradation Check peptide stability check_activity->check_degradation No validate_assay Validate TRPM2 assay check_activity->validate_assay Yes

Caption: A troubleshooting decision tree for experiments with Tat-M2NX.

References

tatM2NX Control Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the tatM2NX control peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this novel TRPM2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound peptide?

A1: The this compound peptide is a potent and cell-permeable antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3][4] Its mechanism of action involves the C-terminus of the peptide binding to the ADP-ribose (ADPR) binding site within the NUDT9-H domain of the TRPM2 channel.[1] This binding prevents the channel's activation by its endogenous ligands, such as ADPR and oxidative stress, thereby inhibiting the influx of calcium and other cations into the cell. The N-terminus of the peptide is fused to the HIV-1 Trans-Activator of Transcription (TAT) protein transduction domain, which facilitates its entry into cells.

Q2: What is the recommended concentration of this compound for in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations as low as 2 µM can inhibit over 90% of TRPM2 channel currents. The reported IC50 value for this compound is approximately 396 nM. A dose-response study is recommended to determine the most effective concentration for your specific experimental setup.

Q3: How should I reconstitute and store the lyophilized this compound peptide?

A3: For reconstitution, it is recommended to first bring the lyophilized peptide to room temperature in a desiccator to prevent moisture absorption. The choice of solvent depends on the peptide's properties; however, sterile, distilled water or a sterile buffer (pH 5-6) is a good starting point. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with the aqueous buffer.

For storage, lyophilized peptides should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for up to a week at 4°C, but freezing is recommended for longer storage.

Q4: What are the appropriate negative controls for experiments using this compound?

A4: A scrambled version of the peptide, such as tat-SCR, is an excellent negative control. This peptide contains the same amino acids as this compound but in a randomized sequence. This control helps to ensure that the observed effects are due to the specific sequence of this compound and not due to non-specific effects of a cell-penetrating peptide or the presence of a peptide in the experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect of this compound Peptide degradation: Improper storage or handling.Ensure the peptide was stored at -20°C or -80°C as a lyophilized powder and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles.
Inefficient cellular uptake: The TAT-mediated delivery may be compromised.Verify the cell permeability of your peptide, for example, by using a fluorescently labeled version. Ensure cells are healthy and not over-confluent, which can affect uptake.
Incorrect peptide concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
TRPM2 channel is not activated: The stimulus used to activate the TRPM2 channel (e.g., H₂O₂) is not effective.Confirm the activation of TRPM2 channels in your positive control group (without this compound) by measuring calcium influx or channel currents.
High variability in results Inconsistent peptide concentration: Inaccurate pipetting or incomplete solubilization of the peptide.Ensure the peptide is fully dissolved before use. Briefly sonicate if necessary. Prepare a fresh stock solution and use calibrated pipettes.
Cellular health and passage number: Variations in cell health or using cells of a high passage number can lead to inconsistent responses.Use cells within a consistent and low passage number range. Regularly check for signs of cellular stress or contamination.
Unexpected cellular toxicity High peptide concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity.Reduce the concentration of the peptide and perform a cell viability assay (e.g., MTT or LDH assay) to assess toxicity at different concentrations.
Contamination of peptide stock: The peptide solution may be contaminated with bacteria or other substances.Use sterile techniques for reconstitution and handling. Filter-sterilize the peptide solution if necessary.

Quantitative Data Summary

Parameter Value Reference
IC50 396 nM
Effective Concentration for >90% Inhibition 2 µM
Lyophilized Peptide Storage (Long-term) -20°C to -80°C
Reconstituted Peptide Storage (Short-term) 4°C (up to 1 week)
Reconstituted Peptide Storage (Long-term) -20°C or colder (in aliquots)

Experimental Protocols

Calcium Imaging Protocol for Assessing this compound Activity
  • Cell Culture: Plate HEK293 cells stably expressing human TRPM2 on glass-bottom dishes.

  • Peptide Incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 2 µM) or the scrambled control peptide (tat-SCR) in the cell culture medium for a specified period (e.g., 2-4 hours).

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images before stimulating the cells.

  • TRPM2 Activation: Induce TRPM2 channel activation by applying a stimulus such as hydrogen peroxide (H₂O₂).

  • Image Acquisition: Record the changes in intracellular calcium concentration by acquiring fluorescence images at regular intervals.

  • Data Analysis: Analyze the fluorescence intensity changes over time to quantify the inhibitory effect of this compound on calcium influx.

Whole-Cell Patch Clamp Protocol for Measuring TRPM2 Currents
  • Cell Preparation: Use HEK293 cells stably expressing human TRPM2.

  • Pipette Solution: Prepare an internal pipette solution containing the desired concentration of this compound and an ADPR concentration sufficient to activate TRPM2 (e.g., 100 µM).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.

  • Current Recording: Apply a voltage-clamp protocol to record the whole-cell currents. TRPM2 currents will develop as the pipette solution dialyzes into the cell.

  • Data Acquisition: Record and digitize the currents using appropriate software.

  • Analysis: Measure the current density (pA/pF) to determine the effect of this compound on TRPM2 channel activity compared to control cells patched with a pipette solution lacking the peptide.

Visualizations

tatM2NX_Mechanism_of_Action cluster_cell Cell Interior TRPM2 TRPM2 Channel ADPR_site ADPR Binding Site TRPM2->ADPR_site contains Ca_ion Ca²⁺ ADPR_site->Ca_ion Allows Influx This compound This compound Peptide This compound->ADPR_site Binds & Blocks ADPR ADPR ADPR->ADPR_site Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->TRPM2 Activates

Caption: Mechanism of this compound action on the TRPM2 channel.

Experimental_Workflow start Start Experiment reconstitute Reconstitute this compound & Control Peptide start->reconstitute prepare_cells Prepare Cell Culture (e.g., HEK293-TRPM2) start->prepare_cells incubate Incubate Cells with This compound or Control reconstitute->incubate prepare_cells->incubate assay Perform Assay (Calcium Imaging or Patch Clamp) incubate->assay analyze Analyze Data assay->analyze end End analyze->end Troubleshooting_Tree start No or Low Peptide Effect check_peptide Check Peptide Integrity (Storage, Handling) start->check_peptide Is peptide viable? check_concentration Verify Peptide Concentration (Dose-Response) check_peptide->check_concentration Yes solution1 Re-run with Fresh Peptide check_peptide->solution1 No check_uptake Confirm Cellular Uptake check_concentration->check_uptake Yes solution2 Optimize Concentration check_concentration->solution2 No check_activation Ensure TRPM2 Activation (Positive Control) check_uptake->check_activation Yes solution3 Use Labeled Peptide check_uptake->solution3 No solution4 Validate Stimulus check_activation->solution4 No

References

Technical Support Center: Navigating Experiments with tat-M2NX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tat-M2NX, a valuable tool for researchers, scientists, and drug development professionals investigating the role of the TRPM2 ion channel. This resource provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tat-M2NX and its mechanism of action?

A: tat-M2NX is a cell-permeable peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. It is designed to specifically target and block the activity of TRPM2, a channel involved in calcium influx in response to oxidative stress and ADP-ribose. The "tat" portion of the peptide is a cell-penetrating peptide that facilitates its entry into the cell. The "M2NX" component is the inhibitory peptide that is thought to interact with the ADPR binding site in the NUDT9-H domain of the TRPM2 channel, thereby preventing its activation.

Q2: In which cell lines has tat-M2NX been most extensively validated?

A: The majority of published studies have utilized Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human TRPM2 to characterize and validate the activity of tat-M2NX[1][2]. Its efficacy has also been demonstrated in primary neuronal cultures and in in vivo models of ischemic injury[3][4].

Q3: What is a good starting concentration for tat-M2NX in my experiments?

A: The optimal concentration of tat-M2NX can vary depending on the cell line and the specific experimental conditions. A concentration range of 2 µM to 100 µM has been used in published studies. For instance, in HEK293 cells overexpressing TRPM2, tat-M2NX has been shown to inhibit over 90% of TRPM2 channel currents at concentrations as low as 2 μM[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How stable is tat-M2NX in cell culture media?

A: While specific long-term stability data for tat-M2NX in various cell culture media is not extensively published, peptide stability in culture is a critical factor. Peptides can be susceptible to degradation by proteases present in serum-containing media. For long-term experiments, it is advisable to use serum-free media if possible or to replenish the tat-M2NX-containing media periodically. It is also recommended to prepare fresh dilutions of the peptide from a concentrated stock solution for each experiment to ensure consistent activity.

Q5: Are there any known off-target effects of tat-M2NX?

A: The specificity of tat-M2NX for TRPM2 has been a key aspect of its development. Studies have suggested that it does not significantly affect other TRP channels like TRPM7 at concentrations effective for TRPM2 inhibition. However, as with any pharmacological inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always good practice to include appropriate controls, such as a scrambled version of the peptide (tat-SCR), to account for any non-specific effects of the peptide delivery system or the peptide itself.

Troubleshooting Guide

Problem 1: Low or No Inhibitory Effect of tat-M2NX

Possible Cause 1: Low or Absent TRPM2 Expression

  • Explanation: The efficacy of tat-M2NX is dependent on the presence of its target, the TRPM2 channel. Cell lines with low or no endogenous expression of TRPM2 will likely show a minimal response to the inhibitor.

  • Recommendation:

    • Verify TRPM2 expression in your cell line at both the RNA and protein level using RT-qPCR and Western blotting, respectively.

    • Consider using a positive control cell line known to express TRPM2, such as HEK293 cells engineered to express TRPM2, or cell lines with reported high endogenous expression.

Possible Cause 2: Inefficient Cellular Uptake

  • Explanation: While the "tat" peptide facilitates cellular entry, the efficiency of uptake can vary between different cell lines.

  • Recommendation:

    • Optimize the incubation time with tat-M2NX. A pre-incubation time of 2-4 hours is often sufficient, but this may need to be adjusted for your specific cell type.

    • If available, use a fluorescently labeled version of tat-M2NX to visually confirm cellular uptake via microscopy.

Possible Cause 3: Peptide Degradation

  • Explanation: Peptides can be degraded by proteases in the cell culture medium, especially in the presence of serum.

  • Recommendation:

    • Minimize the duration of the experiment where possible.

    • For longer-term experiments, consider using serum-free medium or replenishing the medium with fresh tat-M2NX every 24 hours.

    • Aliquot the tat-M2NX stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Possible Cause 4: Suboptimal Experimental Conditions

  • Explanation: The method used to activate TRPM2 (e.g., H₂O₂, ADPR) and the subsequent readout can influence the observed effect of tat-M2NX.

  • Recommendation:

    • Ensure that the concentration of the TRPM2 agonist is appropriate to induce a robust and measurable response.

    • Optimize the assay conditions, such as the concentration of calcium indicators or the timing of measurements.

Problem 2: High Cell Toxicity Observed with tat-M2NX Treatment

Possible Cause 1: Off-Target Effects at High Concentrations

  • Explanation: While generally considered specific, very high concentrations of any peptide can lead to non-specific cellular stress or toxicity.

  • Recommendation:

    • Perform a dose-response curve to determine the lowest effective concentration that inhibits TRPM2 without causing significant cell death.

    • Use cell viability assays such as MTT or LDH release to assess the cytotoxic potential of your chosen tat-M2NX concentration in your specific cell line.

Possible Cause 2: Peptide Stock Contamination

  • Explanation: Contamination of the peptide stock solution with bacteria or endotoxins can induce cytotoxicity.

  • Recommendation:

    • Ensure that the peptide is dissolved in sterile, endotoxin-free water or buffer.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

Possible Cause 3: Cell Line Sensitivity

  • Explanation: Some cell lines may be inherently more sensitive to peptide-based treatments or to the inhibition of TRPM2, especially if TRPM2 plays a crucial role in their basal physiology.

  • Recommendation:

    • Carefully titrate the concentration of tat-M2NX and monitor cell morphology and viability closely.

    • Include a vehicle control (the buffer used to dissolve tat-M2NX) to ensure that the solvent itself is not causing toxicity.

Problem 3: Inconsistent Results Between Experiments

Possible Cause 1: Variability in Cell Culture Conditions

  • Explanation: Factors such as cell passage number, confluency, and serum lot can all contribute to variability in experimental outcomes.

  • Recommendation:

    • Use cells within a consistent and narrow passage number range.

    • Seed cells at a consistent density and ensure they reach a similar level of confluency before starting the experiment.

    • If using serum, test different lots or use a single, large batch of serum for a series of experiments.

Possible Cause 2: Improper Handling of tat-M2NX Stock

  • Explanation: Repeated freeze-thaw cycles can degrade the peptide, leading to a decrease in its effective concentration over time.

  • Recommendation:

    • Upon receipt, aliquot the tat-M2NX stock solution into single-use volumes and store at -20°C or -80°C.

    • Thaw an aliquot immediately before use and discard any unused portion.

Possible Cause 3: Assay Readout Variability

  • Explanation: The performance of assays like calcium imaging, MTT, or LDH can be influenced by factors such as dye loading efficiency, incubation times, and plate reader settings.

  • Recommendation:

    • Standardize all assay parameters and perform them consistently across all experiments.

    • Include appropriate positive and negative controls in every assay plate to monitor for variability.

Data Presentation

Table 1: Potency of tat-M2NX in Different Experimental Setups

ParameterValueCell Type/ConditionReference
IC₅₀ 396 nMHEK293 cells with stable human TRPM2 expression (whole-cell patch clamp)
Effective Concentration 2 µMInhibits >90% of TRPM2 channel currents in HEK293 cells (whole-cell patch clamp)
Effective Concentration 25-100 µMDose-dependent inhibition of H₂O₂-induced Ca²⁺ influx in hTRPM2-expressing HEK293 cells

Table 2: Relative TRPM2 RNA Expression in Various Human Cell Lines

Cell LineCancer TypeRelative TRPM2 Expression (RNA)
HEK293 Embryonic KidneyModerate
MCF-7 Breast AdenocarcinomaLow to Moderate
MDA-MB-231 Breast AdenocarcinomaLow
Jurkat T-cell LeukemiaHigh
HL-60 Promyelocytic LeukemiaHigh
SH-SY5Y NeuroblastomaModerate to High

Note: This data is a qualitative summary from various sources and should be confirmed for your specific cell stocks.

Experimental Protocols

Protocol 1: Calcium Imaging to Measure TRPM2 Activity
  • Cell Seeding: Plate cells on glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-5F AM or Fura-2 AM) at a final concentration of 2-5 µM in a physiological salt solution (e.g., HBSS).

    • Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

  • tat-M2NX Pre-incubation:

    • Wash the cells twice with the physiological salt solution.

    • Add the desired concentration of tat-M2NX or control peptide (e.g., tat-SCR) to the cells and incubate for 2-4 hours at 37°C.

  • Image Acquisition:

    • Mount the dish on an inverted fluorescence microscope equipped with an appropriate filter set for the chosen dye.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add a TRPM2 agonist, such as H₂O₂ (final concentration 200-500 µM), to stimulate calcium influx.

    • Record the change in fluorescence intensity over time for at least 10-15 minutes.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The data is often presented as ΔF/F₀.

    • Compare the response in tat-M2NX-treated cells to control cells.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of tat-M2NX and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Cytotoxicity Assessment using LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • To determine the maximum LDH release, lyse a set of control cells with a lysis buffer (provided with most commercial kits) for 15 minutes.

  • LDH Reaction:

    • Transfer 50 µL of the supernatant or lysate to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate the plate for 30 minutes at room temperature in the dark.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 4: Western Blotting for Phospho-GSK3β
  • Cell Treatment and Lysis:

    • Plate cells and treat with tat-M2NX as desired.

    • Stimulate the cells with a TRPM2 agonist (e.g., H₂O₂) for a short period (e.g., 10-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total GSK3β and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated GSK3β relative to the total GSK3β.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Select appropriate cell line) treatment Treat cells with tat-M2NX cell_culture->treatment tat_prep Prepare tat-M2NX (Aliquot and store properly) tat_prep->treatment stimulation Stimulate TRPM2 (e.g., H2O2) treatment->stimulation calcium Calcium Imaging stimulation->calcium viability Viability/Toxicity Assays (MTT, LDH) stimulation->viability western Western Blot (p-GSK3β) stimulation->western

Figure 1. A generalized experimental workflow for studying the effects of tat-M2NX.

signaling_pathway oxidative_stress Oxidative Stress (e.g., H2O2) trpm2 TRPM2 oxidative_stress->trpm2 activates ca_influx Ca2+ Influx trpm2->ca_influx mediates tat_m2nx tat-M2NX tat_m2nx->trpm2 inhibits gsk3b_active GSK3β (Active) ca_influx->gsk3b_active leads to dephosphorylation gsk3b_inactive p-GSK3β (Ser9) (Inactive) downstream Downstream Effects gsk3b_active->downstream phosphorylates substrates

Figure 2. Simplified signaling pathway showing TRPM2 activation and its inhibition by tat-M2NX, leading to the modulation of GSK3β activity.

troubleshooting_logic start Low/No Effect of tat-M2NX q1 Is TRPM2 expressed in your cell line? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the peptide entering the cells? a1_yes->q2 sol1 Verify expression (WB/qPCR). Consider using a different cell line or an overexpression system. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the peptide stable? a2_yes->q3 sol2 Optimize incubation time. Use fluorescently-labeled peptide to confirm uptake. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are assay conditions optimal? a3_yes->q4 sol3 Aliquot stock to avoid freeze-thaw. Use serum-free media or replenish peptide. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consult further literature or technical support. a4_yes->end sol4 Optimize agonist concentration and assay parameters. Include positive controls. a4_no->sol4

Figure 3. A decision tree for troubleshooting low efficacy of tat-M2NX in cell culture experiments.

References

refining tatM2NX experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible results with the novel TRPM2 antagonist, tatM2NX.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: High variability in TRPM2 current inhibition with this compound in whole-cell patch-clamp experiments.

  • Question: My whole-cell patch-clamp recordings show inconsistent inhibition of TRPM2 currents when using this compound in the pipette solution. What are the potential causes and solutions?

  • Answer: Variability in this compound efficacy in patch-clamp experiments can stem from several factors related to the peptide, the cells, and the recording setup. Here is a systematic approach to troubleshooting:

    • Peptide Integrity and Concentration:

      • Stability: The tat peptide is susceptible to proteolytic degradation.[1][2] Ensure that the this compound stock solution is prepared, aliquoted, and stored correctly to avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions in the internal solution for each experiment.

      • Pipette Diffusion: Allow sufficient time for this compound to diffuse from the pipette into the cell. Inhibition by this compound can take 6-8 minutes to reach a steady state.[4]

    • Cell Health and TRPM2 Expression:

      • Cell Viability: Use healthy, viable cells within a consistent passage number range.[3] Over-passaged or unhealthy cells can exhibit altered channel expression and membrane properties.

      • Expression Levels: If using an inducible expression system for TRPM2, ensure consistent induction times and doxycycline concentrations to maintain uniform TRPM2 expression levels across experiments.

    • Electrophysiological Parameters:

      • Seal Quality: A stable gigaohm seal is crucial for reliable recordings. Poor seals can lead to leaky currents that may mask the inhibitory effect of this compound.

      • Series Resistance: Monitor and compensate for series resistance. High or unstable series resistance can affect the voltage clamp quality and the accuracy of current measurements.

    • Experimental Controls:

      • Positive Control: Include a known TRPM2 antagonist, such as clotrimazole (CTZ), as a positive control to confirm that the experimental setup can detect channel inhibition.

      • Vehicle Control: Perform control experiments with the vehicle solution to ensure that the observed effects are specific to this compound.

Issue 2: Difficulty in reproducing the competitive antagonism of this compound.

  • Question: How can I design an experiment to reliably demonstrate the competitive antagonistic action of this compound on TRPM2?

  • Answer: To confirm competitive antagonism, you need to show that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, ADPR.

    • Experimental Design:

      • Generate concentration-response curves for ADPR in the absence and presence of a fixed concentration of this compound (e.g., 2 µM).

      • A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve without a change in the maximum response.

      • The Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

    • Key Considerations:

      • Agonist Concentration: Use a range of ADPR concentrations that spans the EC50 value. The original study used 500 µM ADPR to demonstrate competition.

      • Data Analysis: Fit the concentration-response curves using a non-linear regression model to accurately determine the EC50 values and maximal responses.

Issue 3: Inconsistent results in H₂O₂-induced calcium imaging assays.

  • Question: My calcium imaging experiments using H₂O₂ to activate TRPM2 and test this compound inhibition are not reproducible. What could be the problem?

  • Answer: H₂O₂-induced calcium assays can be variable due to the nature of oxidative stress and potential artifacts with fluorescent dyes.

    • H₂O₂ Preparation and Application:

      • Prepare fresh H₂O₂ solutions for each experiment, as it is unstable.

      • Ensure consistent application of H₂O₂ to the cells to achieve a uniform final concentration.

    • Calcium Indicator Dye (Fura-2 AM):

      • Photobleaching: Fura-2 is susceptible to photobleaching, which can be exacerbated by oxidative stress. Minimize exposure to excitation light.

      • Dye Loading: Inconsistent dye loading can lead to variability in fluorescence signals. Optimize loading time and concentration for your specific cell type.

      • Ratiometric Imaging: The advantage of a ratiometric dye like Fura-2 is that the ratio of fluorescence at two excitation wavelengths is less sensitive to variations in dye concentration and cell thickness.

    • Cellular Factors:

      • Cell Density: Seed cells at a consistent density to avoid variations in cell-to-cell contact and response to H₂O₂.

      • Pre-incubation: Standardize the pre-incubation time with this compound to ensure consistent peptide uptake.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound? A1: The effective concentration of this compound depends on the experimental setup. For whole-cell patch clamp, concentrations as low as 2 µM inhibit over 90% of TRPM2 channel currents. The IC₅₀ for this compound is approximately 396 nM. For calcium imaging experiments with extracellular application, a concentration of 100 µM has been shown to be effective.

Q2: How should I prepare and store this compound? A2: For optimal stability, prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or buffer). Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C or below. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate experimental buffer.

Q3: Is this compound specific to the TRPM2 channel? A3: this compound has been shown to be specific for TRPM2. It did not show additional efficacy in TRPM2 knockout mice in a stroke model, indicating its effects are mediated through TRPM2. However, it is always good practice to include appropriate controls in your experiments, such as testing the peptide on cells that do not express TRPM2.

Q4: How does this compound enter the cell? A4: this compound contains a cell-penetrating peptide (CPP) sequence derived from the HIV-1 TAT protein, which facilitates its translocation across the plasma membrane.

Q5: Can I use a scrambled version of this compound as a negative control? A5: Yes, a scrambled peptide control (tat-SCR) with the same amino acid composition but a randomized sequence is an excellent negative control to demonstrate that the observed effects are specific to the this compound sequence and not due to non-specific peptide effects.

Data Presentation

Table 1: this compound Potency and Efficacy in Whole-Cell Patch Clamp

ParameterValueCell TypeExperimental Condition
IC₅₀396 nMHEK293 with stable human TRPM2 expression100 µM ADPR in pipette solution
Inhibition at 0.5 µM~75%HEK293 with stable human TRPM2 expression100 µM ADPR in pipette solution
Inhibition at 2 µM>90%HEK293 with stable human TRPM2 expression100 µM ADPR in pipette solution
Inhibition at 5 µM>90%HEK293 with stable human TRPM2 expression100 µM ADPR in pipette solution
Inhibition at 10 µM>90%HEK293 with stable human TRPM2 expression100 µM ADPR in pipette solution

Data summarized from Cruz-Torres et al., 2020.

Table 2: Experimental Conditions for Demonstrating Competitive Antagonism

ConditionADPR ConcentrationThis compound ConcentrationExpected Outcome
Control500 µM0 µMBaseline TRPM2 current
Test500 µM2 µMSimilar initial current to control, indicating competition at saturating agonist concentration

Based on methodology from Cruz-Torres et al., 2020.

Experimental Protocols

1. Whole-Cell Patch Clamp Recording of TRPM2 Currents

  • Cell Preparation: Seed HEK293 cells with doxycycline-inducible human TRPM2 expression on glass coverslips 16-24 hours before the experiment. Induce TRPM2 expression with doxycycline.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl₂, 1 CaCl₂, pH 7.4.

    • Internal Solution (in mM): 145 K-gluconate, 0.05 EGTA, with 100 µM ADPR and the desired concentration of this compound.

  • Recording:

    • Use borosilicate glass electrodes with a resistance of 3.5–5 MΩ.

    • Obtain a whole-cell configuration and apply a voltage step to +40 mV from a holding potential of 0 mV to elicit outward TRPM2 currents.

    • Allow 6-8 minutes for this compound to diffuse into the cell and reach steady-state inhibition.

    • Record currents using an appropriate amplifier and data acquisition software.

2. Calcium Imaging of H₂O₂-Induced TRPM2 Activation

  • Cell Preparation: Seed HEK293 cells with stable human TRPM2 expression on glass-bottom dishes.

  • Dye Loading:

    • Incubate cells with Fura-2 AM in a physiological buffer for a predetermined optimal time and concentration.

    • Wash the cells to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Perfuse with external solution and acquire a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

    • Pre-incubate with the desired concentration of this compound.

    • Stimulate cells with H₂O₂ and record the change in fluorescence ratio over time.

Mandatory Visualization

tatM2NX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular tatM2NX_ext This compound tatM2NX_int This compound tatM2NX_ext->tatM2NX_int Cell Penetration (TAT-mediated) TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Channel Opening tatM2NX_int->TRPM2 Competitive Antagonism ADPR ADPR ADPR->TRPM2 Binds to NUDT9-H domain Cellular_Response Cellular Response (e.g., GSK3β activation) Ca_influx->Cellular_Response

Caption: Signaling pathway of this compound action on the TRPM2 channel.

Experimental_Workflow_Patch_Clamp start Start prep_cells Prepare TRPM2-expressing HEK293 cells start->prep_cells prep_pipette Prepare internal solution with ADPR +/- this compound start->prep_pipette patch Achieve whole-cell configuration prep_cells->patch prep_pipette->patch wait Allow for peptide diffusion (6-8 min) patch->wait record Record TRPM2 currents wait->record analyze Analyze current inhibition record->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Troubleshooting_Logic issue Inconsistent TRPM2 Inhibition check_peptide Check this compound storage & handling issue->check_peptide check_cells Verify cell health & TRPM2 expression issue->check_cells check_rig Assess patch clamp parameters (seal, Rs) issue->check_rig check_controls Run positive & vehicle controls issue->check_controls resolve Reproducible Results check_peptide->resolve check_cells->resolve check_rig->resolve check_controls->resolve

Caption: Logical troubleshooting flow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to TRPM2 Inhibitors: TatM2NX vs. Scalaradial

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the transient receptor potential melastatin 2 (TRPM2) ion channel, a cation channel implicated in a range of pathologies from neurological diseases to cancer, two inhibitors have emerged as potent research agents: the peptide-based tatM2NX and the marine-derived natural product scalaradial.[1][2] This guide provides a detailed comparison of their efficacy, mechanism of action, and specificity, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy parameters for this compound and scalaradial as inhibitors of the TRPM2 channel.

ParameterThis compoundScalaradial
Target TRPM2TRPM2, TRPM7
IC50 (TRPM2) 396 nM[3][4]210 nM (in HEK293 cells), 330 nM (in rat insulinoma cells)[5]
IC50 (TRPM7) Not reported to inhibit760 nM
Maximal Inhibition >90% inhibition of TRPM2 channel currents at 2 µMNot explicitly stated
Mechanism of Action Prevents ligand (ADPR) binding to the NUDT9H domain of TRPM2.Independent of endogenous ADPR generation; the exact mechanism is not fully elucidated but is independent of its effects on sPLA2, ERK, and Akt pathways.
Cell Permeability Yes, contains the tat peptide for cell penetration.Yes, as a natural product it is cell-permeable.
In Vivo Efficacy Neuroprotective in animal models of focal and global ischemia; crosses the blood-brain barrier.Not explicitly detailed in the provided search results.

Mechanism of Action and Signaling Pathways

This compound acts as a direct antagonist of the TRPM2 channel by preventing the binding of its endogenous activator, adenosine diphosphate ribose (ADPR), to the NUDT9H domain. This competitive inhibition effectively blocks channel opening and subsequent calcium influx. Downstream of TRPM2 activation, one of the key signaling events is the activation of Glycogen Synthase Kinase 3 Beta (GSK3β) through dephosphorylation. By inhibiting TRPM2, this compound prevents this activation of GSK3β, a pathway implicated in synaptic dysfunction and cell death.

tatM2NX_Pathway cluster_0 Cell Membrane TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Allows ADPR ADPR ADPR->TRPM2 Activates This compound This compound This compound->TRPM2 Inhibits GSK3b_active GSK3β (Active) Ca_influx->GSK3b_active Leads to Downstream Downstream Effects (e.g., Apoptosis) GSK3b_active->Downstream GSK3b_inactive GSK3β (Inactive) GSK3b_inactive->GSK3b_active Dephosphorylation

This compound signaling pathway.

Scalaradial , a marine natural product, is a potent inhibitor of TRPM2. While its precise binding site on the TRPM2 channel has not been fully elucidated, its inhibitory action is independent of the generation of endogenous ADPR. Scalaradial has also been reported to modulate other signaling pathways, such as the MAPK/ERK and Akt pathways; however, its inhibition of TRPM2 is not a downstream effect of these interactions. It is important for researchers to be aware of these other potential off-target effects when interpreting data. Scalaradial also exhibits inhibitory activity against TRPM7, albeit with a lower potency.

Scalaradial_Pathway cluster_0 Cell Membrane TRPM2 TRPM2 Channel Ca_influx_TRPM2 Ca²⁺ Influx TRPM2->Ca_influx_TRPM2 Allows TRPM7 TRPM7 Channel Ca_influx_TRPM7 Ca²⁺/Mg²⁺ Influx TRPM7->Ca_influx_TRPM7 Allows Scalaradial Scalaradial Scalaradial->TRPM2 Inhibits (Potent) Scalaradial->TRPM7 Inhibits (Less Potent) Other_Pathways Other Signaling Pathways (MAPK/ERK, Akt) Scalaradial->Other_Pathways Modulates

Scalaradial targets and pathways.

Experimental Protocols

The characterization of both this compound and scalaradial has relied on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPM2 channels in the membrane of a single cell.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human TRPM2 are commonly used.

  • Recording Configuration: The whole-cell configuration is established, where the cell membrane is ruptured, allowing the pipette solution to dialyze the cell interior.

  • Solutions:

    • Internal (Pipette) Solution: Typically contains a potassium-based solution (e.g., K-glutamate) and is buffered to a specific free calcium concentration. To activate TRPM2, a known concentration of ADPR (e.g., 100 µM) is included.

    • External (Bath) Solution: A standard Ringer's solution containing physiological concentrations of ions.

  • Procedure:

    • A baseline current is established before the application of the inhibitor.

    • The inhibitor (this compound or scalaradial) is then added to the bath solution at various concentrations.

    • The current flowing through the TRPM2 channels is recorded in response to voltage ramps (e.g., -100 mV to +100 mV).

    • The inhibition of the current at a specific voltage (e.g., +80 mV) is measured and used to determine the IC50 value.

Patch_Clamp_Workflow start HEK293 cells expressing TRPM2 establish_patch Establish Whole-Cell Patch start->establish_patch record_baseline Record Baseline TRPM2 Current (with intracellular ADPR) establish_patch->record_baseline apply_inhibitor Apply Inhibitor (this compound or Scalaradial) to bath solution record_baseline->apply_inhibitor record_inhibition Record Inhibited TRPM2 Current apply_inhibitor->record_inhibition analyze Analyze Data and Determine IC50 record_inhibition->analyze

Whole-cell patch-clamp workflow.
Calcium Imaging

This method measures changes in intracellular calcium concentration in response to TRPM2 activation and inhibition.

  • Cell Culture: HEK293 cells expressing TRPM2 are grown on glass coverslips.

  • Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-5F.

  • Procedure:

    • Baseline fluorescence of the cells is recorded.

    • Cells are pre-incubated with the inhibitor (this compound or a vehicle control) for a specified period.

    • TRPM2 is activated using an agonist like hydrogen peroxide (H₂O₂), which leads to intracellular ADPR production.

    • The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time using fluorescence microscopy.

    • The level of inhibition is quantified by comparing the fluorescence increase in inhibitor-treated cells to control cells.

Conclusion

Both this compound and scalaradial are potent inhibitors of the TRPM2 ion channel and serve as valuable tools for researchers.

  • This compound offers high specificity for TRPM2 with a well-defined mechanism of action. Its design for cell permeability and demonstrated in vivo efficacy make it a strong candidate for studies in complex biological systems and animal models.

  • Scalaradial exhibits slightly higher potency in some in vitro assays. However, its off-target effect on TRPM7 and its influence on other signaling pathways necessitate careful experimental design and data interpretation.

The choice between this compound and scalaradial will ultimately depend on the specific requirements of the experiment. For studies demanding high specificity and a clear mechanism of action, particularly in in vivo contexts, this compound may be the preferred choice. For in vitro screening or when the highest possible potency is the primary concern, scalaradial remains a powerful option, provided that potential off-target effects are controlled for and considered.

References

Decoding Specificity: A Comparative Analysis of tatM2NX for TRPM2 Channel Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific molecular tools is paramount. This guide provides a comprehensive comparison of tatM2NX, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, against other known inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to validate the specificity of this compound as a potent tool for investigating TRPM2-mediated physiological and pathological processes.

The TRPM2 channel, a non-selective cation channel, is a critical player in cellular responses to oxidative stress and is implicated in a variety of diseases, including neurodegenerative disorders, stroke, and inflammation. Its activation, primarily triggered by adenosine diphosphate ribose (ADPR), leads to an influx of Ca2+, initiating downstream signaling cascades. The development of specific inhibitors is crucial for dissecting the precise roles of TRPM2 in these complex biological events. This compound has emerged as a promising candidate, designed to competitively antagonize ADPR binding to the NUDT9-H domain of the TRPM2 channel.

Performance Comparison of TRPM2 Inhibitors

To objectively assess the performance of this compound, we have summarized key quantitative data for this compound and other notable TRPM2 inhibitors, including the potent small molecule JNJ-28583113 and N-(p-amylcinnamoyl)anthranilic acid (ACA). The following table highlights their half-maximal inhibitory concentrations (IC50), mechanisms of action, and known selectivity.

InhibitorTypeTarget DomainIC50 (Human TRPM2)Selectivity Notes
This compound PeptideNUDT9-H (ADPR binding site)396 nM[1]Specificity demonstrated in TRPM2 knockout mice; effect is absent.[1]
JNJ-28583113 Small MoleculeExtracellular surface~100-126 nM[2][3]Potent, but noted to have metabolic instability.[2]
ACA Small MoleculeNot fully elucidated1.7 µMAlso inhibits TRPM8 (IC50 = 3.9 µM) and TRPC6 (IC50 = 2.3 µM).
ACA Derivative (A23) Small MoleculeNot fully elucidatedSub-micromolarSelective over TRPM8 and TRPV1 channels.
Clotrimazole (CTZ) Small MoleculeNon-selectiveMicromolar rangeA non-selective inhibitor often used as a control.

Experimental Validation Protocols

The specificity and efficacy of this compound have been rigorously validated through established electrophysiological and cell-based imaging techniques. Below are the detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity, allowing for the precise quantification of inhibition.

Objective: To determine the dose-dependent inhibitory effect of this compound on ADPR-induced TRPM2 currents.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with a vector expressing human TRPM2. A reporter gene, such as Green Fluorescent Protein (GFP), is often co-expressed to identify transfected cells.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 0.1 CaCl2, and 100 µM ADPR to activate TRPM2 (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • A transfected cell is identified via fluorescence microscopy.

    • The micropipette is guided to the cell membrane to form a high-resistance seal (>1 GΩ).

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • TRPM2 currents are activated by the ADPR in the pipette solution.

    • This compound at various concentrations is applied to the bath solution, and the resulting inhibition of the TRPM2 current is recorded.

  • Data Analysis: The steady-state current amplitude before and after the application of this compound is measured. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Calcium Imaging Assay

This high-throughput method allows for the measurement of intracellular calcium influx as an indicator of TRPM2 channel activity.

Objective: To assess the ability of this compound to block TRPM2-mediated calcium entry in a cellular context.

Methodology:

  • Cell Culture and Plating: HEK293 cells stably expressing human TRPM2 are seeded onto glass-bottom dishes or 96-well plates.

  • Fluorescent Dye Loading:

    • Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

    • Following incubation, cells are washed with HBSS to remove excess extracellular dye.

  • Experimental Procedure:

    • A baseline fluorescence measurement is recorded.

    • Cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • TRPM2 channels are activated by applying an agonist, typically H2O2 (to induce oxidative stress and endogenous ADPR production) or by direct application of a cell-permeable ADPR analog.

    • Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated.

  • Data Analysis: The change in fluorescence intensity or ratio is normalized to the baseline to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the response in treated cells to that of control cells.

Visualizing the Molecular Landscape

To further clarify the context of this compound's action and the experimental approaches to its validation, the following diagrams have been generated.

TRPM2_Signaling_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_membrane Plasma Membrane cluster_inhibitor Inhibition Oxidative Stress Oxidative Stress PARP PARP Oxidative Stress->PARP activates ADPR ADPR PARP->ADPR produces NAD NAD NAD->PARP substrate TRPM2 TRPM2 Channel ADPR->TRPM2 binds & activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Downstream Signaling Downstream Signaling Ca_influx->Downstream Signaling This compound This compound This compound->TRPM2 competitively inhibits ADPR binding

TRPM2 Signaling and Inhibition Pathway

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_imaging Calcium Imaging ephys_cells HEK293 cells expressing hTRPM2 ephys_record Record ADPR-activated currents ephys_cells->ephys_record ephys_apply Apply this compound ephys_record->ephys_apply ephys_measure Measure current inhibition ephys_apply->ephys_measure ephys_ic50 Calculate IC50 ephys_measure->ephys_ic50 imag_cells HEK293 cells expressing hTRPM2 imag_load Load with Fura-2 AM imag_cells->imag_load imag_inhibit Pre-incubate with this compound imag_load->imag_inhibit imag_stimulate Activate TRPM2 (e.g., H₂O₂) imag_measure Measure Ca²⁺ influx imag_stimulate->imag_measure imag_inhibit->imag_stimulate imag_quantify Quantify inhibition imag_measure->imag_quantify

Experimental Workflow for this compound Validation

References

comparative analysis of tatM2NX in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel TRPM2 antagonist, tatM2NX, across various disease models. By objectively evaluating its performance and mechanism of action with supporting experimental data, this document serves as a valuable resource for researchers investigating TRPM2 as a therapeutic target.

Abstract

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, activated by oxidative stress and adenosine diphosphate ribose (ADPR), is implicated in the pathophysiology of numerous diseases, including neurological disorders, cancer, and inflammatory conditions.[1][2][3] this compound is a novel, potent, and cell-permeable peptide antagonist of TRPM2 with an IC50 of 396 nM.[2][3] It acts by preventing ligand binding and subsequent channel activation, thereby inhibiting downstream calcium influx and cellular damage. This guide synthesizes the available preclinical data on this compound, with a primary focus on its well-documented efficacy in ischemic stroke, and draws comparisons to the broader therapeutic potential of TRPM2 inhibition in other disease models based on studies with alternative antagonists.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting the TRPM2 ion channel. Under pathological conditions characterized by elevated oxidative stress, the production of ADPR increases, which then binds to the NUDT9-H domain of the TRPM2 channel, leading to its activation. This activation results in an influx of calcium ions (Ca2+), which can trigger various downstream signaling pathways culminating in cellular dysfunction and death. This compound is designed to interfere with this process, preventing ADPR from binding to the channel and thus blocking the detrimental calcium overload.

tatM2NX_Mechanism_of_Action This compound Mechanism of Action cluster_0 Cellular Stress cluster_1 TRPM2 Activation Cascade cluster_2 Pathological Outcomes Oxidative Stress Oxidative Stress ADPR Production ADPR Production Oxidative Stress->ADPR Production increases TRPM2 Channel TRPM2 Channel ADPR Production->TRPM2 Channel activates Ca2+ Influx Ca2+ Influx TRPM2 Channel->Ca2+ Influx mediates Cellular Dysfunction Cellular Dysfunction Ca2+ Influx->Cellular Dysfunction Cell Death Cell Death Cellular Dysfunction->Cell Death This compound This compound This compound->TRPM2 Channel inhibits

Figure 1. This compound inhibits the TRPM2 signaling pathway.

Comparative Performance of this compound and Other TRPM2 Inhibitors

The majority of in vivo research on this compound has been conducted in the context of ischemic stroke. In other disease areas, the therapeutic potential of targeting TRPM2 has been explored using other inhibitors. The following tables summarize the available data to provide a comparative overview.

Neurological Disorders

Ischemic Stroke:

This compound has demonstrated significant neuroprotective effects in a mouse model of focal cerebral ischemia.

TreatmentAnimal ModelKey FindingsReference
This compound Mouse (MCAO)Reduced infarct volume compared to control peptide.
This compoundMouse (MCAO)Showed a clinically relevant therapeutic window.
Clotrimazole (non-selective TRPM2 inhibitor)Mouse (MCAO)Less effective than this compound when administered post-reperfusion.

Other Neurodegenerative Diseases:

While no specific in vivo studies using this compound for other neurodegenerative diseases were identified, research with other TRPM2 inhibitors and knockout models suggests a potential therapeutic role.

Disease ModelTRPM2 Inhibition StrategyKey FindingsReference
Alzheimer's DiseaseTRPM2 knockoutRescued spatial memory deficits in aged APP/PS1 mice.
Parkinson's DiseaseAG490 (TRPM2 inhibitor)Provided neuroprotection in a 6-OHDA mouse model.
NeuroinflammationTRPM2 knockoutAttenuated neuroinflammation in various models.
Cancer

The role of TRPM2 in cancer is complex, with studies suggesting that its inhibition can decrease tumor proliferation and enhance the efficacy of chemotherapeutic agents in certain cancers.

Cancer TypeTRPM2 Inhibition StrategyKey FindingsReference
NeuroblastomaTRPM2 inhibitionIncreased cytotoxicity of doxorubicin.
Breast CancerTRPM2 inhibitionIncreased cell death after doxorubicin and tamoxifen treatment.
Gastric CancerTRPM2 inhibitionIncreased efficacy of doxorubicin and paclitaxel.
Lung CancerTRPM2 silencingInhibited cell proliferation and promoted apoptosis.
MelanomaTRPM2 antagonismDecreased growth and proliferation, and increased cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique was used to characterize the inhibitory effect of this compound on TRPM2 channel currents in HEK293 cells.

Objective: To measure ion channel currents and their inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human TRPM2

  • Patch pipettes (3-7 MΩ resistance)

  • Internal solution (e.g., K-Gluconate based)

  • External solution (aCSF)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture HEK293 cells expressing TRPM2 on coverslips.

  • Prepare patch pipettes with the appropriate resistance and fill with internal solution.

  • Place the coverslip in the recording chamber perfused with aCSF.

  • Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline TRPM2 currents, which can be elicited by including ADPR in the internal solution or by applying an oxidative stressor.

  • Perfuse this compound at various concentrations into the bath and record the resulting changes in TRPM2 currents to determine the inhibitory effect and calculate the IC50.

Whole_Cell_Patch_Clamp_Workflow Whole-Cell Patch Clamp Workflow Cell Culture Cell Culture Pipette Preparation Pipette Preparation Cell Culture->Pipette Preparation Seal Formation Seal Formation Pipette Preparation->Seal Formation Whole-Cell Configuration Whole-Cell Configuration Seal Formation->Whole-Cell Configuration Baseline Current Recording Baseline Current Recording Whole-Cell Configuration->Baseline Current Recording This compound Application This compound Application Baseline Current Recording->this compound Application Inhibition Measurement Inhibition Measurement This compound Application->Inhibition Measurement Data Analysis (IC50) Data Analysis (IC50) Inhibition Measurement->Data Analysis (IC50)

Figure 2. Workflow for whole-cell patch clamp experiments.

In Vitro Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by this compound.

Objective: To measure intracellular calcium influx through TRPM2 channels.

Materials:

  • HEK299 cells expressing human TRPM2

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-3 AM)

  • Fluorescence microscope with an imaging system

  • Perfusion system

  • TRPM2 agonist (e.g., H2O2, ADPR)

  • This compound

Procedure:

  • Plate HEK293 cells on glass-bottom dishes or coverslips.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with a physiological saline solution.

  • Record baseline fluorescence.

  • Apply a TRPM2 agonist to induce calcium influx and record the change in fluorescence.

  • In a separate experiment, pre-incubate the cells with this compound before applying the agonist to determine its inhibitory effect on calcium influx.

  • Analyze the fluorescence intensity changes to quantify intracellular calcium concentrations.

In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This is a widely used animal model to mimic human ischemic stroke and evaluate the efficacy of neuroprotective agents like this compound.

Objective: To induce focal cerebral ischemia and assess the neuroprotective effects of this compound.

Animals: Adult male mice are often used due to the observed sex-specific effects of TRPM2 inhibition.

Procedure:

  • Anesthetize the animal.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a filament (e.g., 6-0 nylon monofilament with a blunted tip) through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Administer this compound or a control substance (e.g., scrambled peptide) at a specified time point (e.g., pre-treatment or post-reperfusion).

  • Assess the outcome at a later time point (e.g., 24 or 96 hours) by measuring the infarct volume (e.g., using TTC staining) and neurological deficits.

MCAO_Experimental_Workflow MCAO Experimental Workflow Anesthesia Anesthesia Surgical Exposure of Carotid Arteries Surgical Exposure of Carotid Arteries Anesthesia->Surgical Exposure of Carotid Arteries Filament Insertion (MCA Occlusion) Filament Insertion (MCA Occlusion) Surgical Exposure of Carotid Arteries->Filament Insertion (MCA Occlusion) Reperfusion Reperfusion Filament Insertion (MCA Occlusion)->Reperfusion This compound/Control Administration This compound/Control Administration Reperfusion->this compound/Control Administration Outcome Assessment Outcome Assessment (Infarct Volume, Neurological Score) This compound/Control Administration->Outcome Assessment

Figure 3. Workflow of the MCAO stroke model experiment.

Conclusion

This compound is a promising therapeutic agent that has demonstrated significant efficacy in a preclinical model of ischemic stroke. Its mechanism of action, through the specific inhibition of the TRPM2 ion channel, highlights the potential of targeting this pathway for the treatment of diseases driven by oxidative stress and calcium dysregulation. While in vivo data for this compound in other disease models such as cancer and other neurodegenerative disorders is currently lacking, the broader evidence from studies using other TRPM2 inhibitors suggests that this is a fertile area for future investigation. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic applications of this compound and other TRPM2 antagonists.

References

Unveiling the Selectivity of tatM2NX: A Comparative Analysis for TRP Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the landscape of TRP channel modulators, this guide offers a comparative analysis of tatM2NX, a potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. This document synthesizes available experimental data to objectively evaluate its performance and provides detailed methodologies for key experiments to support further research.

The peptide this compound has emerged as a significant tool in the study of TRPM2, a calcium-permeable cation channel implicated in a range of physiological and pathological processes, including oxidative stress, inflammation, and neuronal injury.[1][2][3] This guide delves into the specifics of its interaction with TRPM2 and contextualizes its selectivity within the broader family of TRP channels.

Performance of this compound as a TRPM2 Antagonist

This compound is a novel, cell-permeable peptide designed to act as a potent and selective antagonist of the TRPM2 channel.[1][2] Experimental data has robustly demonstrated its efficacy in inhibiting TRPM2 activity.

Key Performance Metrics:

  • Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 396 nM for the TRPM2 channel.

  • Efficacy: At a concentration of 2 µM, this compound has been shown to inhibit over 90% of TRPM2 channel currents.

  • Mechanism of Action: The antagonistic effect of this compound is achieved by preventing the binding of the endogenous agonist, adenosine diphosphate ribose (ADPR), to the NUDT9 homology (NUDT9-H) domain located in the C-terminus of the TRPM2 channel protein.

Cross-Reactivity of this compound with Other TRP Channels

A crucial aspect of any pharmacological tool is its selectivity for the intended target. While this compound is characterized as a "selective" TRPM2 antagonist, comprehensive, publicly available data from broad screening panels against other members of the TRP channel family (e.g., TRPV, TRPC, TRPA subfamilies) is limited. One key study notes that "Future studies will address off-target effects and confirm the molecular modeling performed for TRPM channel members and other proteins," indicating that extensive selectivity profiling was not available at the time of publication.

To provide a comparative context, the following table includes selectivity data for other known TRPM2 inhibitors. This allows for an indirect assessment of the landscape of TRPM2 antagonist selectivity.

CompoundTargetIC50 (TRPM2)Cross-Reactivity with Other TRP Channels
This compound TRPM2 396 nM No comprehensive public data available on cross-reactivity with a wide panel of TRP channels.
7i (ADPR analogue)TRPM25.7 µMNo significant effect on TRPM7, TRPM8, TRPV1, and TRPV3.
8a (ADPR analogue)TRPM25.4 µMNo significant effect on TRPM7, TRPM8, TRPV1, and TRPV3.
N-(p-amycinnamoyl) anthranilic acid (N-ACA)TRPM2-Known to inhibit other TRP channels, including TRPC6 and TRPM8, as well as calcium-activated chloride channels.
ClotrimazoleTRPM2-A non-selective inhibitor with effects on other ion channels.
EconazoleTRPM2-A non-selective inhibitor with effects on other ion channels.
Flufenamic acid (FFA)TRPM2-A non-selective inhibitor of numerous TRP channels.

Experimental Protocols

The characterization of this compound and other TRP channel modulators relies on established biophysical and cell-based assays. The two primary techniques employed are whole-cell patch clamp electrophysiology and calcium imaging.

Whole-Cell Patch Clamp

This "gold standard" electrophysiological technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To measure the effect of this compound on TRPM2 channel currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM2 channel are cultured under standard conditions.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell ("whole-cell" configuration).

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • TRPM2 channels are activated by including ADPR in the intracellular pipette solution.

    • The resulting ion currents are recorded using a patch-clamp amplifier.

  • Compound Application: this compound is applied to the extracellular solution at varying concentrations to determine its inhibitory effect on the ADPR-induced TRPM2 currents.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 value of this compound.

Calcium Imaging

This fluorescence-based technique allows for the measurement of changes in intracellular calcium concentration, which is an indicator of ion channel activity.

Objective: To assess the inhibitory effect of this compound on TRPM2-mediated calcium influx.

Methodology:

  • Cell Culture and Dye Loading: HEK293 cells expressing the TRPM2 channel are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: The baseline fluorescence intensity of the cells is recorded.

  • Channel Activation and Compound Application:

    • The cells are perfused with an extracellular solution.

    • TRPM2 channels are activated by applying an agonist such as H2O2 (which leads to intracellular ADPR production).

    • This compound is co-applied or pre-incubated with the cells to assess its inhibitory effect on the agonist-induced calcium influx.

  • Data Analysis: The changes in fluorescence intensity are measured over time and are proportional to the changes in intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the calcium response in the presence and absence of the peptide.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

TRPM2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress (e.g., H2O2) PARP PARP Oxidative_Stress->PARP activates TRPM2 TRPM2 Channel Ca_influx Ca2+ Influx TRPM2->Ca_influx ADPR ADPR PARP->ADPR converts NAD+ to NAD NAD+ NUDT9H NUDT9-H Domain ADPR->NUDT9H binds to NUDT9H->TRPM2 activates Downstream Downstream Signaling (e.g., Inflammation, Cell Death) Ca_influx->Downstream This compound This compound This compound->NUDT9H inhibits binding

TRPM2 Channel Activation and Inhibition by this compound.

Experimental_Workflow cluster_patch_clamp Whole-Cell Patch Clamp cluster_calcium_imaging Calcium Imaging PC_Cells HEK293-TRPM2 Cells PC_Record Record Baseline Current PC_Cells->PC_Record PC_Activate Activate with Intracellular ADPR PC_Record->PC_Activate PC_Inhibit Apply this compound PC_Activate->PC_Inhibit PC_Measure Measure Current Inhibition PC_Inhibit->PC_Measure CI_Cells HEK293-TRPM2 Cells + Calcium Dye CI_Record Record Baseline Fluorescence CI_Cells->CI_Record CI_Activate Activate with H2O2 CI_Record->CI_Activate CI_Inhibit Apply this compound CI_Activate->CI_Inhibit CI_Measure Measure Fluorescence Change CI_Inhibit->CI_Measure

Experimental Workflows for this compound Characterization.

References

A Comparative Guide: tatM2NX vs. Genetic Knockdown for TRPM2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the study of the transient receptor potential melastatin 2 (TRPM2) channel, a key player in cellular responses to oxidative stress and a promising target for various pathologies, researchers primarily turn to two methods for inhibiting its function: the novel peptide inhibitor tatM2NX and traditional genetic knockdown techniques. This guide provides a detailed comparison of these two approaches, offering insights into their mechanisms, efficacy, and practical application for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibition Strategies

The TRPM2 channel is a non-selective cation channel that is activated by intracellular adenosine diphosphate-ribose (ADPR) and reactive oxygen species (ROS). Its activation leads to an influx of Ca2+, which can trigger various downstream signaling pathways, often culminating in cell death. Both this compound and genetic knockdown aim to abrogate this Ca2+ influx, but they do so through fundamentally different mechanisms.

This compound is a peptide inhibitor that specifically targets the Nudt9-H domain of the TRPM2 protein. This domain is crucial for the binding of ADPR, a necessary step for channel activation. By binding to the Nudt9-H domain, this compound allosterically inhibits the channel, preventing its opening and the subsequent influx of Ca2+.

Genetic knockdown , on the other hand, involves the use of techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the TRPM2 gene itself. This results in a lower abundance of TRPM2 protein in the cell, thereby reducing the total number of functional channels available for activation.

cluster_0 Cellular Environment cluster_1 Intervention Strategies Oxidative Stress Oxidative Stress ADPR ADPR Oxidative Stress->ADPR produces TRPM2 Channel TRPM2 Channel ADPR->TRPM2 Channel activates Ca2+ Influx Ca2+ Influx TRPM2 Channel->Ca2+ Influx mediates Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling triggers Cell Death Cell Death Downstream Signaling->Cell Death can lead to This compound This compound This compound->TRPM2 Channel inhibits Genetic Knockdown (siRNA, shRNA, CRISPR) Genetic Knockdown (siRNA, shRNA, CRISPR) TRPM2 Gene TRPM2 Gene Genetic Knockdown (siRNA, shRNA, CRISPR)->TRPM2 Gene silences/deletes TRPM2 Gene->TRPM2 Channel expresses

Caption: TRPM2 signaling and points of intervention.

Quantitative Comparison: Efficacy and Specificity

Direct, head-to-head quantitative comparisons of this compound and genetic knockdown in the same experimental system are scarce in the published literature. However, by examining data from separate studies, we can draw an indirect comparison of their typical efficacy.

ParameterThis compoundGenetic Knockdown (siRNA/shRNA)
Target Nudt9-H domain of TRPM2 proteinTRPM2 mRNA
Typical Efficacy IC50 in the low micromolar range70-95% reduction in mRNA/protein levels
Time to Effect Rapid (minutes to hours)Slower (24-72 hours)
Reversibility ReversibleLong-lasting (days to stable cell lines)
Off-Target Effects Potential for non-specific peptide interactionsPotential for off-target gene silencing

Experimental Protocols: A Step-by-Step Look

The following are generalized protocols for the application of this compound and TRPM2 genetic knockdown in a cell culture setting.

Protocol 1: Inhibition of TRPM2 with this compound
  • Peptide Reconstitution: Dissolve lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired period (e.g., 1-4 hours) prior to inducing TRPM2 activation.

  • Induction and Assay: Induce TRPM2 activation (e.g., with H2O2 or an ADPR analog) and perform the desired downstream assay (e.g., calcium imaging, cell viability assay).

Protocol 2: Genetic Knockdown of TRPM2 using siRNA
  • siRNA Design and Synthesis: Design or purchase validated siRNA molecules targeting the TRPM2 mRNA sequence.

  • Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the TRPM2 siRNA in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the TRPM2 mRNA and protein.

  • Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency using qPCR (for mRNA levels) or Western blotting (for protein levels).

  • Experimentation: Once knockdown is confirmed, proceed with the desired experimental manipulations and assays.

cluster_this compound This compound Workflow cluster_Knockdown Genetic Knockdown Workflow A1 Cell Seeding A2 This compound Treatment (1-10 µM, 1-4h) A1->A2 A3 Induction of TRPM2 Activation A2->A3 A4 Data Acquisition (e.g., Calcium Imaging) A3->A4 B1 Cell Seeding B2 siRNA Transfection B1->B2 B3 Incubation (24-72h) B2->B3 B4 Knockdown Verification (qPCR/Western Blot) B3->B4 B5 Induction of TRPM2 Activation B3->B5 B6 Data Acquisition (e.g., Cell Viability) B5->B6

Caption: Comparative experimental workflows.

Pros and Cons: Choosing the Right Tool for the Job

FeatureThis compoundGenetic Knockdown
Pros - Rapid onset of action- Reversible inhibition- Suitable for acute studies- Can be used in a wider range of cell types, including primary cells- High specificity for the target gene- Long-lasting effect- Allows for the study of chronic loss-of-function- Can be used to create stable cell lines
Cons - Potential for off-target effects- May require higher concentrations- Can be costly for large-scale experiments- Delivery to specific tissues in vivo can be challenging- Slower onset of action- Irreversible in the case of stable knockouts- Transfection efficiency can be low in some cell types- Potential for off-target gene silencing

Conclusion

The choice between this compound and genetic knockdown for TRPM2 inhibition depends largely on the specific research question and experimental context. For acute studies requiring rapid and reversible inhibition of TRPM2 channel function, this compound offers a powerful pharmacological tool. For studies investigating the long-term consequences of TRPM2 loss-of-function, or for the generation of stable model systems, genetic knockdown remains the gold standard. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to select the most appropriate method for their scientific inquiries.

Assessing the Long-Term Effects of tatM2NX Treatment: A Comparative Guide for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic brain injury and neurodegenerative diseases remains a critical challenge in modern medicine. Among the emerging therapeutic targets is the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key mediator of oxidative stress-induced cell death. This guide provides a comprehensive comparison of the preclinical TRPM2 antagonist, tatM2NX, with other neuroprotective agents. While long-term data on this compound is not yet available due to its early stage of development, this guide will objectively compare its known performance with alternatives that have undergone more extensive preclinical and clinical investigation.

Executive Summary

This compound is a potent and selective peptide inhibitor of the TRPM2 ion channel, demonstrating significant neuroprotective effects in acute preclinical models of stroke and cardiac arrest.[1][2] Its mechanism involves the direct inhibition of TRPM2, preventing calcium influx and subsequent neuronal death.[1] While promising, the long-term efficacy and safety of this compound have not yet been established. This guide places this compound in the context of other neuroprotective strategies, including other TRPM2 inhibitors and agents with different mechanisms of action, to provide a framework for its potential clinical trajectory and to highlight the data required for its future development.

Data Presentation: Comparative Analysis of Neuroprotective Agents

The following tables summarize the available data for this compound and a selection of alternative neuroprotective agents.

Table 1: this compound - Preclinical Data Summary

ParameterFindingReference
Mechanism of Action Selective antagonist of the TRPM2 ion channel, preventing ADPR-mediated calcium influx.[1][2]
Potency (IC50) 396 nM
Preclinical Models Mouse models of focal ischemia (stroke) and global ischemia (cardiac arrest).
Reported Efficacy Reduces infarct size and improves neurological deficits in acute settings.
Blood-Brain Barrier Penetration Yes, the "tat" peptide facilitates CNS delivery.
Long-Term Efficacy Data Not yet reported.
Toxicology/Safety Data Not yet reported.
Clinical Trial Status No registered clinical trials found.

Table 2: Comparison with Alternative Neuroprotective Agents

AgentMechanism of ActionKey Preclinical Long-Term FindingsClinical Trial Status/Outcome
Glibenclamide SUR1-TRPM4 channel blockerImproved sensorimotor and cognitive functions one month after stroke in rats.Phase II trials have shown some promise in reducing cerebral edema.
Edaravone Free radical scavengerLong-term preclinical outcome data not extensively reported.Approved for ALS; clinical trials in stroke have shown mixed results.
Citicoline Stabilizes cell membranes, reduces free fatty acid releaseLong-term functional outcome improvement in a meta-analysis of AIS studies.Widely used as a supplement; large-scale clinical trials have shown modest or no benefit in acute stroke.
Cerebrolysin Neuropeptide mixture with neurotrophic activityLong-term functional outcome improvement in a meta-analysis of AIS studies.Some positive results in clinical trials, but more robust evidence is needed.
Nerinetide (NA-1) PSD-95 inhibitor, disrupts NMDA receptor-mediated excitotoxicityPreclinical studies showed neuroprotection.ESCAPE-NA1 trial showed benefit in a specific subgroup of stroke patients undergoing endovascular thrombectomy.
Other TRPM2 Inhibitors (e.g., 7i, 8a) Selective TRPM2 channel inhibitorsIdentified as potent and selective inhibitors in vitro. Long-term in vivo data is not available.Preclinical stage.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the assessment of this compound and other neuroprotective agents.

1. In Vitro Inhibition of TRPM2 Channels by this compound

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM2.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • HEK293-hTRPM2 cells are cultured on glass coverslips.

    • Whole-cell recordings are established using a patch-clamp amplifier.

    • The intracellular pipette solution contains ADP-ribose (ADPR) to activate TRPM2 channels.

    • TRPM2 currents are elicited by voltage ramps.

    • This compound is applied to the extracellular solution at varying concentrations.

    • The inhibition of the ADPR-induced current is measured to determine the IC50 value.

  • Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

2. In Vivo Assessment of Neuroprotection in a Mouse Model of Focal Ischemia (Stroke)

  • Animal Model: Male C57BL/6 mice.

  • Method: Transient middle cerebral artery occlusion (tMCAO).

  • Protocol:

    • Anesthesia is induced in the mice.

    • A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.

    • This compound or a vehicle control is administered intravenously at a specific time point relative to the ischemic insult.

    • Neurological deficit scores are assessed at various time points post-MCAO (e.g., 24 hours, 72 hours).

    • At the study endpoint, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

  • Data Analysis: Comparison of neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Mechanism of this compound Action

tatM2NX_Mechanism cluster_stress Oxidative Stress cluster_pathway Cellular Signaling Oxidative_Stress e.g., Ischemia-Reperfusion PARP1_Activation PARP-1 Activation Oxidative_Stress->PARP1_Activation Induces ADPR_Production ADPR Production PARP1_Activation->ADPR_Production Leads to TRPM2_Channel TRPM2 Channel ADPR_Production->TRPM2_Channel Activates Ca_Influx Ca2+ Influx TRPM2_Channel->Ca_Influx Mediates Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Triggers This compound This compound This compound->TRPM2_Channel Inhibits

Caption: The signaling pathway of this compound in preventing oxidative stress-induced neuronal death.

Comparative Experimental Workflow for Preclinical Neuroprotective Agents

Preclinical_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Model Animal Model of Neurological Disease (e.g., MCAO for Stroke) Vehicle Vehicle Control Model->Vehicle Randomized Allocation This compound This compound Treatment Model->this compound Randomized Allocation Comparator Comparator Agent (e.g., Glibenclamide) Model->Comparator Randomized Allocation Acute Acute Outcomes (24-72h) - Neurological Score - Infarct Volume Vehicle->Acute This compound->Acute Comparator->Acute Long_Term Long-Term Outcomes (>1 week) - Behavioral Tests - Histopathology Acute->Long_Term Follow-up

References

Independent Validation of tatM2NX: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the published findings for the TRPM2 channel antagonist, tatM2NX, against independent research applications. Experimental data from the original characterization is presented alongside subsequent in vivo studies to offer a comprehensive overview of its performance and validation by the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary characterization of this compound and comparative data from independent in vivo studies.

Table 1: In Vitro Characterization of this compound

ParameterReported ValueExperimental SystemSource
IC50 396 nMWhole-cell patch clamp in HEK293 cells expressing human TRPM2[1][2]
Inhibition of TRPM2 Current >90% at 2 µMWhole-cell patch clamp in HEK293 cells[1][2]
Mechanism of Action Competitive AntagonistCompetition assay with ADPR in whole-cell patch clamp[1]
Binding Target NUDT9-H domain of TRPM2Co-immunoprecipitation and molecular modeling

Table 2: In Vivo Efficacy and Independent Validation of this compound in Stroke Models

Study FocusAnimal ModelThis compound EffectKey FindingSource
Neuroprotection Adult Male Mice (MCAO)Reduced infarct volume by ~39% vs. controlDemonstrates in vivo efficacy and neuroprotective properties.
Therapeutic Window Adult Male Mice (MCAO)Significant reduction in infarct volume when administered 3 hours post-reperfusionSuggests a clinically relevant therapeutic window.
Specificity TRPM2-/- Male Mice (MCAO)No further reduction in infarct volumeConfirms that the neuroprotective effect is TRPM2-dependent.
Sex-Specific Effect Adult Female Mice (MCAO)No significant reduction in infarct volumeHighlights a male-specific neuroprotective effect, consistent with other TRPM2 inhibitors.
Aged Animals Aged Male Mice (MCAO)Reduced infarct volumeEfficacy is maintained in an aged animal model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique was utilized to measure the inhibitory effect of this compound on TRPM2 channel currents in HEK293 cells stably expressing human TRPM2.

  • Cell Culture: HEK293 cells with tetracycline-inducible expression of FLAG-tagged human TRPM2 were cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, nonessential amino acids, and L-glutamine. TRPM2 expression was induced with tetracycline 24 hours prior to experiments.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl2, and 1 CaCl2, adjusted to pH 7.4. The internal pipette solution consisted of (in mM): 145 K-gluconate, 0.05 EGTA, and 10 HEPES, with a pH of 7.4.

  • TRPM2 Activation and Inhibition: TRPM2 channels were activated by including 100 µM ADP-ribose (ADPR) in the internal solution. Various concentrations of this compound were then applied to the external solution to determine the dose-dependent inhibition of the ADPR-evoked currents.

  • Data Analysis: Current density (pA/pF) was calculated to normalize for cell size. The IC50 value was determined by a nonlinear regression of the log of the inhibitor concentration versus the normalized current density response.

Calcium Imaging

Calcium imaging was employed to assess the ability of this compound to block TRPM2-mediated calcium influx in response to an activator.

  • Cell Preparation: HEK293 cells expressing hTRPM2 were loaded with the calcium-sensitive fluorescent dye Fluo-5F AM.

  • Stimulation and Inhibition: Cells were pre-incubated with varying concentrations of this compound or a scrambled control peptide (tat-SCR) before being challenged with the TRPM2 activator, hydrogen peroxide (H2O2).

  • Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the fluorescence intensity of Fluo-5F over time using a fluorescence microscope.

  • Data Analysis: The change in fluorescence (F/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence, was calculated to quantify the increase in intracellular calcium.

Co-Immunoprecipitation

This assay was used to demonstrate a direct interaction between this compound and the TRPM2 protein.

  • Protein Extraction: Whole-cell lysates were prepared from HEK293 cells expressing FLAG-tagged TRPM2.

  • Immunoprecipitation: The cell lysates were incubated with biotin-tagged this compound. Streptavidin-conjugated agarose beads were then used to pull down the biotin-tagged this compound and any interacting proteins.

  • Western Blotting: The precipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The presence of FLAG-tagged TRPM2 was detected using an anti-FLAG antibody, confirming its interaction with this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

tatM2NX_Mechanism_of_Action Oxidative_Stress Oxidative Stress (e.g., H2O2) ADPR ADP-Ribose (ADPR) Oxidative_Stress->ADPR Induces Production NUDT9H NUDT9-H Domain ADPR->NUDT9H Binds to TRPM2 TRPM2 Channel Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Mediates Cellular_Dysfunction Cellular Dysfunction & Injury Ca_Influx->Cellular_Dysfunction Leads to This compound This compound This compound->NUDT9H Competitively Binds to & Blocks NUDT9H->TRPM2 Activates

Caption: Mechanism of this compound action on the TRPM2 signaling pathway.

Experimental_Workflow_Validation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HEK293 HEK293 Cells with Inducible hTRPM2 Patch_Clamp Whole-Cell Patch Clamp HEK293->Patch_Clamp Ca_Imaging Calcium Imaging HEK293->Ca_Imaging Co_IP Co-Immunoprecipitation HEK293->Co_IP IC50 Determine IC50 & Inhibition Patch_Clamp->IC50 Ca_Imaging->IC50 Binding Confirm Direct Binding Co_IP->Binding Neuroprotection Assess Neuroprotection IC50->Neuroprotection Informs Confirm_Specificity Confirm TRPM2 Specificity Binding->Confirm_Specificity Supports Stroke_Model Mouse Stroke Model (MCAO) tatM2NX_Admin Administer this compound or Control Stroke_Model->tatM2NX_Admin Infarct_Analysis Analyze Infarct Volume tatM2NX_Admin->Infarct_Analysis Specificity_Test Test in TRPM2-/- Mice tatM2NX_Admin->Specificity_Test Infarct_Analysis->Neuroprotection Specificity_Test->Confirm_Specificity

Caption: Experimental workflow for the characterization and validation of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for tatM2NX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tatM2NX, a novel peptide antagonist of the TRPM2 ion channel. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is compiled from general principles for handling bioactive peptides, information from suppliers, and established laboratory safety protocols. This compound is a potent, cell-permeable peptide used in research to study ischemic neuronal damage and other conditions involving the TRPM2 channel. Due to its biological activity, proper inactivation and disposal are crucial to prevent unintended environmental effects.

Immediate Safety and Handling Protocols

Standard laboratory safety procedures should be strictly followed when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Standard laboratory coat

  • Chemical-resistant gloves

  • Safety glasses or goggles

Handling:

  • Handle the lyophilized powder and reconstituted solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust and aerosols during handling.

Storage of this compound

Proper storage is critical to maintain the stability and efficacy of this compound.

ConditionFormStorage TemperatureDuration
Long-termLyophilized Powder-20°CUp to 3 years
Short-termLyophilized Powder4°CUp to 2 years
In Solvent (e.g., DMSO)Solution-80°CUp to 6 months
In Solvent (e.g., DMSO)Solution-20°CUp to 1 month

Data compiled from supplier handling instructions. Always refer to the product-specific information sheet for the most accurate storage guidelines.

Step-by-Step Disposal Procedures

The following step-by-step procedure should be followed for the disposal of this compound and contaminated materials.

Inactivation of Bioactive Peptide

Before disposal, all solutions and materials contaminated with this compound should be inactivated. Chemical degradation is a common and effective method for peptide inactivation.

Experimental Protocol for Inactivation:

  • Prepare a 1 M sodium hydroxide (NaOH) solution and a 1 M hydrochloric acid (HCl) solution.

  • To the peptide-containing solution, add an equal volume of 1 M NaOH.

  • Allow the mixture to stand for at least 1 hour at room temperature to facilitate the hydrolysis of the peptide bonds.

  • After inactivation, neutralize the solution by adding 1 M HCl dropwise until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to verify.

Waste Segregation and Collection

Proper segregation of waste is essential for safe and compliant disposal.

  • Liquid Waste: Collect the inactivated and neutralized peptide solution in a designated hazardous waste container labeled "Aqueous Chemical Waste" or as per your institution's specific guidelines. Do not pour it down the drain.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.

Final Disposal

Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

G cluster_prep Preparation cluster_inactivation Inactivation (Liquid Waste) cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste (Liquid & Solid) add_naoh Add 1M NaOH start->add_naoh solid_waste Collect in Solid Hazardous Waste start->solid_waste incubate Incubate for 1 hour add_naoh->incubate neutralize Neutralize with 1M HCl incubate->neutralize liquid_waste Collect in Aqueous Chemical Waste neutralize->liquid_waste ehs_disposal Dispose via EHS liquid_waste->ehs_disposal solid_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

This document is intended to provide guidance based on available information. Always consult your institution's specific safety and disposal protocols and the manufacturer's instructions. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.

Essential Safety and Logistical Information for Handling tatM2NX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel TRPM2 inhibitor, tatM2NX, this guide provides essential safety, operational, and disposal protocols. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a peptide-based research compound and, while a specific Safety Data Sheet (SDS) is not publicly available, it should be handled with the standard precautions for biologically active, powdered chemicals. The following guidelines are based on general laboratory safety principles for such substances.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form or in solution, the following personal protective equipment should be worn:

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powdered form to avoid inhalation.
Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

AspectProcedure
Receiving Inspect the package for any damage upon arrival.
Storage (Powder) Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[1]
Storage (Solution) Once reconstituted, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Reconstitution This compound is soluble in water.[2] For a stock solution, dissolve in sterile water.[1]
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

Operational Plans: Experimental Protocols

This compound has been utilized in preclinical studies to investigate its neuroprotective effects, primarily in models of ischemic stroke, and to characterize its inhibitory action on TRPM2 channels using electrophysiology.

In Vivo Ischemic Stroke Model (Mouse)

The following is a generalized protocol based on published studies using this compound in a transient middle cerebral artery occlusion (tMCAO) model of stroke in mice.[3]

Objective: To assess the neuroprotective effects of this compound in reducing infarct volume and improving neurological outcomes following an induced stroke.

Methodology:

  • Animal Preparation: Adult male mice are typically used, as the neuroprotective effects of this compound have been shown to be sexually dimorphic. Animals are anesthetized, and their body temperature is maintained at 37°C.

  • tMCAO Procedure: A surgical procedure is performed to temporarily occlude the middle cerebral artery, inducing focal cerebral ischemia. The occlusion is typically maintained for 60 minutes.

  • This compound Administration: this compound is administered intravenously (e.g., retro-orbital injection) at a dosage of 20 mg/kg. Administration can occur before the MCAO or at various time points after reperfusion to assess the therapeutic window. A scrambled version of the peptide (tat-SCR) is often used as a control.

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow blood flow to return to the brain.

  • Outcome Assessment:

    • Infarct Volume Measurement: 24 to 96 hours post-MCAO, animals are euthanized, and brain tissue is collected. Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area, which is then quantified.

    • Neurological Scoring: Behavioral tests are conducted to assess neurological deficits.

    • Molecular Analysis: Brain tissue can be used for further analysis, such as Western blotting, to investigate downstream signaling pathways.

In Vitro Whole-Cell Patch Clamp Assay

This protocol is based on studies characterizing the inhibitory effect of this compound on TRPM2 channels expressed in HEK293 cells.

Objective: To measure the effect of this compound on TRPM2 channel currents.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPM2 are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl2, and 1 CaCl2, pH 7.4.

    • Internal (Pipette) Solution (in mM): 145 K-gluconate, 0.05 EGTA, 1 MgCl2, and 10 HEPES, pH 7.3. To activate TRPM2 channels, 100 µM ADPR is included in the internal solution.

  • Recording Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a target cell.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of currents across the entire cell membrane.

    • TRPM2 channel currents are elicited by the ADPR in the pipette solution.

  • This compound Application: this compound is included in the internal solution at various concentrations (e.g., 0.05 to 10 µM) to determine its inhibitory effect on the ADPR-induced currents. The IC50 value, the concentration at which this compound inhibits 50% of the TRPM2 current, is then calculated.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard in regular trash.
Liquid Waste (Solutions containing this compound) Collect in a designated hazardous waste container. The container should be clearly labeled. Do not pour down the drain. Arrange for pickup by your institution's EHS office.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Collect in a designated solid hazardous waste container. This container should also be clearly labeled and disposed of through your institution's EHS office.

Visualizing Experimental Workflows and Signaling

To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

tatM2NX_Handling_Workflow This compound Handling and Preparation Workflow cluster_storage Storage cluster_prep Preparation storage_powder Store Powder -20°C (1 year) or -80°C (2 years) reconstitute Reconstitute in sterile water storage_powder->reconstitute storage_solution Store Solution -20°C (1 month) or -80°C (6 months) aliquot Aliquot to avoid freeze-thaw reconstitute->aliquot aliquot->storage_solution ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Handle in a well-ventilated area (e.g., fume hood) tatM2NX_Signaling_Pathway This compound Mechanism of Action This compound This compound TRPM2 TRPM2 Channel This compound->TRPM2 Inhibits Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Mediates ADPR ADPR ADPR->TRPM2 Activates Neuronal_damage Ischemic Neuronal Damage Ca_influx->Neuronal_damage Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.